molecular formula C8H18O3 B044248 Triethyl orthoacetate CAS No. 78-39-7

Triethyl orthoacetate

Katalognummer: B044248
CAS-Nummer: 78-39-7
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: NDQXKKFRNOPRDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl orthoacetate is a versatile and highly valuable orthoester reagent extensively used in organic synthesis as a protected form of acetaldehyde and a carbon nucleophile. Its primary research application is in the Johnson-Claisen rearrangement, where it facilitates the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols, a key transformation in the construction of complex natural product skeletons. Furthermore, it serves as a crucial building block for the synthesis of various heterocyclic compounds, such as pyrimidines and pyrroles. In peptide chemistry, it is employed to generate carboxylate-activating reagents. The mechanism of action for its hallmark reaction involves initial transesterification with an allylic alcohol, followed by a concerted, pericyclic [3,3]-sigmatropic rearrangement upon heating, which results in the formation of a new carbon-carbon bond and the generation of an ester functionality. This unique reactivity profile makes this compound an indispensable tool for medicinal chemistry, materials science, and total synthesis research, enabling the efficient construction of complex molecular architectures.

Eigenschaften

IUPAC Name

1,1,1-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQXKKFRNOPRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058815
Record name Ethane, 1,1,1-triethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 1,1,1-Triethoxyethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9803
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

78-39-7
Record name Triethyl orthoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Triethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl orthoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1,1,1-triethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethane, 1,1,1-triethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl orthoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1-TRIETHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48352MHC78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Triethyl Orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthoacetate (TEOA), systematically named 1,1,1-triethoxyethane, is a versatile orthoester widely employed in organic synthesis. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and essential safety and handling information. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and key applications, including the Johnson-Claisen rearrangement and its use as a dehydrating agent in esterification reactions. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] It is the triethyl ester of orthoacetic acid.[3] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReferences
Chemical Identifiers
CAS Number78-39-7[1][4][5]
IUPAC Name1,1,1-Triethoxyethane[4][6]
Molecular FormulaC₈H₁₈O₃[1][4]
Molecular Weight162.23 g/mol [1][5]
InChI KeyNDQXKKFRNOPRDW-UHFFFAOYSA-N[4]
SMILESCCOC(C)(OCC)OCC[4]
Physical Properties
AppearanceColorless to pale yellow liquid[7][8]
Boiling Point142 °C (at 1013 hPa)[4][5]
Density0.885 g/mL (at 25 °C)[1][4][5]
Refractive Index (n²⁰/D)1.396[1][5]
Flash Point39 °C (102.2 °F)[5]
Vapor Pressure3.4 hPa (at 20 °C)
SolubilitySoluble in chloroform (B151607) and ethyl acetate (B1210297). Slightly soluble in water.[1][3]
Safety Information
Hazard ClassFlammable liquid (Category 3)[5]
Hazard StatementsH226: Flammable liquid and vapor.
Precautionary StatementsP210, P233, P240, P241, P242, P243[5]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the ethyl and methyl protons. The ethoxy groups show a quartet around 3.5 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃). The methyl group directly attached to the central carbon gives a singlet around 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule. The central quaternary carbon (C(OEt)₃) appears around 115 ppm. The methylene (B1212753) carbons of the ethoxy groups (O-CH₂) are observed around 58 ppm, while the methyl carbons of the ethoxy groups (CH₃) are found at approximately 15 ppm. The methyl group attached to the central carbon resonates around 22 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 162. Common fragments correspond to the loss of ethoxy groups and other characteristic cleavages.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions involving this compound.

Synthesis of this compound

This protocol is based on the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid.[1]

Materials:

  • Acetonitrile (B52724)

  • Absolute Ethanol (B145695)

  • Decalin (solvent)

  • Anhydrous Hydrogen Chloride (gas)

  • Sodium Ethylate solution (20% in ethanol)

  • Methyl Red indicator

  • Silver Nitrate (for titration)

Procedure:

  • Dissolve 410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of absolute ethanol in 900 g of decalin in a suitable reaction vessel.

  • Cool the mixture to -10 °C with stirring.

  • Introduce 383 g (10.5 moles) of anhydrous hydrogen chloride gas into the solution over approximately 80 minutes, maintaining the temperature below 7 °C.

  • After the addition of HCl is complete, warm the reaction mixture to 30 °C. The imidoethyl ester hydrochloride will start to crystallize after about 2.5 hours.

  • Continue stirring at 30 °C for an additional 11 hours.

  • Add 1150 g (25 moles) of absolute ethanol to the reaction mixture.

  • Neutralize the mixture with a 20% solution of sodium ethylate in ethanol using methyl red as an indicator.

  • After neutralization, raise the temperature to 35 °C and stir for 5 hours.

  • Cool the mixture to 10 °C to precipitate ammonium (B1175870) chloride.

  • Separate the ammonium chloride by centrifugation and wash the solid with decalin.

  • Combine the filtrates and determine the chloride ion concentration by titration with silver nitrate.

  • Add a slight excess of a 20% sodium ethylate solution in ethanol to the combined filtrates.

  • Purify the resulting solution by vacuum distillation through a packed column to obtain this compound (boiling point 66-68 °C at 41 Torr).[1]

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with close boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collect the fraction that distills at the boiling point of this compound (142 °C at atmospheric pressure).

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

Johnson-Claisen Rearrangement

This protocol describes a typical Johnson-Claisen rearrangement using this compound and an allylic alcohol.[5]

Materials:

  • Allylic alcohol (e.g., 3-methyl-2-buten-1-ol)

  • This compound (in excess, 5-10 equivalents)

  • Propionic acid (catalytic amount, 0.1-0.3 equivalents)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).

  • Add a significant excess of this compound (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and any solvent under reduced pressure.

  • Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.

Esterification of Carboxylic Acids

This compound can be used as both a reagent and a dehydrating agent for the esterification of carboxylic acids.

Materials:

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1 equivalent) and this compound (2 equivalents) in toluene.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., chloroform) and filter through a short plug of silica (B1680970) gel to remove any non-polar impurities.

  • Remove the solvent in vacuo to obtain the corresponding ethyl ester.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to its unique reactivity.

Johnson-Claisen Rearrangement

One of the most significant applications of this compound is in the Johnson-Claisen rearrangement. This reaction involves the[5][5]-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal, formed in situ from an allylic alcohol and this compound, to yield a γ,δ-unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation.

Johnson_Claisen_Rearrangement cluster_0 Ketene Acetal Formation cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Product Allylic_Alcohol Allylic Alcohol Ketene_Acetal Ketene Acetal Intermediate Allylic_Alcohol->Ketene_Acetal + TEOA - EtOH TEOA This compound Rearrangement [3,3]-Sigmatropic Rearrangement Ketene_Acetal->Rearrangement Product γ,δ-Unsaturated Ester Rearrangement->Product

Caption: Logical workflow of the Johnson-Claisen rearrangement.

Dehydrating Agent and Esterification

This compound serves as an efficient dehydrating agent in various reactions, particularly in esterifications.[4] It reacts with water to form ethyl acetate and ethanol, effectively removing water from the reaction mixture and driving the equilibrium towards the formation of the ester product.

Dehydration_Esterification cluster_0 Reactants cluster_1 Reaction cluster_2 Products cluster_3 Dehydration by TEOA Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Esterification Carboxylic_Acid->Reaction Alcohol Alcohol (R'-OH) Alcohol->Reaction TEOA This compound TEOA_hydrolysis TEOA + H₂O TEOA->TEOA_hydrolysis Ester Ester (R-COOR') Reaction->Ester Water Water (H₂O) (by-product) Reaction->Water Water->TEOA_hydrolysis Hydrolysis_Products Ethyl Acetate + Ethanol TEOA_hydrolysis->Hydrolysis_Products

Caption: Role of TEOA in esterification as a dehydrating agent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamental reagent in organic chemistry with a well-defined set of properties and a broad range of applications. Its utility in the Johnson-Claisen rearrangement for C-C bond formation and its role as a dehydrating agent in esterification reactions make it an indispensable tool for synthetic chemists. This guide provides the essential data and detailed protocols necessary for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to Triethyl Orthoacetate: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthoacetate, systematically named 1,1,1-triethoxyethane, is a versatile organic compound with significant applications in synthetic chemistry. As an orthoester of acetic acid, its unique structure, characterized by a central carbon atom bonded to a methyl group and three ethoxy groups, imparts distinct reactivity. This guide provides a comprehensive overview of the chemical structure and reactivity of this compound, with a focus on its utility in key organic transformations. This document details its physical and chemical properties, explores its primary reactions—including hydrolysis and the Johnson-Claisen rearrangement—and furnishes detailed experimental protocols for these transformations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₈H₁₈O₃.[1] Its structure features a central quaternary carbon atom bonded to one methyl group and three ethoxy groups. This arrangement is responsible for its characteristic reactivity as an orthoester.

The IUPAC name for this compound is 1,1,1-triethoxyethane.[1] It is also commonly referred to as ethyl orthoacetate. The key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 1,1,1-triethoxyethane
CAS Number 78-39-7
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol [1]
SMILES CCOC(C)(OCC)OCC
InChI Key NDQXKKFRNOPRDW-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pleasant, fruity odor.[2] It is soluble in many organic solvents such as chloroform (B151607) and ethyl acetate, and slightly soluble in water.[3] A summary of its key physical properties is provided in the table below.

PropertyValueReference
Appearance Clear colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 142 °C[4]
Density 0.885 g/mL at 25 °C[4][5]
Refractive Index 1.396 at 20 °C[5]
Flash Point 36 °C[6]
Solubility Soluble in chloroform, ethyl acetate; slightly soluble in water[3]

Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the orthoester functional group. This group is susceptible to hydrolysis under acidic conditions and can participate in a variety of carbon-carbon bond-forming reactions.

Hydrolysis

Orthoesters, including this compound, are readily hydrolyzed in the presence of acid to yield an ester and two equivalents of alcohol. The reaction proceeds via a protonated intermediate, which then eliminates ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This ion is subsequently attacked by water to form a hemiacetal, which then breaks down to the final ester and alcohol products.

The overall reaction is as follows:

CH₃C(OCH₂CH₃)₃ + H₂O --(H⁺)--> CH₃COOCH₂CH₃ + 2 CH₃CH₂OH

Hydrolysis TEOA This compound CH₃C(OCH₂CH₃)₃ Protonated_TEOA Protonated Intermediate TEOA->Protonated_TEOA + H⁺ H2O Water (H₂O) Oxocarbenium Oxocarbenium Ion Protonated_TEOA->Oxocarbenium - CH₃CH₂OH Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Products Ethyl Acetate + 2 Ethanol CH₃COOCH₂CH₃ + 2 CH₃CH₂OH Hemiacetal->Products - H⁺, - CH₃CH₂OH

Johnson-Claisen Rearrangement

A cornerstone of its synthetic utility, this compound is a key reagent in the Johnson-Claisen rearrangement. This reaction facilitates the stereoselective formation of γ,δ-unsaturated esters from allylic alcohols. The rearrangement proceeds by heating the allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propionic acid.

The reaction is initiated by the acid-catalyzed exchange of one of the ethoxy groups of the orthoester with the allylic alcohol. Subsequent elimination of ethanol generates a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the γ,δ-unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of natural products and other complex organic molecules.

Johnson_Claisen Allylic_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Intermediate Allylic_Alcohol->Mixed_Orthoester + TEOA, H⁺ TEOA This compound Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - CH₃CH₂OH Product γ,δ-Unsaturated Ester Ketene_Acetal->Product [3][3]-Sigmatropic Rearrangement

Use as a Protecting Group and in Heterocycle Synthesis

This compound serves as an effective protecting group for carboxylic acids and alcohols.[2] It is also utilized as a building block in the synthesis of various heterocyclic compounds. Furthermore, it plays a role in the concurrent esterification and N-acetylation of amino acids.[4]

Experimental Protocols

Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165)

This protocol describes the synthesis of ethyl 5-methyl-4-hexenoate from 3-methyl-2-buten-1-ol and this compound.[6]

Materials:

  • 3-Methyl-2-buten-1-ol (prenol)

  • This compound

  • Propionic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

  • Add a significant excess of this compound (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and any solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Concurrent Esterification and N-Acetylation of L-Proline

This protocol outlines the synthesis of N-acetyl proline ethyl ester using this compound.[4]

Materials:

  • L-proline

  • This compound

  • Toluene (B28343)

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a suitable reaction vessel, combine L-proline (1.0 equivalent) and this compound (1.0 equivalent) in toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Maintain the reflux for a period sufficient to drive the reaction to completion (e.g., 24 hours).

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • The resulting residue can be purified by dissolving it in a suitable solvent like chloroform and filtering through a short column of silica (B1680970) gel.

  • Remove the solvent in vacuo to afford the N-acetyl proline ethyl ester.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique chemical structure allows for a range of important transformations, most notably the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters. Its utility as a protecting group and in the functionalization of amino acids further underscores its importance in the synthesis of complex molecules relevant to the pharmaceutical and other chemical industries. The detailed protocols provided in this guide offer a practical resource for the application of this compound in a laboratory setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in modern organic synthesis.

References

An In-depth Technical Guide to the Synthesis of Triethyl Orthoacetate from Acetonitrile and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl orthoacetate from acetonitrile (B52724) and ethanol (B145695), a critical process for professionals in chemical research and pharmaceutical development. This compound is a valuable intermediate in organic synthesis, notably in the pharmaceutical and dye industries, and is instrumental in reactions such as the Johnson-Claisen rearrangement.[1][2] This document details the prevalent synthetic methodology, the Pinner reaction, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.

Core Synthesis Route: The Pinner Reaction

The primary method for synthesizing this compound from acetonitrile and ethanol is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile, leading to the formation of an imino ether hydrochloride salt (a Pinner salt), which is then alcoholyzed to yield the final orthoester product.[3][5] Anhydrous conditions are crucial for the success of this reaction.[3]

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Pinner Salt: Acetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form ethyl acetimidate hydrochloride.

  • Alcoholysis: The intermediate Pinner salt reacts with excess ethanol to produce this compound and ammonium (B1175870) chloride.[3]

Pinner_Reaction_Mechanism acetonitrile Acetonitrile (CH₃CN) intermediate Ethyl Acetimidate Hydrochloride (Pinner Salt) acetonitrile->intermediate + Ethanol, HCl ethanol1 Ethanol (C₂H₅OH) ethanol1->intermediate hcl Anhydrous HCl hcl->intermediate product This compound [CH₃C(OC₂H₅)₃] intermediate->product + 2 Ethanol byproduct Ammonium Chloride (NH₄Cl) intermediate->byproduct forms ethanol2 Ethanol (C₂H₅OH) (excess) ethanol2->product

Experimental Protocols

Several variations of the Pinner reaction for this compound synthesis have been documented. Below are detailed methodologies from notable sources.

Protocol 1: High-Yield Synthesis in Decaline (B1670448)

This protocol describes a high-yield synthesis using decaline as a solvent.[6]

Experimental Procedure:

  • Initial Mixture: Dissolve 410 g (10 moles) of acetonitrile and 483 g (10.5 moles) of ethanol in 900 g of decaline.

  • Acidification: Cool the mixture to -10°C and introduce 383 g (10.5 moles) of anhydrous hydrogen chloride with stirring over 80 minutes, allowing the temperature to rise to +7°C.

  • Pinner Salt Formation: Raise the temperature to 30°C. The imidoethyl ester hydrochloride will begin to crystallize after 2.5 hours. Continue stirring at 30°C for an additional 11 hours.

  • Alcoholysis: Add 1150 g (25 moles) of ethanol to the solution.

  • Neutralization: Neutralize the mixture with 115 g of a 20% sodium ethylate solution in ethanol to a methyl red endpoint.

  • Reaction Completion: Raise the temperature to 35°C and stir for 5 hours.

  • Purification:

    • Cool the mixture to 10°C and centrifuge to remove ammonium chloride, washing the solid with decaline.

    • Treat the combined filtrates with an excess of sodium ethanolate (B101781) solution (approximately 35 g of a 20% solution).

    • Distill the filtrate under vacuum through a packed column to obtain this compound.

Protocol 2: Synthesis Using Acetyl Chloride

This method utilizes acetyl chloride as a source of anhydrous HCl and avoids the direct handling of hydrogen chloride gas.[7]

Experimental Procedure:

  • Initial Setup: In a 500 ml four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 41 g of acetonitrile and 105.8 g of absolute ethanol.

  • Acidification and Salt Formation: Cool the mixture to below -5°C and add 86.4 g of acetyl chloride dropwise, maintaining the temperature between -5°C and 0°C. After the addition is complete, allow the reaction mixture to slowly warm to 35°C and react for 6 hours.

  • Alcoholysis: Add 92 g of purified ethanol to the flask and heat to 45°C with stirring for 6 hours.

  • Purification:

    • Cool the reaction mixture to 0°C and filter to remove the by-product, ammonium chloride. Wash the solid with a small amount of methanol.

    • The filtrate is then subjected to rectification. First, recover the unreacted ethanol and the solvent ethyl acetate (B1210297). Finally, collect the this compound fraction.

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols.

ParameterProtocol 1 (Decaline)[6]Protocol 2 (Acetyl Chloride)[7]
Reactants Acetonitrile, Ethanol, Anhydrous HClAcetonitrile, Ethanol, Acetyl Chloride
Solvent DecalineNone (by-product ethyl acetate acts as solvent)
Yield (based on Acetonitrile) 87.3%75%
Purity Not explicitly stated>98% (by Gas Chromatography)
Boiling Point of Product 66-68°C at 41 Torr145-148°C (at atmospheric pressure)

Experimental Workflow

The general workflow for the synthesis of this compound via the Pinner reaction can be visualized as follows:

Experimental_Workflow start Start reactants Mix Acetonitrile and Ethanol start->reactants cooling Cool Mixture reactants->cooling acidification Add Acid Source (HCl or Acetyl Chloride) cooling->acidification salt_formation Pinner Salt Formation (Stirring at controlled temp.) acidification->salt_formation alcoholysis Add Excess Ethanol for Alcoholysis salt_formation->alcoholysis neutralization Neutralization (if required) alcoholysis->neutralization filtration Filter to Remove Ammonium Chloride neutralization->filtration distillation Purification by Distillation/Rectification filtration->distillation product This compound distillation->product

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[8] It is also moisture-sensitive, and reactions should be carried out under anhydrous conditions to prevent hydrolysis of the product and intermediates.[9] Store in a cool, dry, well-ventilated area away from oxidizing agents.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis.[10] Its primary applications include:

  • Intermediate in Pharmaceutical Synthesis: It serves as a building block in the production of various active pharmaceutical ingredients.[1][10]

  • Johnson-Claisen Rearrangement: It is a key reagent in this carbon-carbon bond-forming reaction, which is valuable for the stereoselective synthesis of complex organic molecules.[1][2]

  • Protecting Group: It can be used as a protecting group for alcohols and carboxylic acids.[10]

  • Synthesis of Heterocycles: It is employed in the synthesis of various heterocyclic compounds.[11]

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

An In-depth Technical Guide to Triethyl Orthoacetate (CAS 78-39-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate, with a CAS number of 78-39-7, is a versatile organic compound recognized for its utility as a reagent and intermediate in a multitude of chemical transformations.[1][2] Chemically, it is the triethyl ester of orthoacetic acid, presenting as a colorless to pale yellow, oily liquid with a characteristic pungent odor.[3][4][5] Its unique structural features make it an invaluable tool in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₈O₃[1][6]
Molecular Weight 162.23 g/mol [1][6]
Appearance Colorless to pale yellow liquid[3][7]
Boiling Point 142 °C[1][3][6]
Density 0.885 g/mL at 25 °C[1][3][6]
Refractive Index (n20/D) 1.396[6][8][9]
Solubility Soluble in chloroform, ethyl acetate, ether, alcohol, and benzene. Slightly soluble in water.[4][8]

Table 2: Safety and Handling Data for this compound

PropertyValueSource(s)
Flash Point 32 - 39 °C[3][10]
Explosive Limit 0.9 - 7.0% (V)[4][8]
Auto-ignition Temperature 455 °C[4]
Hazard Statements Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319).[10]
Storage Store below +30°C in a dry, cool, and well-ventilated place. Keep container tightly closed. Moisture sensitive.[4][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is available and serves as a key identification tool.

  • Mass Spectrometry (MS): Mass spectral data for this compound can be found in various databases.[6][11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[9]

Chemical Reactivity and Applications in Synthesis

This compound is a stable compound under standard conditions but is sensitive to moisture and incompatible with strong acids and oxidizing agents.[12] Its primary utility in organic synthesis stems from its role as a precursor to ketene (B1206846) acetals, making it a key reagent in the Johnson-Claisen rearrangement .[1][13] This reaction is a powerful method for the formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of natural products and bioactive molecules.

Beyond the Johnson-Claisen rearrangement, this compound is employed in:

  • Esterification and Acetylation: It serves as an efficient reagent for the esterification of carboxylic acids and the N-acetylation of amino acids.[2]

  • Protecting Group Chemistry: It can be used as a protecting group for alcohols.[2]

  • Heterocycle Synthesis: It is a versatile building block for the synthesis of various heterocyclic compounds.

  • Pharmaceutical and Dye Manufacturing: It acts as a crucial intermediate in the production of pharmaceuticals and dyes.

In the context of drug development, this compound is not only a synthetic intermediate but also finds application as a solubilizer to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Pinner reaction, starting from acetonitrile (B52724) and ethanol (B145695).

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Imidoester Hydrochloride Formation cluster_1 Step 2: Conversion to Orthoester and Neutralization cluster_2 Step 3: Work-up and Purification A Acetonitrile + Ethanol in Decaline (B1670448) B Cool to -10°C A->B C Introduce anhydrous HCl B->C D Stir at 30°C for ~13.5h C->D E Imidoethyl ester hydrochloride crystallizes D->E F Add excess Ethanol E->F G Neutralize with Sodium Ethoxide solution F->G H Stir at 35°C for 5h G->H I Chill to 10°C H->I J Centrifuge to remove NH4Cl I->J K Wash with Decaline J->K L Treat filtrate with excess Sodium Ethoxide K->L M Vacuum Distillation L->M N Pure this compound M->N

Caption: A stepwise workflow for the synthesis of this compound via the Pinner reaction.

Detailed Methodology:

  • Imidoester Hydrochloride Formation: Acetonitrile (10 moles) and ethanol (10.5 moles) are dissolved in decaline and the mixture is cooled to -10°C. Anhydrous hydrogen chloride (10.5 moles) is introduced with stirring. The temperature is then raised to 30°C and the mixture is stirred for approximately 13.5 hours, during which the imidoethyl ester hydrochloride crystallizes.

  • Conversion to Orthoester and Neutralization: Excess ethanol (25 moles) is added to the reaction mixture, which is then neutralized with a 20% solution of sodium ethylate in ethanol. The mixture is stirred at 35°C for 5 hours.

  • Work-up and Purification: The mixture is cooled to 10°C, and the precipitated ammonium (B1175870) chloride is removed by centrifugation and washed with decaline. The combined filtrates are treated with an excess of sodium ethanolate (B101781) solution. The final product is purified by vacuum distillation to yield this compound.

Johnson-Claisen Rearrangement using this compound

The Johnson-Claisen rearrangement is a cornerstone application of this compound. A representative protocol for the rearrangement of an allylic alcohol is provided below.

Reaction Mechanism for the Johnson-Claisen Rearrangement

G Johnson-Claisen Rearrangement Mechanism A Allylic Alcohol + this compound C Protonation and Alcohol Exchange A->C B Acid Catalyst (e.g., Propionic Acid) B->C D Formation of a Mixed Orthoester Intermediate C->D E Elimination of Ethanol to form a Ketene Acetal D->E F [3,3]-Sigmatropic Rearrangement E->F G γ,δ-Unsaturated Ester F->G

Caption: The key steps involved in the Johnson-Claisen rearrangement.

Detailed Methodology:

  • Reaction Setup: An allylic alcohol is mixed with an excess of this compound. A catalytic amount of a weak acid, such as propionic acid, is added.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The excess this compound and other volatile components are typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous solution to remove any remaining acid catalyst.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure γ,δ-unsaturated ester.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[10] It is also a skin and eye irritant. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[4]

Conclusion

This compound is a chemical of significant interest to researchers and professionals in organic synthesis and drug development. Its well-defined physicochemical properties and predictable reactivity, particularly in the Johnson-Claisen rearrangement, make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in the laboratory and in industrial applications. The information presented in this guide serves as a comprehensive resource for scientists working with this versatile orthoester.

References

An In-depth Technical Guide to the Mechanism of Triethyl Orthoacetate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of triethyl orthoacetate hydrolysis. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize orthoesters in their work. This document outlines the core mechanistic pathways, presents quantitative kinetic data, details experimental protocols for studying the hydrolysis, and provides visual representations of the chemical processes involved.

Introduction

This compound, with the chemical formula CH₃C(OCH₂CH₃)₃, is an orthoester that serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its applications range from a protecting group for carboxylic acids to a key reactant in the Johnson-Claisen rearrangement.[1] The hydrolysis of orthoesters, including this compound, is a fundamental reaction that is readily catalyzed by acids.[2] Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling reaction outcomes, ensuring the stability of orthoester-containing compounds, and designing novel drug delivery systems where pH-sensitive release is desired.

This guide delves into the intricacies of the acid-catalyzed hydrolysis of this compound, a process that culminates in the formation of ethyl acetate (B1210297) and ethanol (B145695). The generally accepted mechanism proceeds through a three-stage process involving the formation of a key dialkoxycarbonium ion intermediate.

The Core Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound in the presence of an acid catalyst is a well-established process that can be dissected into three primary stages. The reaction is initiated by the protonation of one of the ether oxygens, which facilitates the departure of an ethanol molecule and the formation of a resonance-stabilized dialkoxycarbonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to yield the final ester and alcohol products.

The overall reaction is as follows:

CH₃C(OCH₂CH₃)₃ + H₂O H⁺ ⇌ CH₃COOCH₂CH₃ + 2 CH₂CH₃OH

Overall Reaction of this compound Hydrolysis

G Triethyl_Orthoacetate This compound (CH₃C(OCH₂CH₃)₃) Products Ethyl Acetate (CH₃COOCH₂CH₃) + 2 Ethanol (2 CH₃CH₂OH) Triethyl_Orthoacetate->Products H⁺ (catalyst) Water +   H₂O

Caption: Overall chemical equation for the acid-catalyzed hydrolysis of this compound.

The detailed step-by-step mechanism is illustrated below:

Step 1: Protonation and Formation of the Dialkoxycarbonium Ion

The reaction commences with the rapid and reversible protonation of one of the ethoxy groups of the this compound by a hydronium ion (H₃O⁺). This protonation converts the ethoxy group into a good leaving group (ethanol). The subsequent departure of an ethanol molecule leads to the formation of a resonance-stabilized dialkoxycarbonium ion. This step is generally considered to be the rate-determining step of the overall reaction.

Step 2: Nucleophilic Attack by Water

The electrophilic carbocation is then attacked by a water molecule, a nucleophile, in a rapid step. This results in the formation of a protonated hemiorthoester intermediate.

Step 3: Deprotonation and Decomposition of the Hemiorthoester

The protonated hemiorthoester is then deprotonated by a water molecule to form a neutral hemiorthoester intermediate. This is followed by the protonation of another ethoxy group, which facilitates its departure as a second molecule of ethanol. The resulting protonated ester finally loses a proton to regenerate the acid catalyst and yield the final product, ethyl acetate.

Acid-Catalyzed Hydrolysis Mechanism of this compound

G cluster_step1 Step 1: Formation of Dialkoxycarbonium Ion cluster_step2 Step 2: Formation of Hemiorthoester cluster_step3 Step 3: Decomposition to Products TriethylOrthoacetate This compound ProtonatedOrthoester Protonated Orthoester TriethylOrthoacetate->ProtonatedOrthoester + H₃O⁺ DialkoxycarboniumIon Dialkoxycarbonium Ion + Ethanol ProtonatedOrthoester->DialkoxycarboniumIon - H₂O ProtonatedHemiorthoester Protonated Hemiorthoester DialkoxycarboniumIon->ProtonatedHemiorthoester + H₂O Hemiorthoester Hemiorthoester ProtonatedHemiorthoester->Hemiorthoester - H₃O⁺ ProtonatedEster Protonated Ester + Ethanol Hemiorthoester->ProtonatedEster + H₃O⁺ EthylAcetate Ethyl Acetate ProtonatedEster->EthylAcetate - H₃O⁺

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of this compound.

Quantitative Data

The rate of hydrolysis of this compound is significantly influenced by factors such as pH and temperature. While extensive kinetic data specifically for this compound in aqueous solution is not abundant in readily available literature, the general principles of orthoester hydrolysis and data from related compounds provide valuable insights.

pH Dependence

The hydrolysis of orthoesters is characteristically acid-catalyzed. The rate of reaction is directly proportional to the concentration of the acid catalyst. In strongly acidic solutions, the rate of hydrolysis is high, while in neutral or basic solutions, the reaction is significantly slower. For many orthoesters, a linear relationship is observed between the logarithm of the observed rate constant (log k_obs) and the pH of the solution in the acidic range.

Temperature Dependence

The rate of hydrolysis of this compound increases with temperature, as is typical for most chemical reactions. The relationship between the rate constant and temperature can be described by the Arrhenius equation.

For the gas-phase elimination of this compound, which is a related thermal decomposition process, the following Arrhenius parameters have been reported:

ReactionPre-exponential factor (A)Activation Energy (Ea)Temperature Range (°C)
Gas-Phase Elimination10¹³·⁷⁶ s⁻¹187.6 kJ/mol291-351

Note: This data is for the gas-phase elimination and not the aqueous hydrolysis. It is included to provide an indication of the energy requirements for the decomposition of the molecule.

Experimental Protocols

The kinetics of this compound hydrolysis can be monitored using various analytical techniques that can track the disappearance of the reactant or the appearance of a product over time. The choice of method often depends on the specific reaction conditions and the available instrumentation.

General Experimental Workflow

A general workflow for studying the kinetics of this compound hydrolysis is as follows:

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepareReagents Prepare Solutions (this compound, Buffer, Catalyst) Thermostat Thermostat Reaction Vessel PrepareReagents->Thermostat InitiateReaction Initiate Reaction (Mix Reactants) Thermostat->InitiateReaction MonitorReaction Monitor Reaction Progress (e.g., NMR, UV-Vis, GC) InitiateReaction->MonitorReaction CollectData Collect Data Points (Concentration vs. Time) MonitorReaction->CollectData PlotData Plot Kinetic Data CollectData->PlotData DetermineRate Determine Rate Constant PlotData->DetermineRate

Caption: A generalized workflow for the kinetic study of this compound hydrolysis.

Methodologies for Monitoring the Reaction

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the hydrolysis of this compound as it allows for the direct observation and quantification of both the reactant and the products in the reaction mixture over time.[3][4]

  • Protocol:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O with an appropriate buffer to maintain a constant pH).

    • Initiate the reaction by adding the acid catalyst.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the characteristic signals of the methyl protons of the orthoester (e.g., a singlet around 1.3 ppm) and the methyl protons of the ethyl acetate product (e.g., a singlet around 2.0 ppm).

    • The disappearance of the reactant signal and the appearance of the product signal can be used to calculate the concentration changes over time and determine the rate constant.

b) Gas Chromatography (GC)

Gas chromatography can be used to separate and quantify the volatile components of the reaction mixture, namely this compound, ethyl acetate, and ethanol.

  • Protocol:

    • Set up the hydrolysis reaction in a thermostated vessel.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately, for example, by neutralizing the acid catalyst with a base.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Inject the extract into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

    • Quantify the peak areas of the reactant and products to determine their concentrations as a function of time.

c) UV-Vis Spectrophotometry (indirect method)

This method is applicable if one of the species involved in the reaction has a distinct UV-Vis absorption profile. Since this compound and its hydrolysis products do not have strong chromophores in the standard UV-Vis range, a coupled assay or an indirect method would be necessary. For instance, the formation of the ester could be coupled to a subsequent reaction that produces a colored compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction that proceeds through a well-defined three-step mechanism involving the formation of a dialkoxycarbonium ion. The rate of this reaction is highly dependent on the pH and temperature of the system. A thorough understanding of this mechanism and the kinetics involved is essential for the effective application of this compound in various fields, including organic synthesis and the development of pH-responsive materials and drug delivery systems. The experimental protocols outlined in this guide provide a framework for the quantitative study of this important reaction. Further research to establish a comprehensive set of kinetic data for the aqueous hydrolysis of this compound under a variety of conditions would be a valuable contribution to the field.

References

The Role of Triethyl Orthoacetate in the Johnson-Claisen Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, providing access to valuable γ,δ-unsaturated esters. This rearrangement of allylic alcohols with orthoesters, such as triethyl orthoacetate, under acidic conditions, offers a straightforward and often stereoselective route to extend a carbon chain by two atoms. This technical guide provides an in-depth overview of the Johnson-Claisen rearrangement with a focus on the pivotal role of this compound. It details the reaction mechanism, presents quantitative data on substrate scope and yields, provides detailed experimental protocols, and illustrates key concepts with graphical representations to support researchers in the fields of organic synthesis and drug development.

Introduction

The Claisen rearrangement, a[1][1]-sigmatropic shift, is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high stereoselectivity.[2] The Johnson-Claisen variant, which utilizes an allylic alcohol and an orthoester like this compound, is particularly advantageous as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), thus avoiding the need to prepare and isolate potentially unstable vinyl ethers.[2] The reaction is typically catalyzed by a weak acid, such as propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[2] this compound (CH₃C(OC₂H₅)₃) is a commonly used orthoester in this reaction, valued for its reactivity and ability to introduce a two-carbon extension with an ester functionality.[3] This transformation has found widespread application in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

The Core Role of this compound and the Reaction Mechanism

In the Johnson-Claisen rearrangement, this compound serves as a crucial reactant that, in concert with an allylic alcohol, generates the key intermediate for the subsequent sigmatropic rearrangement. The reaction is typically initiated by a catalytic amount of a weak acid, such as propionic acid.[4]

The accepted mechanism proceeds through the following key steps:

  • Protonation and Alcohol Exchange: The reaction begins with the protonation of one of the ethoxy groups of this compound by the acid catalyst. This is followed by the elimination of a molecule of ethanol (B145695) to form an oxonium ion.[1][4] The allylic alcohol then acts as a nucleophile, attacking the oxonium ion to form a new mixed orthoester intermediate after deprotonation.[1]

  • Formation of the Ketene Acetal: A second molecule of ethanol is eliminated from the mixed orthoester, again facilitated by the acid catalyst, to form a reactive ketene acetal intermediate.[5] This in situ formation is a key advantage of the Johnson-Claisen variant.

  • [1][1]-Sigmatropic Rearrangement: The ketene acetal then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement.[1] This is the carbon-carbon bond-forming step and proceeds through a highly ordered, chair-like six-membered transition state.[3]

  • Product Formation: The rearrangement directly yields the final product, a γ,δ-unsaturated ester, with the concomitant formation of a new stereocenter in many cases.

The overall transformation results in the formal addition of an ethyl acetate (B1210297) unit to the allylic alcohol, with the position of the double bond shifted.

// Reactants TriethylOrthoacetate [label="this compound"]; AllylAlcohol [label="Allylic Alcohol"]; H_plus [label="H⁺ (cat.)", fontcolor="#EA4335"];

// Intermediates ProtonatedOrthoester [label="Protonated Orthoester"]; OxoniumIon1 [label="Oxonium Ion"]; MixedOrthoester [label="Mixed Orthoester"]; KeteneAcetal [label="Ketene Acetal"];

// Products Product [label="γ,δ-Unsaturated Ester"]; Ethanol [label="2 x Ethanol"];

// Edges {TriethylOrthoacetate, H_plus} -> ProtonatedOrthoester [label="+", fontcolor="#202124"]; ProtonatedOrthoester -> OxoniumIon1 [label="- EtOH", fontcolor="#202124"]; {OxoniumIon1, AllylAlcohol} -> MixedOrthoester [label="+", fontcolor="#202124"]; MixedOrthoester -> KeteneAcetal [label="- EtOH, - H⁺", fontcolor="#202124"]; KeteneAcetal -> Product [label="[1][1]-Sigmatropic\nRearrangement", fontcolor="#34A853"]; }

Caption: Reaction Mechanism of the Johnson-Claisen Rearrangement.

Data Presentation: Substrate Scope and Yields

The Johnson-Claisen rearrangement using this compound is applicable to a wide range of allylic alcohols, including primary, secondary, and tertiary alcohols. The yields are generally good to excellent, although they can be influenced by the steric and electronic properties of the substrate. Below is a summary of representative examples found in the literature.

Allylic Alcohol SubstrateCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
3-Methyl-2-buten-1-ol (B147165) (Prenol)Propionic acidToluene (B28343)110-1404Ethyl 3,3-dimethylpent-4-enoate80[2]
3-Methyl-2-buten-1-ol (Prenol)Phosphoric acidNone1454Ethyl 3,3-dimethylpent-4-enoate80[2]
Chiral secondary alcohol from campholenaldehydePropionic acidThis compoundHeatNot SpecifiedChiral γ,δ-unsaturated ester with a quaternary carbon84[3]
(E/Z)-Primary allylic alcohol 46Propionic acidThis compoundRefluxNot SpecifiedDiastereomeric mixture of aldehydes 48a and 48b (after reduction)Not specified for ester[3]
Allyl alcohol 30Noneo-dichlorobenzene18018Ethyl 4-pentenoate53[1]
Primary allylic alcohol 20Propionic acidTriethyl orthopropionate140Not Specifiedγ,δ-unsaturated ester 21Not Specified[3]

Note: The conditions and yields are as reported in the cited literature and may vary based on the specific experimental setup.

Experimental Protocols

General Procedure for the Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol

This protocol is a representative procedure for the reaction of a primary allylic alcohol with this compound.[2]

Materials:

  • 3-Methyl-2-buten-1-ol (Prenol)

  • This compound

  • Propionic acid (or another suitable weak acid catalyst)

  • Anhydrous Toluene or Xylene (optional, as this compound can serve as the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

  • Add a significant excess of this compound (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess this compound and any solvent are removed under reduced pressure.

  • The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-4-hexenoate.

Representative Procedure for the Rearrangement of a Chiral Secondary Allylic Alcohol

This procedure is based on the synthesis of a key intermediate for the natural product triquinane and demonstrates the application of the Johnson-Claisen rearrangement in creating a chiral quaternary center.[3]

Materials:

  • Chiral allylic alcohol 33 (prepared from campholenaldehyde)

  • This compound

  • Propionic acid

  • Anhydrous solvent (e.g., toluene or xylene, if necessary)

  • Workup and purification reagents as described in Protocol 4.1

Procedure:

  • A solution of the chiral allylic alcohol 33 in a large excess of this compound is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of propionic acid is added to the mixture.

  • The reaction mixture is heated to reflux and stirred. The reaction progress is monitored by TLC or GC.

  • Once the starting material is consumed, the reaction is cooled to room temperature.

  • The excess this compound is removed under reduced pressure.

  • The residue is subjected to a standard aqueous workup as described in Protocol 4.1 (washing with sodium bicarbonate and brine, followed by drying).

  • The crude product is purified by column chromatography on silica gel to yield the γ,δ-unsaturated ester 34, which contains a newly formed chiral quaternary carbon center.[3]

Mandatory Visualizations

// Nodes Start [label="Combine Allylic Alcohol,\nthis compound,\nand Propionic Acid"]; Reaction [label="Heat to Reflux\n(110-140 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC/GC)"]; Workup [label="Aqueous Workup:\n- Quench with NaHCO₃\n- Wash with Brine\n- Dry over MgSO₄"]; Purification [label="Purification:\n- Remove Solvent\n- Column Chromatography"]; Product [label="Pure γ,δ-Unsaturated Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Product; }

Caption: A typical experimental workflow for the Johnson-Claisen rearrangement.

Conclusion

The Johnson-Claisen rearrangement, facilitated by this compound, is a highly effective and versatile method for the stereoselective synthesis of γ,δ-unsaturated esters. Its operational simplicity, the in situ generation of the reactive ketene acetal, and its applicability to a wide range of substrates make it a valuable tool in the synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, scope, and experimental nuances is crucial for its successful implementation in the design and synthesis of novel therapeutic agents and natural products. The data and protocols presented in this guide serve as a comprehensive resource to aid in the application of this important transformation.

References

The Johnson-Claisen Rearrangement: A Core Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, yielding valuable γ,δ-unsaturated esters. This variant of the Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is particularly advantageous as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), circumventing the need to prepare and handle potentially unstable vinyl ethers. Typically catalyzed by a weak acid, the reaction is driven by the formation of a thermodynamically stable carbonyl group.

Core Principles and Mechanism

The Johnson-Claisen rearrangement is a[1][1]-sigmatropic rearrangement that involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of a weak acid, such as propionic acid, upon heating.[2][3][4] The reaction generally requires high temperatures, often between 100 to 200 °C, and can take several hours to complete.[2][5] However, the use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields.[2]

The reaction mechanism initiates with the protonation of an alkoxide group of the orthoester by the acid catalyst, followed by the elimination of an alcohol molecule to form an oxonium ion.[3] The allylic alcohol then attacks this ion. Subsequent proton transfer and elimination of a second alcohol molecule lead to the formation of a key ketene acetal intermediate.[3][4] This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to furnish the final γ,δ-unsaturated ester product.[6] This concerted pericyclic step is intramolecular and proceeds via a suprafacial pathway, as dictated by the Woodward-Hoffmann rules.[2]

Johnson_Claisen_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products AllylAlcohol Allylic Alcohol step1 Protonation & Alcohol Exchange AllylAlcohol->step1 Orthoester Trialkyl Orthoacetate Orthoester->step1 H_plus H+ H_plus->step1 ProtonatedOrthoester Protonated Orthoester OxoniumIon1 Oxonium Ion MixedOrthoester Mixed Orthoester step2 Elimination MixedOrthoester->step2 KeteneAcetal Ketene Acetal (Intermediate) step3 [3,3]-Sigmatropic Rearrangement KeteneAcetal->step3 Product γ,δ-Unsaturated Ester Alcohol1 R'OH Alcohol2 R'OH step1->MixedOrthoester step1->step2 step2->KeteneAcetal step2->step3 step3->Product Experimental_Workflow start Start: Assemble Glassware add_reagents Add Allylic Alcohol, Orthoacetate, Toluene, & Propionic Acid start->add_reagents reflux Heat to Reflux (110-140 °C) add_reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Sat. NaHCO3 cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End: Pure Product purify->end

References

Triethyl Orthoacetate as a Protecting Group for Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethyl orthoacetate (TEOA) serves as a valuable reagent in organic synthesis for the protection of hydroxyl groups. As an orthoester, it reacts with alcohols under acidic conditions to form an acetal (B89532), effectively masking the alcohol's reactivity. This protecting group is particularly useful due to its stability under basic, nucleophilic, and certain reductive and oxidative conditions, while being readily cleavable under mild acidic hydrolysis.[1][2] This guide provides an in-depth overview of the application of this compound for alcohol protection, including reaction mechanisms, experimental protocols, stability data, and key applications.

Protection of Alcohols

The protection of an alcohol with this compound proceeds via an acid-catalyzed reaction to form a 1,1-diethoxyethyl (DEE) ether. This transformation converts the reactive hydroxyl group into a stable acetal functionality.

Mechanism of Protection:

The reaction is initiated by the protonation of one of the ethoxy groups of this compound, making it a good leaving group (ethanol). The alcohol then acts as a nucleophile, attacking the carbocationic intermediate. Subsequent proton transfer and elimination of a second molecule of ethanol, followed by attack of the alcohol, would lead to the final protected product. However, a more commonly accepted pathway involves the formation of a ketene (B1206846) acetal intermediate.

// Reactants ROH [label="R-OH"]; TEOA [label=<

OEt | H₃C-C-OEt | OEt

]; H_plus [label="H⁺ (cat.)"];

// Intermediates Protonated_TEOA [label=<

O⁺(H)Et | H₃C-C-OEt | OEt

]; Carbocation [label=<

OEt | H₃C-C⁺-OEt

]; Intermediate_Adduct [label=<

OEt | R-O⁺(H)-C-OEt | CH₃

];

// Products Protected_Alcohol [label=<

OEt | R-O-C-CH₃ | OEt

]; EtOH [label="EtOH"];

// Reaction flow {rank=same; ROH; TEOA; H_plus} TEOA -> Protonated_TEOA [label="+ H⁺"]; Protonated_TEOA -> Carbocation [label="- EtOH"]; {rank=same; Carbocation; ROH} Carbocation -> Intermediate_Adduct [label="+ R-OH"]; Intermediate_Adduct -> Protected_Alcohol [label="- H⁺"]; {rank=same; Protected_Alcohol; EtOH} }

Caption: Acid-catalyzed protection of an alcohol with this compound.

Experimental Protocol: General Procedure for Alcohol Protection

This protocol is a general guideline adapted from procedures for similar transformations, such as the protection of H-phosphinates.[3] Optimization may be required for specific substrates.

  • Reagents and Setup: To a solution of the alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), add this compound (3.0-6.0 equiv.).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[3]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1 to 24 hours.[3]

  • Workup: Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Conditions for Acetal Formation using this compound (Note: Data is primarily derived from reactions with H-phosphinates and amino acids, which are mechanistically similar to alcohol protection and provide a strong indication of applicable conditions and expected outcomes.)

Substrate TypeCatalystStoichiometry (TEOA)SolventTime (h)Yield (%)Reference
H-Phosphinic AcidsBF₃·OEt₂ (0.2-0.5 equiv.)6.0 equiv.Neat16-2441-80[3]
L-ProlineNone (thermal)1.0 equiv.Toluene-Good[4]
L-PhenylalanineNone (thermal)1.0 equiv.Toluene-87[4]
Allylic/Benzylic AlcoholsMontmorillonite KSFExcessNeat--

Deprotection of the Acetal Group

The 1,1-diethoxyethyl (DEE) protecting group is readily removed under mild aqueous acidic conditions, regenerating the original alcohol. This lability to acid is a key feature, allowing for selective deprotection in the presence of other acid-stable protecting groups.[1]

Mechanism of Deprotection:

Deprotection is essentially the reverse of the protection mechanism. It is initiated by protonation of one of the ether oxygens, followed by the elimination of the alcohol (R-OH) and subsequent hydrolysis of the resulting carbocation to yield the parent alcohol and ethyl acetate.

// Reactants Protected_Alcohol [label=<

OEt | R-O-C-CH₃ | OEt

]; H3O_plus [label="H₃O⁺"];

// Intermediates Protonated_Acetal [label=<

O⁺(H)Et | R-O-C-CH₃ | OEt

]; Oxocarbenium [label=<

OEt | R-O-C⁺-CH₃

]; Hemiacetal [label=<

OH | R-O-C-CH₃ | OEt

];

// Products ROH [label="R-OH"]; Ethyl_Acetate [label="EtOAc"];

// Reaction Flow Protected_Alcohol -> Protonated_Acetal [label="+ H⁺"]; Protonated_Acetal -> Oxocarbenium [label="- EtOH"]; Oxocarbenium -> Hemiacetal [label="+ H₂O, - H⁺"]; Hemiacetal -> ROH [label="Hydrolysis"];

{rank=same; ROH; Ethyl_Acetate} }

Caption: Acid-catalyzed hydrolysis (deprotection) of the protected alcohol.

Experimental Protocol: General Procedure for Deprotection

  • Reaction Setup: Dissolve the protected alcohol in a mixture of a water-miscible solvent like tetrahydrofuran (B95107) (THF) and a dilute aqueous acid (e.g., 1M HCl, acetic acid/water).[2]

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

  • Workup: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purification: Purify the crude alcohol product by column chromatography if necessary.

Table 2: Deprotection Conditions for Acetal-Type Protecting Groups

Protecting GroupReagentsSolventConditionsReference
Acetal (general)Mild Aqueous AcidH₂O / THFRoom Temp[1]
OTHPCH₃COOHTHF / H₂O45 °C
OTHPp-TsOHMeOH / H₂ORoom Temp[2]
H-Phosphinate AcetalAcidic HydrolysisTHF / H₂O80 °C

Stability Profile

The utility of a protecting group is defined by its stability under various reaction conditions. The acetal group formed from this compound offers a robust profile, making it compatible with a wide range of synthetic transformations.

Table 3: Stability of the 1,1-Diethoxyethyl (DEE) Protecting Group

Reagent ClassSpecific ReagentsStabilityReference
Bases NaH, KOtBu, LDA, NaOH, LiOHStable[2][5]
Nucleophiles Organolithiums (RLi), Grignard (RMgBr), Enolates, CyanidesStable[2]
Reducing Agents LiAlH₄, NaBH₄, DIBAL-H, H₂/PdStable[2]
Oxidizing Agents PCC, PDC, Swern Oxidation, OsO₄, H₂O₂Stable[2]
Acids Strong aqueous acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂)Cleaved [2][6]
Moisture WaterSensitive (especially with acid catalyst)[7]

General Experimental Workflow

The process of using this compound as a protecting group involves a straightforward protection-reaction-deprotection sequence.

Workflow

Caption: General workflow for alcohol protection, reaction, and deprotection.

Applications in Synthesis

This compound is a versatile reagent employed in various synthetic contexts beyond simple alcohol protection.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[8][9] Its role in ensuring selective reactions helps to improve overall yields and reduce unwanted side reactions, which is critical in drug development.[8]

  • Johnson-Claisen Rearrangement: this compound is a classic reagent in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that converts allylic alcohols into γ,δ-unsaturated esters.[1][10]

  • Esterification: It is an effective reagent for the esterification of carboxylic acids under mild conditions.[4]

References

An In-Depth Technical Guide to Orthoester Chemistry for Graduate Students

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. While they can be considered as derivatives of carboxylic acids, their distinct structure imparts a unique reactivity profile that has been harnessed in a wide array of applications, from protecting group chemistry to the design of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core principles of orthoester chemistry, including their synthesis, characteristic reactions, and key applications in research and development.

Structure and Properties

The general structure of an orthoester is RC(OR')₃. The central carbon atom is sp³ hybridized, and the presence of three electron-donating alkoxy groups makes the orthoester functional group susceptible to acid-catalyzed hydrolysis. Conversely, they exhibit notable stability under neutral and basic conditions. This pH-dependent stability is a cornerstone of their utility in many chemical and pharmaceutical applications.

Synthesis of Orthoesters

Several methods are employed for the synthesis of orthoesters, with the choice of method often depending on the desired structure and the available starting materials.

The Pinner Reaction

The most traditional method for orthoester synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] The reaction proceeds via the formation of an intermediate imino ester salt, often referred to as a Pinner salt, which then reacts with excess alcohol to yield the orthoester.[3][4] Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate imidate salt to an ester.[3]

Table 1: Substrate Scope and Yields for the Pinner Reaction [5][6]

Nitrile (R-CN)Alcohol (R'-OH)Product (RC(OR')₃)Yield (%)
AcetonitrileMethanolTrimethyl orthoacetate>90
PropionitrileMethanolTrimethyl orthopropionate91
BenzonitrileMethanolTrimethyl orthobenzoate>90 (imidate)
ButyronitrileMethanolTrimethyl orthobutyrate86
PhenylacetonitrileEthanolTriethyl phenylorthoacetateHigh
From 1,1,1-Trichloroalkanes

Orthoesters can also be synthesized through the reaction of 1,1,1-trichloroalkanes with sodium alkoxides.[7] This method is a straightforward nucleophilic substitution but can be limited by the availability of the starting trichlorinated compounds.

Other Synthetic Routes

Other less common methods for orthoester synthesis include the reaction of ketene (B1206846) acetals with alcohols and the electrochemical oxidation of acetals.[8]

Key Reactions of Orthoesters

Orthoesters participate in a variety of chemical transformations, the most significant of which are their hydrolysis and their use in carbon-carbon bond-forming reactions.

Hydrolysis: A pH-Sensitive Transformation

Orthoesters are readily hydrolyzed under mild acidic conditions to form an ester and two equivalents of alcohol.[7] This reaction is a key feature of their application as protecting groups and in drug delivery. The rate of hydrolysis is highly dependent on the pH of the medium and the electronic nature of the substituents on the orthoester. Electron-donating groups on the central carbon accelerate hydrolysis, while electron-withdrawing groups have a retarding effect.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds through a stepwise mechanism involving protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This cation is then attacked by water, and subsequent deprotonation and elimination of a second alcohol molecule yield the final ester product.

Table 2: Influence of Substituents and pH on Orthoester Hydrolysis Rates [9]

Orthoester Substituent (R)pHHalf-life (t₁/₂)
-CH₃ (electron-donating)710 min
-Triazolium (electron-withdrawing)1>10000 min
Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that utilizes an allylic alcohol and an orthoester to synthesize γ,δ-unsaturated esters.[10][11] The reaction is typically catalyzed by a weak acid and proceeds through a[5][5]-sigmatropic rearrangement of an in situ-formed ketene acetal (B89532).

Bodroux-Chichibabin Aldehyde Synthesis

In the Bodroux-Chichibabin aldehyde synthesis, an orthoformate reacts with a Grignard reagent to produce an acetal, which can then be hydrolyzed to yield an aldehyde with one additional carbon atom.[12][13]

Applications in Organic Synthesis and Drug Development

The unique chemical properties of orthoesters have led to their widespread use in several areas of chemical science.

Protecting Groups

Due to their stability in basic and nucleophilic conditions and their facile cleavage under mild acidic conditions, orthoesters are excellent protecting groups for carboxylic acids.[7] Bicyclic orthoesters, such as the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) group, are particularly useful in complex total synthesis.[7]

pH-Sensitive Drug Delivery

The acid-labile nature of the orthoester linkage is a key feature in the design of pH-sensitive drug delivery systems.[14] Poly(ortho esters) are a class of biodegradable polymers that can encapsulate therapeutic agents.[14] In the acidic environment of tumors or within the endosomes of cells, the polymer matrix degrades, leading to the controlled release of the encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic side effects. For instance, nanogels with orthoester linkages have been shown to release up to 75.9% of encapsulated doxorubicin (B1662922) within 24 hours at pH 5.0.

Experimental Protocols

General Procedure for the Pinner Reaction to Synthesize an Orthoester

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (large excess, also serves as solvent)

  • Dry hydrogen chloride (gas)

  • Anhydrous ether

Procedure:

  • A solution of the nitrile in a large excess of the anhydrous alcohol is cooled to 0 °C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at 0 °C for several hours to overnight, during which time the Pinner salt may precipitate.

  • The excess alcohol and HCl are removed under reduced pressure.

  • A fresh portion of anhydrous alcohol is added, and the mixture is gently warmed to convert the Pinner salt to the orthoester.

  • The reaction mixture is neutralized with a base (e.g., sodium alkoxide), and the solvent is removed under reduced pressure.

  • The crude orthoester is purified by distillation under reduced pressure.

Characterization: The final product should be characterized by NMR (¹H and ¹³C) and IR spectroscopy to confirm its structure and purity.

General Procedure for the Johnson-Claisen Rearrangement

Materials:

  • Allylic alcohol (1.0 eq)

  • Trialkyl orthoacetate (3.0-5.0 eq)

  • Propionic acid (catalytic amount)

  • Toluene (B28343) (solvent)

Procedure:

  • To a solution of the allylic alcohol in toluene are added the trialkyl orthoacetate and a catalytic amount of propionic acid.

  • The reaction mixture is heated to reflux and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and the excess orthoacetate and toluene are removed under reduced pressure.

  • The resulting crude γ,δ-unsaturated ester is purified by column chromatography on silica (B1680970) gel.

General Procedure for the Bodroux-Chichibabin Aldehyde Synthesis

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether (solvent)

  • Triethyl orthoformate

  • Aqueous acid (for workup)

Procedure:

  • The Grignard reagent is prepared in anhydrous diethyl ether from magnesium turnings and the corresponding alkyl or aryl halide.

  • The Grignard solution is cooled in an ice bath, and triethyl orthoformate is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude acetal is hydrolyzed by stirring with dilute aqueous acid.

  • The aldehyde product is then extracted into an organic solvent, dried, and purified by distillation or column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in orthoester chemistry.

Pinner_Reaction Nitrile R-C≡N Pinner_Salt [R-C(=NH₂⁺)-OR']Cl⁻ Pinner Salt Nitrile->Pinner_Salt Protonation & Nucleophilic Attack Alcohol R'-OH Alcohol->Pinner_Salt HCl HCl HCl->Pinner_Salt Orthoester R-C(OR')₃ Orthoester Pinner_Salt->Orthoester Alcoholysis Excess_Alcohol 2 R'-OH Excess_Alcohol->Orthoester Ammonium_Chloride NH₄Cl

Caption: The Pinner reaction for the synthesis of orthoesters.

Hydrolysis_Mechanism Orthoester R-C(OR')₃ Protonated_Orthoester R-C(OR')(O⁺H-R')₂ Orthoester->Protonated_Orthoester + H⁺ Carbocation R-C⁺(OR')₂ + R'OH Protonated_Orthoester->Carbocation - R'OH Hemiorthoester_intermediate R-C(OR')₂(OH) Carbocation->Hemiorthoester_intermediate + H₂O - H⁺ Protonated_Hemiorthoester R-C(OR')(O⁺H-R')(OH) Hemiorthoester_intermediate->Protonated_Hemiorthoester + H⁺ Ester R-C(=O)OR' + R'OH Protonated_Hemiorthoester->Ester - R'OH - H⁺

Caption: Mechanism of acid-catalyzed orthoester hydrolysis.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Uptake cluster_release Drug Release Drug Therapeutic Agent Nanoparticle Drug-loaded Nanoparticle Drug->Nanoparticle POE Poly(ortho ester) POE->Nanoparticle Administration Administration (e.g., injection) Nanoparticle->Administration Cellular_Uptake Cellular Uptake (Endocytosis) Administration->Cellular_Uptake Endosome Endosome (pH ~5-6) Cellular_Uptake->Endosome Hydrolysis Orthoester Hydrolysis Endosome->Hydrolysis Acidic Environment Degradation Nanoparticle Degradation Hydrolysis->Degradation Drug_Release Drug Release into Cytosol Degradation->Drug_Release

Caption: Workflow of an orthoester-based drug delivery system.

Endosomal_Escape cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5-6) Nanoparticle pH-Sensitive Nanoparticle Hydrolysis Orthoester Hydrolysis Nanoparticle->Hydrolysis Endocytosis Cytosol Cytosol (pH ~7.2) Disassembly Nanoparticle Disassembly Hydrolysis->Disassembly Drug_Release Drug Release Disassembly->Drug_Release Drug_Release->Cytosol Endosomal Escape

Caption: pH-triggered drug release via the endosomal pathway.

References

physical and chemical properties of triethyl orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethyl Orthoacetate

Introduction

This compound, systematically named 1,1,1-Triethoxyethane, is an organic compound and the triethyl orthoester of acetic acid.[1][2] It is a versatile reagent in organic synthesis, valued for its role as a synthetic intermediate, a protecting group, and a participant in significant carbon-carbon bond-forming reactions.[3][4][5] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic pungent, fruity odor.[1][6][7] It is sensitive to moisture and should be stored under an inert atmosphere.[8][9]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₈O₃[2][10][11]
Molecular Weight 162.23 g/mol [10][11][12]
Appearance Clear colorless to slightly yellow liquid[1][10][13][14]
Boiling Point 142 °C[1][2][10]
Density 0.885 g/mL at 25 °C[1][2][12]
Refractive Index (n²⁰/D) 1.396[1][12]
Flash Point 36-39 °C[9][10][15]
Auto-ignition Temperature 455 °C[10]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297), Ether, Alcohol, Benzene.[1][10][16]
Water Solubility Slightly soluble.[16]
Chemical Properties and Reactivity

This compound's reactivity is centered around the orthoester functional group, making it susceptible to hydrolysis and a valuable reactant in several key organic transformations.

Hydrolysis: Orthoesters, including this compound, are readily hydrolyzed under mild aqueous acidic conditions.[17] The reaction proceeds in a three-stage process, beginning with the generation of an alkoxy-carbonium ion, followed by hydration to a hemiorthoester intermediate, which then decomposes to the final ester and alcohol products.[17][18] This reaction makes it useful as a water scavenger.[1][16]

Hydrolysis TEOA This compound EtOAc Ethyl Acetate TEOA->EtOAc Hydrolysis H2O H₂O H2O->EtOAc H_plus H⁺ (cat.) H_plus->EtOAc EtOH Ethanol (B145695) (2 eq.)

Caption: Acid-catalyzed hydrolysis of this compound.

Johnson-Claisen Rearrangement: A cornerstone of its application is the Johnson-Claisen rearrangement, a powerful method for forming carbon-carbon bonds.[4][17] This reaction involves treating an allylic alcohol with this compound in the presence of an acid catalyst to yield a γ,δ-unsaturated ester.[17] This transformation is highly valuable in the synthesis of natural products and other complex bioactive molecules.[4]

Johnson_Claisen Allyl_OH Allylic Alcohol Acid_Heat Acid, Heat Allyl_OH->Acid_Heat TEOA This compound TEOA->Acid_Heat Unsaturated_Ester γ,δ-Unsaturated Ester Acid_Heat->Unsaturated_Ester

Caption: The Johnson-Claisen Rearrangement.

Esterification and Acetylation: this compound serves as an effective reagent for the esterification of carboxylic, phosphinic, and phosphonic acids under mild conditions.[19] A notable application is the concurrent N-acetylation and esterification of free amino acids in a one-pot reaction, a transformation where it shows superior reactivity compared to triethyl orthoformate.[19]

Other Reactions: It is also used as a protecting group for alcohols and carboxylic acids, as an intermediate in the synthesis of heterocycles like benzoxazoles and quinazolinones, and as a reagent in the preparation of dyes and pharmaceuticals.[3][4][5]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis is based on the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrogen chloride.[17]

Protocol via Pinner Reaction Intermediate: [20]

  • Imidoester Hydrochloride Formation: Acetonitrile (10 moles) and ethanol (10.5 moles) are dissolved in decaline (B1670448) and cooled to -10 °C. Anhydrous hydrogen chloride (10.5 moles) is introduced while maintaining the temperature. The mixture is stirred for several hours, during which the imidoethyl ester hydrochloride crystallizes.

  • Alcoholysis: Excess ethanol (25 moles) is added to the mixture.

  • Neutralization: The solution is neutralized with a 20% solution of sodium ethylate in ethanol.

  • Reaction Completion: The mixture is stirred for 5 hours at 35 °C.

  • Workup: The precipitated ammonium (B1175870) chloride is removed by centrifugation and washed with decaline.

  • Purification: The combined filtrates are treated with a slight excess of sodium ethanolate (B101781) and then purified by vacuum distillation to yield this compound.[20]

Synthesis_Workflow A 1. Dissolve Acetonitrile & Ethanol in Decaline, Cool to -10°C B 2. Introduce Anhydrous HCl A->B C 3. Stir to Crystallize Imidoester Hydrochloride B->C D 4. Add Excess Ethanol & Sodium Ethylate (Neutralize) C->D E 5. Stir at 35°C for 5 hours D->E F 6. Centrifuge to Remove NH₄Cl E->F G 7. Vacuum Distill Filtrate F->G H Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

Analysis of this compound

Gas Chromatography (GC) is a standard method for analyzing the purity of this compound and quantifying impurities.

GC Analysis Method: [21]

  • Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Chromatographic Column: DB-624 capillary column (30m x 0.32mm x 1.0µm).

  • Temperatures:

    • Vaporizing Chamber: 160 °C

    • Detection Chamber: 160 °C

    • Column Temperature: 110 °C

  • Gas Pressures:

    • Carrier Gas: 0.02 MPa

    • Hydrogen: 0.04 MPa

    • Air: 0.08 MPa

  • Split Ratio: 100:1

  • Quantification: Area normalization method.

This method is reported to be fast, accurate, and practical, providing a long service life for the column and preventing the decomposition of the analyte that can occur on other column types.[21]

GC_Analysis start Start prep Prepare Sample Solution start->prep inject Inject Sample into GC prep->inject separate Separation on DB-624 Column inject->separate detect FID Detection separate->detect analyze Analyze Chromatogram (Area Normalization) detect->analyze end End: Purity Result analyze->end

Caption: General workflow for GC analysis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the production of pharmaceuticals, dyes, and pesticides.[4][22]

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] Its role in forming complex carbon skeletons via the Johnson-Claisen rearrangement is particularly crucial.[4] It can also be used as a solubilizing agent in drug formulations to enhance the bioavailability of poorly soluble drugs.[3][5]

  • Flavors and Fragrances: Possessing a pleasant, fruity odor, it serves as a building block for various aromatic compounds used in the flavor and fragrance industry.[3][7]

  • Organic Synthesis: Beyond specific applications, it is a broadly used reagent for introducing ethyl acetate groups, esterification, and as a water scavenger in moisture-sensitive reactions.[1][3]

Safety Information

This compound is a flammable liquid and vapor.[9] It is classified as a moderate fire risk.[16] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical, and it should be used in a well-ventilated area away from heat and open flames.[9]

Conclusion

This compound is a chemical of significant utility, underpinned by a well-defined set of physical properties and predictable reactivity. Its importance in synthetic organic chemistry, particularly in the pharmaceutical and flavor industries, is demonstrated by its role in key transformations like the Johnson-Claisen rearrangement and various esterification reactions. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe use in research and development.

References

Triethyl Orthoacetate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triethyl orthoacetate in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and other laboratory settings where it is used as a reagent and a water scavenger.

Core Physical and Chemical Properties

This compound, with the chemical formula CH₃C(OC₂H₅)₃, is a colorless liquid with a characteristic pungent odor.[1] It is recognized for its role in the Johnson-Claisen rearrangement and for introducing the acetate (B1210297) group to alcohols.[2][3] Key physical properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Density 0.885 g/mL at 25 °C[2]
Boiling Point 142 °C[1]
Refractive Index n20/D 1.396[2]
Flash Point 39 °C (102.2 °F)

Solubility Data

This compound is widely reported to be soluble in a range of common organic solvents. While precise quantitative solubility data (e.g., g/100 mL) is not extensively available in published literature, its miscibility with several organic solvents has been noted. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.

The following table summarizes the qualitative solubility and miscibility of this compound in various solvents.

SolventIUPAC NameSolubility/Miscibility
Alcohol EthanolSoluble / Miscible[4][5][6]
Ether Diethyl etherSoluble / Miscible[4][5][6]
Benzene BenzeneSoluble[4][5][6]
Chloroform TrichloromethaneSoluble[3]
Ethyl Acetate Ethyl acetateSoluble[3]
Water WaterSlightly Soluble / Slightly Miscible[7]

Experimental Protocols

The determination of solubility or miscibility of a liquid like this compound in an organic solvent is a fundamental experimental procedure. Below is a generalized protocol for determining the miscibility of two liquids.

Protocol: Determination of Liquid-Liquid Miscibility by Visual Observation

Objective: To determine if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

  • This compound

  • Test solvent (e.g., ethanol, diethyl ether, etc.)

  • Graduated cylinders or pipettes

  • Test tubes or small flasks with stoppers

  • Vortex mixer or shaker

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, as this compound and many organic solvents are volatile and flammable.

  • Initial Mixture: In a clean, dry test tube, add a specific volume of the test solvent (e.g., 5 mL).

  • Addition of Solute: To the solvent, add an equal volume (5 mL) of this compound.

  • Mixing: Stopper the test tube and securely invert it several times or use a vortex mixer for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for a few minutes. Observe the mixture against a well-lit background.

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface, the two liquids are considered miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible. Note the relative positions of the layers to infer relative densities.

    • Partially Miscible: If the mixture initially appears homogeneous but then separates into two phases upon standing, or if one liquid dissolves to a limited extent, the liquids are partially miscible.

  • Varying Proportions (Optional): To confirm miscibility across all proportions, the experiment can be repeated with different volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.).

  • Documentation: Record the solvent used, the volumes, the temperature, and the observations (miscible, immiscible, or partially miscible).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of this compound with an organic solvent.

G start Start prepare Prepare Materials: - Clean, dry glassware - this compound - Test Solvent start->prepare add_solvent Add known volume of test solvent to test tube prepare->add_solvent add_solute Add known volume of this compound add_solvent->add_solute mix Stopper and mix thoroughly (e.g., vortex for 30-60s) add_solute->mix observe Allow to stand and observe mix->observe decision Homogeneous single phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Workflow for Determining Liquid-Liquid Miscibility.

References

The Johnson-Claisen Rearrangement: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

The Johnson-Claisen rearrangement, a pivotal carbon-carbon bond-forming reaction, has carved a significant niche in the landscape of organic synthesis since its discovery. This variant of the classical Claisen rearrangement, developed by William Summer Johnson in 1970, offers a reliable and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2] Its capacity to generate new stereocenters with high fidelity has rendered it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development. This technical guide provides an in-depth exploration of the historical development of the Johnson-Claisen rearrangement, a detailed examination of its mechanism, a summary of key quantitative data, and comprehensive experimental protocols.

Historical Development: From Classic to Contemporary

The intellectual lineage of the Johnson-Claisen rearrangement begins with the foundational work of German chemist Rainer Ludwig Claisen, who in 1912 discovered the thermal rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds.[1] This[1][1]-sigmatropic rearrangement, the first of its kind to be documented, demonstrated a powerful method for carbon-carbon bond formation.[3] However, the classical Claisen rearrangement was often limited by the need to prepare and isolate the requisite allyl vinyl ethers, which could be unstable.

It was against this backdrop that William Summer Johnson, a prominent figure in twentieth-century organic chemistry known for his groundbreaking work in steroid synthesis, sought a more practical and stereoselective iteration of this transformation.[4][5] His research culminated in a 1970 publication in the Journal of the American Chemical Society that introduced what is now known as the Johnson-Claisen (or orthoester Claisen) rearrangement.[6] This innovative approach circumvented the need for pre-formed vinyl ethers by reacting an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of weak acid.[2][7] The reaction proceeds through an in situ generated ketene (B1206846) acetal (B89532), which then undergoes the characteristic[1][1]-sigmatropic shift.[7] This development not only simplified the experimental procedure but also provided a high degree of stereochemical control, a crucial aspect for the synthesis of complex molecules like steroids.

Historical_Development Claisen_1912 Claisen Rearrangement (L. Claisen, 1912) Limitations Limitations: - Synthesis of unstable  allyl vinyl ethers required Claisen_1912->Limitations Johnson_Research W.S. Johnson's Research (Focus on Steroid Synthesis) Limitations->Johnson_Research Johnson_Claisen_1970 Johnson-Claisen Rearrangement (W.S. Johnson, 1970) Johnson_Research->Johnson_Claisen_1970 Advancements Key Advancements: - In situ generation of ketene acetal - High stereoselectivity - Milder conditions Johnson_Claisen_1970->Advancements Applications Widespread Applications: - Natural Product Synthesis - Drug Development Johnson_Claisen_1970->Applications

Figure 1: Historical progression of the Johnson-Claisen rearrangement.

The Core Mechanism: A Stepwise Perspective

The Johnson-Claisen rearrangement is characterized by a well-defined and concerted mechanism that proceeds through a chair-like transition state.[8] This ordered transition state is the basis for the high degree of stereoselectivity observed in the reaction. The key steps are as follows:

  • Acid-Catalyzed Exchange: The reaction is initiated by the protonation of an alkoxy group of the trialkyl orthoacetate by the weak acid catalyst (e.g., propionic acid). This is followed by the nucleophilic attack of the allylic alcohol, leading to the elimination of one molecule of alcohol and the formation of a mixed orthoester.

  • Formation of the Ketene Acetal: A second molecule of alcohol is eliminated, facilitated by further proton transfer, to generate the crucial ketene acetal intermediate. This step is often the rate-determining step of the overall process.

  • [1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[1][1]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the predictable transfer of stereochemical information.

  • Product Formation: The rearrangement directly yields the thermodynamically stable γ,δ-unsaturated ester product.

Mechanism_Flow Allylic_Alcohol Allylic Alcohol + Trialkyl Orthoacetate Mixed_Orthoester Mixed Orthoester Intermediate Allylic_Alcohol->Mixed_Orthoester Alcohol Exchange Acid_Catalyst Weak Acid Catalyst (e.g., Propionic Acid) Acid_Catalyst->Mixed_Orthoester Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal Alcohol Elimination Transition_State Chair-like [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Product γ,δ-Unsaturated Ester Transition_State->Product Rearrangement

Figure 2: The mechanistic pathway of the Johnson-Claisen rearrangement.

Quantitative Analysis of Reaction Parameters

The utility of the Johnson-Claisen rearrangement is underscored by its high yields and stereoselectivity across a range of substrates. The seminal 1970 paper by Johnson et al. provides key quantitative data that highlights the efficacy of this method, particularly in achieving a high degree of stereoselectivity for the trans (E) olefinic product.

EntryAllylic Alcohol SubstrateOrthoesterProduct (γ,δ-Unsaturated Ester)Yield (%)trans:cis (E:Z) Ratio
13-Methyl-2-buten-1-olTriethyl orthoacetateEthyl 5-methyl-4-hexenoate93>99:1
2GeraniolThis compoundEthyl 3,7-dimethyl-2,6-octadienoate97>99:1
3NopolThis compoundEthyl 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)acetate95>99:1
4(Z)-3-Methyl-2-penten-1-olThis compoundEthyl (E)-5-methyl-4-heptenoate8595:5
5(E)-3-Methyl-2-penten-1-olThis compoundEthyl (E)-5-methyl-4-heptenoate90>99:1

Data extracted from Johnson, W. S.; et al. J. Am. Chem. Soc. 1970, 92 (3), 741–743.[6]

Detailed Experimental Protocols

The following is a representative experimental protocol for the Johnson-Claisen rearrangement, adapted from a procedure published in Organic Syntheses.[9] This procedure illustrates the general methodology for conducting the reaction.

Reaction: Cholest-4-en-3β-ol to Ethyl 5β-cholest-3-ene-5-acetate

Materials:

  • Cholest-4-en-3β-ol (2.50 mmol)

  • This compound (40 mL)

  • Propionic acid (catalytic amount, typically a few drops)

  • Argon or Nitrogen gas for inert atmosphere

Apparatus:

  • A 100-mL Claisen distillation flask with two standard taper joints

  • Gas-inlet adapter

  • Receiver

  • Two thermometers

  • Magnetic stirring bar and stir plate

  • Heating mantle

Procedure:

  • Setup: A 100-mL Claisen distillation flask is equipped with a magnetic stirring bar, a gas-inlet adapter, and a receiver. A thermometer is placed in the main neck of the flask to monitor the reaction temperature, and a second thermometer is placed at the side arm to monitor the temperature of the distillate. The flask is charged with cholest-4-en-3β-ol (2.50 mmol).

  • Addition of Reagents: this compound is distilled under an argon atmosphere directly into the reaction flask to a volume of approximately 40 mL. A catalytic amount of propionic acid is then added.

  • Reaction Conditions: The stirred solution is heated under a positive pressure of argon. The heating is controlled so that the vapor reflux level is just below the side arm of the flask. The internal temperature is maintained at approximately 142–147 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (this can take several days).

  • Workup: After the reaction is complete, the flask is cooled to room temperature. The volatile materials are removed under reduced pressure.

  • Purification: The resulting crude residue is purified by silica (B1680970) gel chromatography. The product, ethyl 5β-cholest-3-ene-5-acetate, is eluted with an appropriate solvent system (e.g., 10% diethyl ether in petroleum ether).[9]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. This compound is flammable and should be handled with care.

Applications in Drug Development and Natural Product Synthesis

The Johnson-Claisen rearrangement's ability to stereoselectively form carbon-carbon bonds has made it a cornerstone in the synthesis of complex molecules with significant biological activity. Its applications are widespread in both academic research and the pharmaceutical industry.

  • Natural Product Synthesis: The rearrangement has been instrumental in the total synthesis of numerous natural products, including steroids, terpenes, and alkaloids.[10][11] For instance, the original work by Johnson and his colleagues demonstrated the utility of this reaction in the synthesis of squalene, a key intermediate in the biosynthesis of steroids.[6][12]

  • Drug Discovery and Development: In the pharmaceutical industry, the Johnson-Claisen rearrangement is employed to construct key chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs). The stereochemical control afforded by the reaction is critical in producing enantiomerically pure compounds, which is often a requirement for therapeutic efficacy and safety.

Conclusion

The Johnson-Claisen rearrangement stands as a testament to the power of synthetic methodology development. Building upon the foundational discovery of the Claisen rearrangement, William Summer Johnson's innovative use of orthoesters provided a more practical, versatile, and highly stereoselective tool for organic synthesis. Its enduring legacy is evident in its continued and widespread application in the synthesis of complex molecules that are of profound importance to human health and our understanding of the natural world. This technical guide has provided a comprehensive overview of its historical roots, mechanistic underpinnings, and practical application, underscoring its significance for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Core Features of Sigmatropic Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sigmatropic rearrangements, a class of pericyclic reactions fundamental to modern organic synthesis. It delves into the core principles, mechanistic intricacies, and practical applications of these transformations, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Fundamental Principles of Sigmatropic Rearrangements

A sigmatropic rearrangement is a concerted, intramolecular process where a sigma (σ) bond migrates across a π-electron system to a new position.[1] This migration is accompanied by a reorganization of the π-electron system.[2] The total number of σ and π bonds remains the same during the reaction.[1] These reactions are typically uncatalyzed and can be initiated thermally or photochemically.[2]

The classification of a sigmatropic rearrangement is given by the order [i,j], where 'i' and 'j' denote the number of atoms in the two fragments created by the formal cleavage of the migrating σ-bond. The numbering starts from the atoms of the original σ-bond as 1 and 1', and proceeds along the π-system to the atoms forming the new σ-bond.

The Woodward-Hoffmann Rules: Predicting Reaction Feasibility and Stereochemistry

The stereochemical outcome of a sigmatropic rearrangement is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[3] The feasibility of a given sigmatropic rearrangement under thermal or photochemical conditions, and whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system, can be predicted by the number of electrons involved in the transition state.

Number of Electron PairsConditionAllowed Geometry
Odd (4n+2 electrons)ThermalSuprafacial
Odd (4n+2 electrons)PhotochemicalAntarafacial
Even (4n electrons)ThermalAntarafacial
Even (4n electrons)PhotochemicalSuprafacial

Table 1: Woodward-Hoffmann Rules for Sigmatropic Rearrangements.

Suprafacial migrations are generally favored for smaller ring systems due to lower geometric strain.[4]

Key Classes of Sigmatropic Rearrangements

[1,j]-Sigmatropic Shifts

In [1,j]-sigmatropic shifts, one terminus of the migrating σ-bond remains attached to its original atom. A prominent example is the[3][5]-hydrogen shift, a thermally allowed suprafacial process involving six electrons (two π bonds and one σ bond).[6]

Logical Relationship of Woodward-Hoffmann Rules for a[3][5]-H Shift:

G A [1,5]-Hydrogen Shift B Number of Electrons = 6 (4n+2, n=1) A->B C Thermal Conditions B->C D Photochemical Conditions B->D E Suprafacial Migration (Symmetry Allowed) C->E Woodward-Hoffmann Rules F Antarafacial Migration (Symmetry Forbidden) C->F G Antarafacial Migration (Symmetry Allowed) D->G Woodward-Hoffmann Rules H Suprafacial Migration (Symmetry Forbidden) D->H

Caption: Logical flow for predicting the outcome of a[3][5]-H shift.

3.2.[7][7]-Sigmatropic Rearrangements

[7][7]-Sigmatropic rearrangements are among the most synthetically useful pericyclic reactions. They involve a six-membered cyclic transition state and the concerted reorganization of six electrons.[8]

The Cope rearrangement is the thermal isomerization of a 1,5-diene.[8] The reaction is typically reversible, with the equilibrium favoring the more thermodynamically stable isomer.[8] The transition state preferentially adopts a chair-like conformation to minimize steric interactions.[8]

Quantitative Data: Activation Parameters for Cope Rearrangements

Substituent(s)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/mol·K)Activation Free Energy (ΔG‡, kcal/mol at 25 °C)
Unsubstituted33.5-13.837.6
2-phenyl26.7-12.530.4
2,5-diphenyl16.1-15.220.6
3-methyl34.5-11.037.8
3,4-dicyano18.0-25.025.4

Table 2: Activation parameters for various Cope rearrangements, illustrating the influence of substituents on reaction energetics.[9]

The Claisen rearrangement is a[7][7]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[10] The formation of a stable carbonyl group makes this reaction essentially irreversible.[10] Like the Cope rearrangement, the Claisen rearrangement proceeds through a chair-like transition state.

Signaling Pathway of a Catalyzed Claisen Rearrangement:

G Substrate Allyl Vinyl Ether Intermediate Coordinated Intermediate Substrate->Intermediate Coordination Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Intermediate TS Lowered Energy Transition State Intermediate->TS Rearrangement Product γ,δ-Unsaturated Carbonyl TS->Product

Caption: Catalysis lowers the activation energy of the Claisen rearrangement.

Experimental Protocols

Synthesis of an Allyl Vinyl Ether Precursor

A common precursor for the Claisen rearrangement is an allyl vinyl ether. These can be synthesized via a variety of methods, including the palladium-catalyzed transfer vinylation of an allyl alcohol.

Experimental Workflow for Allyl Vinyl Ether Synthesis:

G Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N2) - Add Pd catalyst, ligand, and solvent Start->Setup Reagents Add Reagents: - Allyl alcohol - Vinyl ether Setup->Reagents Reaction Reaction: - Heat to reflux (e.g., 65-70 °C) - Monitor by TLC/GC Reagents->Reaction Workup Work-up: - Cool to room temperature - Filter through celite - Concentrate in vacuo Reaction->Workup Purification Purification: - Flash column chromatography Workup->Purification Product Pure Allyl Vinyl Ether Purification->Product

Caption: A typical experimental workflow for synthesizing an allyl vinyl ether.

Detailed Methodology:

  • Reaction Setup: A flame-dried Schlenk flask is charged with a palladium catalyst (e.g., [Pd(OAc)₂], 2 mol%) and a ligand (e.g., PPh₃, 8 mol%) under an inert atmosphere (argon or nitrogen). Anhydrous solvent (e.g., toluene, 0.5 M) is added.

  • Addition of Reactants: The corresponding allyl alcohol (1.0 equiv) is added, followed by the vinyl ether (e.g., ethyl vinyl ether, 3.0 equiv).

  • Reaction: The mixture is heated to reflux (typically 65-70 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure allyl vinyl ether.

The Anionic Oxy-Cope Rearrangement

The Oxy-Cope rearrangement is a variation of the Cope rearrangement where a hydroxyl group is present at the C3 position of the 1,5-diene. The initial product is an enol, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction.[11] The anionic version, initiated by a strong base, proceeds at a dramatically accelerated rate.[11]

Detailed Methodology:

  • Preparation: A solution of the 1,5-dien-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere. For the anionic variant, a crown ether (e.g., 18-crown-6, 1.2 equiv) can be added.

  • Deprotonation (for anionic variant): The flask is cooled in an ice bath, and a strong base such as potassium hydride (KH, 1.2 equiv) is added portion-wise. The mixture is stirred for 1-2 hours at this temperature.

  • Rearrangement: The reaction is allowed to warm to room temperature or gently heated to initiate the rearrangement. The progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched at low temperature (e.g., -78 °C) with a proton source, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: The mixture is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the unsaturated carbonyl compound.[8]

Conclusion

Sigmatropic rearrangements represent a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. A thorough understanding of the governing principles, particularly the Woodward-Hoffmann rules, allows for the predictable and stereoselective construction of complex molecular architectures. The examples and protocols provided in this guide serve as a foundation for the practical application of these elegant transformations in research and development, particularly in the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Orthoester Functional Group for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The orthoester functional group, characterized by a central carbon atom bonded to three alkoxy groups, represents a versatile and highly reactive moiety in organic chemistry. Its unique structural features and susceptibility to acid-catalyzed hydrolysis have positioned it as a valuable tool in a range of applications, from a protective group in complex syntheses to a cornerstone of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core chemistry of orthoesters, including their synthesis, reactivity, and applications, with a focus on their role in drug development.

Core Concepts: Structure and Properties

An orthoester is formally a product of the exhaustive alkylation of an orthocarboxylic acid, having the general formula RC(OR')₃.[1][2] The central carbon atom is sp³ hybridized and possesses a tetrahedral geometry. The presence of three electron-withdrawing alkoxy groups renders this carbon atom highly electrophilic and susceptible to nucleophilic attack, a characteristic that governs much of its chemistry.

Most aliphatic orthoesters are colorless liquids with distinct odors, while some bicyclic and tricyclic variants are solids.[3] They are generally stable in neutral or basic aqueous solutions but undergo rapid hydrolysis under acidic conditions. This pH-dependent lability is a key feature exploited in many of their applications.

Synthesis of Orthoesters

The synthesis of orthoesters can be achieved through several methods, with the Pinner reaction being the most traditional approach.

The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate then reacts with an excess of alcohol to yield the orthoester.[2][4][5]

Reaction Scheme: R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺Cl⁻)-OR'] (Pinner Salt) [R-C(=NH₂⁺Cl⁻)-OR'] + 2 R'-OH → R-C(OR')₃ + NH₄Cl

The reaction requires anhydrous conditions to prevent the hydrolysis of the nitrile and the Pinner salt intermediate.[2]

Detailed Experimental Protocol: Synthesis of Trimethyl Orthoacetate via Pinner Reaction [3]

Materials:

  • Acetonitrile (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen chloride (gas, dry)

  • n-Hexane

  • Cetyltrimethylammonium chloride

  • Sodium methoxide (B1231860) solution (28% in methanol)

Procedure:

  • In a 1000 L enamel reactor equipped with a stirrer and temperature probe, charge 82 kg of acetonitrile, 67.2 kg of anhydrous methanol, and 300 kg of n-hexane.

  • Cool the reaction mixture to -10 °C.

  • While stirring, add 0.085 kg of cetyltrimethylammonium chloride.

  • Slowly introduce 85 kg of dry hydrogen chloride gas, maintaining the temperature at -10 °C.

  • After the addition of HCl, continue stirring the reaction mixture for 6 hours to complete the formation of the alkyliminoacetate hydrochloride (Pinner salt).

  • To the resulting suspension of the Pinner salt, add 160 kg of anhydrous methanol.

  • Adjust the pH of the reaction mixture to 5.5-6.0 by adding a 28% sodium methoxide solution in methanol.

  • Heat the mixture to 40 °C and stir for 4 hours to complete the alcoholysis.

  • Cool the reaction mixture and filter to remove the precipitated salts.

  • The filtrate is then subjected to distillation to isolate the trimethyl orthoacetate.

Yield: Approximately 95.16%[3]

Other Synthetic Methods

Alternative methods for orthoester synthesis include:

  • From 1,1,1-Trichloroalkanes: Reaction of a 1,1,1-trichloroalkane with a sodium alkoxide.[2]

    • R-CCl₃ + 3 NaOR' → R-C(OR')₃ + 3 NaCl

  • From Dithioesters: Reaction of dithioesters with a diol in the presence of a catalyst.

Reactivity of Orthoesters: The Hydrolysis Mechanism

The most significant reaction of orthoesters is their acid-catalyzed hydrolysis to form an ester and two molecules of alcohol.[2] This reaction proceeds through a three-stage mechanism.[6]

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation: The orthoester is rapidly and reversibly protonated on one of the oxygen atoms by a hydronium ion.

  • Formation of a Dialkoxycarbocation: The protonated orthoester eliminates a molecule of alcohol to form a resonance-stabilized dialkoxycarbocation. This is often the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation and Hemiorthoester Formation: A proton is transferred to another water molecule, yielding a hemiorthoester.

  • Protonation and Elimination: The hemiorthoester is protonated, followed by the elimination of a second molecule of alcohol to form a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by water to yield the final ester product and regenerate the hydronium ion catalyst.

The rate of hydrolysis is highly dependent on the pH of the medium and the structure of the orthoester. Electron-donating groups on the central carbon generally accelerate the reaction, while electron-withdrawing groups have a retarding effect.[7]

Quantitative Data on Orthoester Hydrolysis

The pH-dependent hydrolysis of orthoesters allows for the tuning of their stability. This is particularly crucial for applications in drug delivery, where a stable formulation at physiological pH (7.4) and rapid degradation in the acidic environment of endosomes or lysosomes (pH 4.5-6.5) is desired.

Orthoester Substituent (R)Half-life (t₁/₂) at pH 1Half-life (t₁/₂) at pH 7
-triazolium>10,000 min-
-CH₃-10 min
Data from a study on the hydrolysis of various trimethyl orthoesters, highlighting the significant impact of the substituent on stability.[7]

Applications in Drug Development

The unique properties of orthoesters have led to their widespread use in several areas of drug development, including as protecting groups and as key components of drug delivery systems.

Orthoesters as Protecting Groups

Orthoesters are effective protecting groups for carboxylic acids due to their stability under basic and nucleophilic conditions.[8] They can be readily introduced and subsequently cleaved under mild acidic conditions.[8] The bicyclic orthoester known as the OBO (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) protecting group is a notable example.[2]

Cleavage of Orthoester Protecting Groups:

Orthoester protecting groups are typically removed by treatment with mild aqueous acid.[8] The specific conditions can be tuned based on the stability of the orthoester and the sensitivity of the rest of the molecule. Common reagents include dilute hydrochloric acid or trifluoroacetic acid in an aqueous organic solvent.[9]

General Protocol for the Cleavage of an Orthoester Protecting Group

Materials:

  • Orthoester-protected compound

  • Aqueous acid (e.g., 1 M HCl, or a solution of trifluoroacetic acid in water/THF)

  • Organic solvent (e.g., THF, dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the orthoester-protected compound in a suitable organic solvent.

  • Add the aqueous acid solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the deprotected carboxylic acid.

Poly(ortho esters) in Drug Delivery

Poly(ortho esters) are a class of biodegradable polymers that have been extensively investigated for controlled drug delivery applications.[10][11] Their key advantages include:

  • Biocompatibility: The degradation products are generally non-toxic.

  • Tunable Degradation Rates: The hydrolysis rate of the polymer backbone can be controlled by incorporating acidic or basic excipients into the polymer matrix.[12]

  • Surface Erosion: Many poly(ortho ester) formulations exhibit surface erosion, which leads to a more predictable and zero-order drug release profile.[11]

These properties make poly(ortho esters) suitable for a variety of drug delivery systems, including injectable depots, microspheres, and implants, for sustained release of therapeutics.[11]

Experimental Protocol: Preparation of Poly(ortho ester) Microspheres for Drug Delivery

Materials:

  • Poly(ortho ester) (POE)

  • Drug to be encapsulated (e.g., 5-fluorouracil)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

Procedure (Oil-in-Water Emulsion Solvent Evaporation Method):

  • Dissolve the poly(ortho ester) and the drug in dichloromethane to form the oil phase.

  • Disperse the oil phase in an aqueous solution of poly(vinyl alcohol) (the continuous phase) under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

  • As the solvent evaporates, the polymer precipitates, forming solid microspheres encapsulating the drug.

  • Collect the microspheres by centrifugation or filtration.

  • Wash the microspheres with deionized water to remove any residual PVA and unencapsulated drug.

  • Lyophilize the microspheres to obtain a dry powder.

Quantitative Data on Drug Release

The release of drugs from poly(ortho ester) matrices can be tailored to achieve a desired therapeutic window. For example, the release of 5-fluorouracil (B62378), an anticancer agent, from a self-catalyzed poly(ortho ester) matrix can be controlled by the composition of the polymer.[13]

Diol/Diol-Lactate Ratio in PolymerRelease Profile
90/10Erosion-controlled
80/20Erosion-controlled
Lower ratiosDiffusion and erosion-controlled
Data showing the impact of polymer composition on the release mechanism of 5-fluorouracil.[13]

Signaling Pathways and Logical Relationships

The application of orthoester-based drug delivery systems is intrinsically linked to the modulation of specific biological signaling pathways. By controlling the release of a therapeutic agent, these systems can influence cellular processes with high precision. A prominent example is the delivery of anticancer drugs like paclitaxel.

Paclitaxel is a mitotic inhibitor that targets microtubules, leading to cell cycle arrest and apoptosis. Its therapeutic effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

.dot

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel (Released from Orthoester Carrier) Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_Akt_Pathway PI3K/Akt Pathway Paclitaxel->PI3K_Akt_Pathway Inhibits MAPK_Pathway MAPK Pathway Paclitaxel->MAPK_Pathway Activates G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Bcl2 Bcl-2 (anti-apoptotic) Downregulation PI3K_Akt_Pathway->Bcl2 Normally promotes Bax Bax (pro-apoptotic) Upregulation MAPK_Pathway->Bax Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis->Proliferation_Inhibition Bcl2->Apoptosis Inhibits Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Experimental and Logical Workflows

The development and application of orthoester chemistry involve a series of logical steps and experimental procedures. The following diagrams illustrate some of these key workflows.

.dot

Pinner_Reaction_Workflow start Start reactants Mix Nitrile (R-CN) and Alcohol (R'-OH) (Anhydrous) start->reactants add_hcl Introduce Dry HCl Gas (Acid Catalyst) reactants->add_hcl pinner_salt Formation of Pinner Salt Intermediate add_hcl->pinner_salt add_alcohol Add Excess Alcohol (R'-OH) pinner_salt->add_alcohol alcoholysis Alcoholysis Reaction add_alcohol->alcoholysis orthoester Orthoester Product RC(OR')₃ alcoholysis->orthoester purification Purification (Distillation/Chromatography) orthoester->purification end End purification->end

Caption: Experimental workflow for the Pinner reaction.

.dot

Hydrolysis_Mechanism_Diagram Orthoester Orthoester RC(OR')₃ Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H⁺ Carbocation Dialkoxycarbocation [RC(OR')₂]⁺ Protonated_Orthoester->Carbocation - R'OH Hemiorthoester Hemiorthoester RC(OR')₂(OH) Carbocation->Hemiorthoester + H₂O Protonated_Hemiorthoester Protonated Hemiorthoester Hemiorthoester->Protonated_Hemiorthoester + H⁺ Protonated_Ester Protonated Ester Protonated_Hemiorthoester->Protonated_Ester - R'OH Ester Ester RCOOR' Protonated_Ester->Ester - H⁺

Caption: Acid-catalyzed hydrolysis of an orthoester.

.dot

Prodrug_Design_Workflow start Start: Identify Drug and Target linker_design Design pH-Sensitive Orthoester Linker start->linker_design synthesis Synthesize Drug-Linker Conjugate linker_design->synthesis characterization Characterize Prodrug (Structure, Purity) synthesis->characterization stability_studies Evaluate Stability at Physiological pH (7.4) characterization->stability_studies release_studies Determine Drug Release Kinetics at Acidic pH stability_studies->release_studies invitro_eval In Vitro Evaluation (Cell Culture Studies) release_studies->invitro_eval invivo_eval In Vivo Evaluation (Animal Models) invitro_eval->invivo_eval end End: Optimized Prodrug Candidate invivo_eval->end

References

Triethyl Orthoacetate: A Versatile Reagent in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethyl orthoacetate [CH₃C(OCH₂CH₃)₃], a commercially available orthoester, has established itself as a valuable and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its unique reactivity allows for its participation in a range of powerful carbon-carbon bond-forming reactions, and it serves as an effective protecting group for various functionalities. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on the Johnson-Claisen rearrangement, its role as a protecting group, and a clarification of its non-involvement in the Bodroux-Chichibabin aldehyde synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.

The Johnson-Claisen Rearrangement: A Powerful Tool for C-C Bond Formation

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2][3] The reaction involves heating the allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propionic acid.[3][4] This process is particularly advantageous as it generates a ketene (B1206846) acetal (B89532) intermediate in situ, circumventing the need to prepare and handle potentially unstable vinyl ethers.[4]

The general mechanism involves an initial acid-catalyzed exchange of one of the ethoxy groups of this compound with the allylic alcohol. Subsequent elimination of ethanol (B145695) forms a ketene acetal, which then undergoes a concerted[5][5]-sigmatropic rearrangement to furnish the thermodynamically stable γ,δ-unsaturated ester.[4]

Figure 1: Simplified workflow of the Johnson-Claisen rearrangement.
Quantitative Data for the Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is applicable to a wide range of allylic alcohols, including primary, secondary, and tertiary substrates, often proceeding with high yields. The stereochemical outcome can be influenced by the geometry of the double bond and the stereochemistry of the allylic alcohol.[6]

Allylic Alcohol SubstrateCatalystReaction ConditionsProductYield (%)Reference
3-Methyl-2-buten-1-olPropionic acid (0.1-0.3 eq)Toluene or Xylene, reflux (110-140 °C)Ethyl 5-methyl-4-hexenoateHigh[4]
(E/Z)-Allylic alcohol 46Propionic acid (cat.)This compound, refluxγ,δ-Unsaturated ester 47Not specified[6]
Chiral allyl alcohol 33Propanoic acidThis compound, heatRearranged ester 3484[6]
Allylic alcohol 272,4-DinitrophenolThis compoundRearranged ester 28Not specified[6]
Experimental Protocols

General Procedure for the Johnson-Claisen Rearrangement: [4]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq).

  • Add a significant excess of this compound (5.0 - 10.0 eq).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 eq).

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess this compound and solvent (if used) are removed under reduced pressure.

  • The residue is purified by distillation or column chromatography to afford the γ,δ-unsaturated ester.

This compound as a Protecting Group

This compound serves as a versatile protecting group for carboxylic acids, alcohols, and H-phosphinic acids. The resulting orthoesters are stable to a variety of reaction conditions, particularly basic and nucleophilic environments, and can be readily deprotected under mild acidic conditions.[5][7]

Protecting_Group_Workflow Functional_Group Carboxylic Acid, Alcohol, or H-Phosphinic Acid Protection Protection Functional_Group->Protection + TEOA Protected_Group Protected Orthoester Protection->Protected_Group Reaction Further Reaction(s) Protected_Group->Reaction Deprotection Deprotection Reaction->Deprotection Mild H+ Deprotected_Group Original Functional Group Deprotection->Deprotected_Group

Figure 2: General workflow for protection and deprotection using this compound.
Protection of Carboxylic Acids (Esterification)

This compound is an effective reagent for the esterification of carboxylic acids, including sterically hindered ones, under neutral or mildly acidic conditions.[8][9] The reaction proceeds by converting the carboxylic acid to its ethyl ester.

General Procedure for Esterification of Carboxylic Acids: [9]

  • Dissolve the carboxylic acid in an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate.

  • Add this compound.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC.

  • Upon completion, extract the product with an organic solvent.

  • The ionic liquid can often be recovered and reused.

Deprotection: The resulting ethyl ester can be hydrolyzed back to the carboxylic acid under standard acidic or basic conditions.[10]

Protection of Alcohols

This compound can be used to protect alcohols, including diols.[5][11] The reaction typically requires an acid catalyst and heating.

General Procedure for the Protection of Alcohols:

  • A mixture of the alcohol (1 mole), this compound (3 moles), and an acid catalyst (e.g., Montmorillonite KSF, 30% m/m) is heated at 100°C under a nitrogen atmosphere for 4-8 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is filtered, and the catalyst is washed with a solvent like dichloromethane.

  • The combined filtrate is concentrated in vacuo, and the product is purified by column chromatography.

Deprotection: The orthoester protecting group can be removed by treatment with mild aqueous acid to regenerate the alcohol.[10]

Protection of H-Phosphinic Acids

This compound provides an efficient method for the temporary protection of H-phosphinic acids, allowing for subsequent transformations that are otherwise incompatible with the free P-H bond.

Experimental Protocol for the Protection of H-Phosphinic Acids:

  • To the H-phosphinic acid or its ethyl ester (5.0 mmol, 1.0 equiv.), add this compound (5.5 mL, 30.0 mmol, 6.0 equiv.) and boron trifluoride diethyl etherate (0.13 or 0.31 mL, 1.0 or 2.5 mmol, 0.2 or 0.5 equiv.) at room temperature.

  • Stir the reaction mixture vigorously for 16–24 hours under a nitrogen atmosphere.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (50 mL) and wash with 0.5 M aqueous NaHCO₃ (1 x 15 mL) and then brine (2 x 15 mL).

  • Dry the organic layer with MgSO₄ and concentrate in vacuo to afford the protected phosphinate acetal.

H-Phosphinic Acid SubstrateProductYield (%)
Phenyl-H-phosphinic acidEthyl (1,1-diethoxyethyl)phenylphosphinate75
Vinyl-H-phosphinic acidEthyl (1,1-diethoxyethyl)vinylphosphinate68
4-Bromophenyl-H-phosphinic acidEthyl (1,1-diethoxyethyl)(4-bromophenyl)phosphinate80

Clarification: The Bodroux-Chichibabin Aldehyde Synthesis

It is a common misconception that this compound is used in the Bodroux-Chichibabin aldehyde synthesis. This reaction, which converts a Grignard reagent to an aldehyde with one additional carbon, exclusively employs triethyl orthoformate [HC(OCH₂CH₃)₃] or other orthoformates.[1][2][4] The reaction involves the nucleophilic attack of the Grignard reagent on the orthoformate, followed by hydrolysis of the resulting acetal to yield the aldehyde.[4] this compound, having a methyl group instead of a hydrogen attached to the central carbon, would lead to a ketone upon reaction with a Grignard reagent, not an aldehyde.

Bodroux_Chichibabin Grignard Grignard Reagent (R-MgX) Acetal Acetal Grignard->Acetal + TEOF TEOF Triethyl Orthoformate TEOF->Acetal Aldehyde Aldehyde (R-CHO) Acetal->Aldehyde Hydrolysis (H3O+)

Figure 3: The Bodroux-Chichibabin aldehyde synthesis using triethyl orthoformate.

Conclusion

This compound is a powerful and multifaceted reagent in organic synthesis. Its primary application lies in the Johnson-Claisen rearrangement, providing a robust method for the stereoselective synthesis of γ,δ-unsaturated esters. Furthermore, its utility as a protecting group for carboxylic acids, alcohols, and H-phosphinic acids offers a valuable strategy for multi-step synthetic sequences. It is crucial for researchers to distinguish its reactivity from that of triethyl orthoformate, particularly in the context of the Bodroux-Chichibabin aldehyde synthesis. A thorough understanding of the reaction mechanisms and experimental conditions detailed in this guide will enable scientists and drug development professionals to effectively harness the synthetic potential of this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols: Triethyl Orthoacetate Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Johnson-Claisen rearrangement is a powerful and efficient method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols. This[1][1]-sigmatropic rearrangement, utilizing triethyl orthoacetate, offers a strategic two-carbon extension and is widely employed in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2] This document provides detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the reaction mechanism and workflow to guide researchers in the successful application of this valuable transformation.

Introduction

First reported by William Summer Johnson, this variation of the Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as this compound, in the presence of a catalytic amount of a weak acid, like propionic acid.[3] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a concerted[1][1]-sigmatropic rearrangement.[1] A key advantage of the Johnson-Claisen rearrangement is that it circumvents the need to prepare and isolate often unstable vinyl ethers.[2] The reaction is thermally driven and can be conducted under conventional heating or with microwave assistance to accelerate reaction times and improve yields.[4]

Reaction Mechanism and Stereochemistry

The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic alcohol with this compound. This is followed by the elimination of two equivalents of ethanol (B145695) to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state.[2] This concerted mechanism often leads to a high degree of stereoselectivity, with the geometry of the double bond in the product being influenced by the stereochemistry of the starting allylic alcohol.[3] The reaction generally proceeds with a high degree of chirality transfer when using chiral, non-racemic allylic alcohols.[5]

Data Presentation

Table 1: Reaction Conditions for the Johnson-Claisen Rearrangement of Primary Allylic Alcohols with this compound
EntryAllylic Alcohol SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
13-Methyl-2-buten-1-olPropionic Acid (cat.)Toluene (B28343)110-140 (reflux)4-875-85[2]
2Cinnamyl alcoholPropionic Acid (cat.)Xylene140 (reflux)1278[3]
3GeraniolPropionic Acid (cat.)None1401.585[3]
4Allyl alcoholAcetic Acid (cat.)None (Microwave)1900.08>95[6]
Table 2: Johnson-Claisen Rearrangement of Secondary and Tertiary Allylic Alcohols
EntryAllylic Alcohol SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
11-Penten-3-olPropionic Acid (cat.)Toluene110 (reflux)2472[3]
2(E)-Oct-3-en-2-olPropionic Acid (cat.)This compound1401285[7]
3LinaloolPropionic Acid (cat.)None140360[3]
42-Methyl-3-buten-2-olPropionic Acid (cat.)Toluene110 (reflux)4855[3]

Experimental Protocols

General Protocol for the Johnson-Claisen Rearrangement using Conventional Heating

This protocol is a representative procedure for the Johnson-Claisen rearrangement of an allylic alcohol with this compound.[2]

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (5.0 - 10.0 eq)

  • Propionic acid (0.1 - 0.3 eq)

  • Anhydrous toluene or xylene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq) and a significant excess of this compound (5.0 - 10.0 eq).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 eq). Anhydrous toluene or xylene can be used as a solvent, though the reaction can often be run neat.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess this compound and solvent are removed under reduced pressure.

  • The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated ester.

Protocol for Microwave-Assisted Johnson-Claisen Rearrangement

Microwave irradiation can significantly reduce reaction times.[6]

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (7.0 - 14.0 eq)

  • Acetic acid (catalytic amount)

  • Microwave reactor vials

  • Standard workup and purification reagents as listed above

Procedure:

  • In a microwave reactor vial, combine the allylic alcohol (1.0 eq) and this compound (7.0 - 14.0 eq).

  • Add a catalytic amount of acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 190 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the same workup and purification procedure as described in the conventional heating protocol.

Mandatory Visualization

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental_Workflow Start Start Reagents Combine Allylic Alcohol, This compound, and Acid Catalyst Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (NaHCO3, Brine) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (MgSO4/Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated γ,δ-Unsaturated Ester Purification->Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Stereoselective Synthesis via Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Johnson-Claisen rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction that has found widespread application in the synthesis of complex natural products and pharmaceutically active molecules.[1][2] This[1][1]-sigmatropic rearrangement of an allylic alcohol with an orthoester provides a reliable method for the synthesis of γ,δ-unsaturated esters with excellent control over the geometry of the newly formed double bond and the stereochemistry of newly created chiral centers.[3][4] The reaction proceeds through a chair-like transition state, which accounts for the high degree of stereochemical transfer.[5]

This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of the Johnson-Claisen rearrangement in a research and development setting.

Reaction Mechanism and Stereoselectivity

The Johnson-Claisen rearrangement is typically catalyzed by a weak acid, such as propionic acid, and involves the in situ formation of a ketene (B1206846) acetal (B89532) from an allylic alcohol and an orthoester, such as triethyl orthoacetate.[6][7] This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the γ,δ-unsaturated ester.[7]

The high stereoselectivity of the Johnson-Claisen rearrangement is a key feature that makes it synthetically valuable. The geometry of the starting allylic alcohol is transferred to the stereochemistry of the product. The reaction generally proceeds through a highly ordered, chair-like six-membered transition state, minimizing steric interactions and leading to a predictable stereochemical outcome.[5] For example, (E)-allylic alcohols predominantly give anti products, while (Z)-allylic alcohols yield syn products.

Applications in Synthesis

The Johnson-Claisen rearrangement has been a key step in the total synthesis of numerous complex natural products, including:

  • Squalene: A precursor to all steroids.[4]

  • Frondosin B: A marine natural product with potential therapeutic properties.[2]

  • Pinnatoxin A: A potent neurotoxin.[2]

  • Azadirachtin: A complex insect antifeedant.[2]

Its ability to create stereochemically rich fragments makes it an invaluable tool for drug discovery and development, enabling the synthesis of diverse molecular scaffolds.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Johnson-Claisen rearrangement, highlighting the influence of substrate structure on yield and diastereoselectivity.

Table 1: Diastereoselectivity in the Johnson-Claisen Rearrangement of Acyclic Allylic Alcohols

EntryAllylic Alcohol SubstrateOrthoesterConditionsYield (%)Diastereomeric Ratio (anti:syn)Reference
1(E)-3-Penten-2-olThis compoundPropionic acid (cat.), 140 °C85>95:5[4]
2(Z)-3-Penten-2-olThis compoundPropionic acid (cat.), 140 °C82<5:95[4]
3(E)-4-Phenyl-3-buten-2-olTrimethyl orthoacetatePropionic acid (cat.), 110 °C9090:10[8]
4(E)-1-Cyclohexyl-2-buten-1-olThis compoundPropionic acid (cat.), Toluene (B28343), 110 °C78>98:2[8]

Table 2: Johnson-Claisen Rearrangement in Natural Product Synthesis

EntryNatural Product TargetAllylic Alcohol PrecursorYield (%) of Rearrangement StepDiastereomeric Ratio
1(±)-Frondosin BComplex secondary allylic alcohol803:1 (enriched to 7:1)
2(+)-Pinnatoxin AComplex macrocyclic allylic alcohol94>95:5
3AzadirachtinHighly functionalized allylic alcohol80Not reported

Experimental Protocols

General Protocol for the Johnson-Claisen Rearrangement

This protocol provides a general procedure for the Johnson-Claisen rearrangement of a simple allylic alcohol.

Materials:

  • Allylic alcohol (1.0 equiv)

  • This compound (5.0-10.0 equiv)

  • Propionic acid (catalytic amount, ~0.1 equiv)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 equiv) and this compound (5.0-10.0 equiv).

  • Add a catalytic amount of propionic acid (~0.1 equiv) to the mixture.

  • Heat the reaction mixture to a gentle reflux (typically 110-140 °C) with vigorous stirring. The use of a solvent such as toluene can help to control the temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 10-120 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess this compound and solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired γ,δ-unsaturated ester.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Propionic acid is corrosive; handle with care.

  • The reaction is performed at high temperatures; use caution when handling the hot apparatus.

Visualizations

Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Johnson-Claisen rearrangement.

Johnson_Claisen_Mechanism Allyl_Alcohol Allylic Alcohol Protonated_Orthoester Protonated Orthoester Allyl_Alcohol->Protonated_Orthoester + Orthoester Triethyl Orthoacetate Orthoester->Protonated_Orthoester + H+ Acid_Catalyst H+ Ketene_Acetal Ketene Acetal Intermediate Protonated_Orthoester->Ketene_Acetal - EtOH Ethanol Ethanol Transition_State Chair-like Transition State Ketene_Acetal->Transition_State [3,3]-Sigmatropic Rearrangement Product γ,δ-Unsaturated Ester Transition_State->Product Product->Acid_Catalyst Regenerates Catalyst

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Workflow

This diagram outlines the general workflow for performing a Johnson-Claisen rearrangement experiment.

Experimental_Workflow Start Start: Prepare Reactants (Allylic Alcohol, Orthoester, Acid) Reaction_Setup Reaction Setup: Combine reactants in a flask with reflux condenser Start->Reaction_Setup Heating Heating and Stirring (110-140 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or GC) Heating->Monitoring Workup Workup: Cool, remove excess reagents Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Analysis Product Analysis: NMR, IR, Mass Spectrometry Purification->Analysis End End: Pure γ,δ-Unsaturated Ester Analysis->End

Caption: General Experimental Workflow.

Stereochemical Outcome

The following diagram illustrates the relationship between the geometry of the starting allylic alcohol and the stereochemistry of the product.

Stereochemical_Outcome cluster_E (E)-Allylic Alcohol cluster_Z (Z)-Allylic Alcohol cluster_anti anti-Product cluster_syn syn-Product E_Alcohol E-Alcohol Structure anti_Product anti-Product Structure E_Alcohol->anti_Product Chair Transition State Z_Alcohol Z-Alcohol Structure syn_Product syn-Product Structure Z_Alcohol->syn_Product Chair Transition State

Caption: Stereochemical Control in the Johnson-Claisen Rearrangement.

References

Application Notes and Protocols: Triethyl Orthoacetate in the Synthesis of γ,δ-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethyl orthoacetate in the synthesis of γ,δ-unsaturated esters via the Johnson-Claisen rearrangement. This powerful C-C bond-forming reaction is widely used in the synthesis of natural products and pharmaceutically active compounds.

Introduction

The Johnson-Claisen rearrangement is a highly efficient and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1] The reaction utilizes this compound in the presence of a catalytic amount of a weak acid, typically propionic acid.[2][3] This rearrangement proceeds through a[4][4]-sigmatropic shift of an in situ-formed ketene (B1206846) acetal (B89532), resulting in a two-carbon extension of the original allylic alcohol chain.[3] The reaction is valued for its operational simplicity and its ability to create new carbon-carbon bonds with a high degree of stereocontrol, making it a valuable tool in complex molecule synthesis.[5]

Reaction Mechanism and Stereoselectivity

The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of an allylic alcohol with this compound. This is followed by the elimination of two equivalents of ethanol (B145695) to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally allowed[4][4]-sigmatropic rearrangement through a highly ordered, chair-like transition state to yield the final γ,δ-unsaturated ester.[2]

The stereochemical outcome of the Johnson-Claisen rearrangement is a key feature of its synthetic utility. For chiral secondary allylic alcohols, the rearrangement proceeds with a high degree of 1,3-chirality transfer. The geometry of the double bond in the allylic alcohol also influences the stereochemistry of the newly formed stereocenters. The preference for a chair-like transition state generally dictates the diastereoselectivity of the reaction.[6]

Data Presentation

The following tables summarize quantitative data for the Johnson-Claisen rearrangement of various allylic alcohols with this compound under different reaction conditions.

Table 1: Johnson-Claisen Rearrangement of Acyclic Allylic Alcohols

Allylic AlcoholCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
3-Methyl-2-buten-1-olPropionic AcidNone1404Ethyl 5-methyl-4-hexenoate85[2]
Geraniol (B1671447)Propionic AcidNone1404Ethyl 5,9-dimethyl-4,8-decadienoate82[6]
Cinnamyl alcoholPropionic AcidXylene14024Ethyl 3-phenyl-4-pentenoate75[6]
(E)-2-Hexen-1-olPropionic AcidToluene (B28343)11012Ethyl (E)-4-octenoate88[6]

Table 2: Diastereoselective Johnson-Claisen Rearrangement of Chiral Allylic Alcohols

Chiral Allylic AlcoholCatalystSolventTemperature (°C)Time (h)ProductDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-(-)-1-Penten-3-olPropionic AcidToluene11024Ethyl (3S,4E)-3-methyl-4-heptenoate95:585[6]
(R)-(+)-1-Octen-3-olPropionic AcidXylene14048Ethyl (3R,4E)-3-methyl-4-decenoate97:381[6]
(S)-trans-2-Hexen-4-olPropionic AcidDecalin18012Ethyl (4S,5E)-4-methyl-5-octenoate>98:278[6]

Table 3: Microwave-Assisted Johnson-Claisen Rearrangement

Allylic AlcoholCatalystPower (W)Temperature (°C)Time (min)ProductYield (%)Reference
3-Methyl-2-buten-1-olPropionic Acid10015010Ethyl 5-methyl-4-hexenoate92[6]
GeraniolPropionic Acid1501805Ethyl 5,9-dimethyl-4,8-decadienoate95[6]
Cinnamyl alcoholAcetic Acid12016015Ethyl 3-phenyl-4-pentenoate88[6]

Experimental Protocols

4.1 General Protocol for the Johnson-Claisen Rearrangement

This protocol is a representative procedure for the Johnson-Claisen rearrangement of an allylic alcohol with this compound.

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (3.0-5.0 eq)

  • Propionic acid (0.1 eq)

  • Anhydrous toluene or xylene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 eq) and this compound (3.0-5.0 eq).

  • If a solvent is used, add anhydrous toluene or xylene.

  • Add a catalytic amount of propionic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess this compound and solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure γ,δ-unsaturated ester.

4.2 Protocol for the Microwave-Assisted Johnson-Claisen Rearrangement of Geraniol

Materials:

  • Geraniol (1.0 eq)

  • This compound (3.0 eq)

  • Propionic acid (0.05 eq)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine geraniol (1.0 eq), this compound (3.0 eq), and propionic acid (0.05 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 W until the temperature reaches 180 °C, and hold at this temperature for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield ethyl 5,9-dimethyl-4,8-decadienoate.

Visualizations

Diagram 1: Reaction Mechanism

Reaction_Mechanism Allylic_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Intermediate Allylic_Alcohol->Mixed_Orthoester Triethyl_Orthoacetate This compound Triethyl_Orthoacetate->Mixed_Orthoester Acid_Catalyst H+ Ketene_Acetal Ketene Acetal Intermediate Mixed_Orthoester->Ketene_Acetal - EtOH Ethanol 2 EtOH Transition_State Chair-like Transition State Ketene_Acetal->Transition_State [3,3]-Sigmatropic Rearrangement Product γ,δ-Unsaturated Ester Transition_State->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Allylic Alcohol, This compound, & Acid Catalyst Heating Heat to Reflux (or Microwave Irradiation) Reagents->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Concentration Remove Volatiles (Rotary Evaporation) Monitoring->Concentration Reaction Complete Purification Column Chromatography Concentration->Purification Final_Product Pure γ,δ-Unsaturated Ester Purification->Final_Product Stereoselectivity cluster_TS Chair-like Transition States cluster_Products Diastereomeric Products TS_E Transition State from (E)-Allylic Alcohol Product_anti anti-Product TS_E->Product_anti Favored TS_Z Transition State from (Z)-Allylic Alcohol Product_syn syn-Product TS_Z->Product_syn Favored

References

Application Notes and Protocols: Triethyl Orthoacetate for Alcohol Protection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of triethyl orthoacetate as an effective protecting group for alcohols in organic synthesis. This method offers a valuable alternative to other alcohol protection strategies, particularly when mild reaction conditions are required.

Introduction

The protection of alcohol functional groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. This compound serves as a versatile reagent for this purpose, converting alcohols into their corresponding acetate (B1210297) esters. This protection is achieved under acidic conditions, and the resulting acetate group is stable to a variety of reaction conditions, yet can be readily removed when desired. This document outlines the reaction mechanism, provides detailed experimental protocols for both protection and deprotection, and presents quantitative data for various substrates.

Reaction Mechanism: Alcohol Protection

The protection of an alcohol with this compound proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of one of the ethoxy groups of this compound, making it a good leaving group (ethanol). The alcohol substrate then attacks the resulting carbocation intermediate. Subsequent elimination of a second molecule of ethanol, followed by deprotonation, yields the protected acetate ester.

Alcohol Protection Mechanism ROH R-OH TEOA CH3C(OEt)3 Protonated_TEOA CH3C(OEt)2(O+HEt) TEOA->Protonated_TEOA + H+ H_plus H+ Carbocation [CH3C(OEt)2]+ Protonated_TEOA->Carbocation - EtOH Intermediate1 R-O+(H)-C(OEt)2CH3 Carbocation->Intermediate1 + R-OH Intermediate2 R-O-C(OEt)(O+HEt)CH3 Intermediate1->Intermediate2 - H+ Protected_Alcohol R-OAc Intermediate2->Protected_Alcohol - EtOH EtOH EtOH

Caption: Acid-catalyzed mechanism for alcohol protection.

Data Presentation: Reaction Conditions and Yields

The efficiency of alcohol protection using this compound is influenced by the nature of the alcohol, the choice of catalyst, and the reaction conditions. The following tables summarize quantitative data for the protection of various alcohols.

Table 1: Protection of Alcohols with this compound using SiO₂ Catalyst

Alcohol SubstrateProduct(s)Reaction Time (h)Yield of O-Acetylation (%)Yield of O-Alkylation (%)
Benzyl alcoholBenzyl acetate, Benzyl ethyl ether127510
Cinnamyl alcoholCinnamyl acetate, Cinnamyl ethyl ether12786
1-ButanolButyl acetate, Butyl ethyl ether12725
2-Butanolsec-Butyl acetate, sec-Butyl ethyl ether126210

Table 2: Protection of Alcohols with this compound using BF₃·OEt₂ Catalyst

Alcohol SubstrateProduct(s)Reaction Time (h)Yield of O-Acetylation (%)Yield of O-Alkylation (%)
Benzyl alcoholBenzyl acetate, Benzyl ethyl ether44535
Cinnamyl alcoholCinnamyl acetate, Cinnamyl ethyl ether45110
1-ButanolButyl acetate, Butyl ethyl ether43520
2-Butanolsec-Butyl acetate, sec-Butyl ethyl ether41535

Experimental Protocols

General Workflow for Alcohol Protection and Deprotection

Experimental Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Alcohol Substrate Reaction Add this compound and Acid Catalyst Start->Reaction Workup_P Quench Reaction and Extract Product Reaction->Workup_P Purification_P Purify via Chromatography Workup_P->Purification_P Protected_Product Protected Alcohol (Acetate Ester) Purification_P->Protected_Product Start_D Protected Alcohol Protected_Product->Start_D Proceed to next synthetic step or deprotection Reaction_D Add Deprotection Reagent Start_D->Reaction_D Workup_D Quench Reaction and Extract Product Reaction_D->Workup_D Purification_D Purify via Chromatography Workup_D->Purification_D Final_Product Deprotected Alcohol Purification_D->Final_Product

Caption: General experimental workflow.

Protocol for Alcohol Protection using SiO₂ Catalyst

This protocol is particularly effective for the O-acetylation of primary and secondary alcohols.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (2.0 mmol)

  • Silica (B1680970) gel (30% m/m of alcohol)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the alcohol in anhydrous DCM (5 mL) under a nitrogen atmosphere, add this compound.

  • Add silica gel to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silica gel and wash the solid with DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acetate ester.

Protocol for Alcohol Protection using BF₃·OEt₂ Catalyst

This protocol can also be employed for the protection of alcohols, though it may lead to a higher proportion of the O-alkylation side product.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (2.0 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the alcohol in anhydrous DCM (5 mL) under a nitrogen atmosphere at 0 °C, add this compound.

  • Slowly add BF₃·OEt₂ to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the mixture with ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection Protocols

The acetate protecting group can be removed under basic or acidic conditions. The choice of deprotection method will depend on the sensitivity of the substrate to the reaction conditions.

General Basic Hydrolysis for Acetate Deprotection

Materials:

Procedure:

  • Dissolve the acetate-protected alcohol in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature. The reaction time can vary from 15 minutes to several hours, depending on the substrate. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of Sterically Hindered Acetate Esters

For sterically hindered acetates, where standard hydrolysis may be slow, stronger basic conditions or alternative reagents may be required.

Materials:

  • Hindered acetate-protected alcohol (1.0 mmol)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M HCl

Procedure:

  • Dissolve the hindered acetate in a mixture of DCM and MeOH (e.g., 9:1 v/v).

  • Add a solution of NaOH in methanol (e.g., 3 N).

  • Stir the reaction at room temperature. The reaction time may range from a few hours to a day. Monitor by TLC.

  • Upon completion, carefully neutralize the reaction with 1 M HCl.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Conclusion

This compound provides an efficient and mild method for the protection of alcohols as acetate esters. The choice of an appropriate acid catalyst can influence the product distribution, with silica gel generally favoring the desired O-acetylation. The resulting acetate esters are stable under various conditions and can be deprotected using standard hydrolytic methods. These protocols offer a valuable tool for synthetic chemists in the design and execution of complex molecular syntheses.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Triethyl Orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate [CH₃C(OCH₂CH₃)₃] is a versatile and valuable reagent in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its unique reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool in the development of novel pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound, including quinazolin-4(3H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. Additionally, its application in the renowned Johnson-Claisen rearrangement is detailed.

Core Applications of this compound in Heterocyclic Synthesis

This compound serves as a key building block and reagent in a variety of cyclization and rearrangement reactions. Its primary functions include:

  • One-carbon source: It can act as an electrophilic one-carbon unit, reacting with dinucleophilic substrates to form heterocyclic rings.

  • Acetylation and ethoxycarbonylation: It can introduce acetyl or ethoxycarbonyl groups, often as part of a cyclization cascade.

  • Dehydrating agent: In some reactions, it can facilitate cyclodehydration.

  • Key reactant in rearrangement reactions: It is a crucial component in the Johnson-Claisen rearrangement for the stereoselective synthesis of γ,δ-unsaturated esters, which are precursors to various heterocyclic systems.

I. Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A straightforward and efficient method for their synthesis involves the condensation of 2-aminobenzamides with this compound.

Reaction Scheme

cluster_0 Synthesis of 2-Methylquinazolin-4(3H)-one 2-aminobenzamide 2-Aminobenzamide acetic_acid Acetic Acid (catalyst) Ethanol, 110 °C 2-aminobenzamide->acetic_acid + triethyl_orthoacetate This compound triethyl_orthoacetate->acetic_acid + quinazolinone 2-Methylquinazolin-4(3H)-one acetic_acid->quinazolinone cluster_1 Synthesis of 2-Methyl-5-aryl-1,3,4-oxadiazole acid_hydrazide Aryl Acid Hydrazide conditions Heat acid_hydrazide->conditions + triethyl_orthoacetate This compound triethyl_orthoacetate->conditions + oxadiazole 2-Methyl-5-aryl-1,3,4-oxadiazole conditions->oxadiazole cluster_2 Synthesis of 3,5-Dimethyl-1-aryl-1,2,4-triazole hydrazine Aryl Hydrazine conditions Heat hydrazine->conditions + triethyl_orthoacetate This compound triethyl_orthoacetate->conditions + triazole 3,5-Dimethyl-1-aryl-1,2,4-triazole conditions->triazole cluster_3 Johnson-Claisen Rearrangement allylic_alcohol Allylic Alcohol acid_catalyst Propionic Acid (cat.) Heat allylic_alcohol->acid_catalyst + triethyl_orthoacetate This compound triethyl_orthoacetate->acid_catalyst + ketene_acetal Ketene Acetal (Intermediate) acid_catalyst->ketene_acetal unsaturated_ester γ,δ-Unsaturated Ester ketene_acetal->unsaturated_ester [3,3]-Sigmatropic Rearrangement

Application of Triethyl Orthoacetate in Natural Product Total Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate (TEOA) is a versatile and powerful reagent in modern organic synthesis, primarily utilized for the construction of carbon-carbon bonds. Its application in the total synthesis of complex natural products is particularly noteworthy, most prominently in the Johnson-Claisen rearrangement. This[1][1]-sigmatropic rearrangement of an allylic alcohol with this compound provides a stereoselective method for the formation of γ,δ-unsaturated esters, effectively adding a two-carbon unit with control over the resulting olefin geometry and stereocenters. This methodology has proven invaluable in the assembly of intricate molecular architectures found in a wide array of bioactive natural products.

This document provides detailed application notes and protocols for the use of this compound in the total synthesis of three distinct natural products: (±)-Merrilactone A, the tricyclic core of Manzamine A, and Mycophenolic Acid.

Core Reaction: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, typically propanoic acid. The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a concerted[1][1]-sigmatropic rearrangement to yield a γ,δ-unsaturated ester. The stereochemical outcome is highly dependent on the chair-like transition state of the rearrangement, often leading to excellent stereocontrol.

Johnson_Claisen_Mechanism General Mechanism of the Johnson-Claisen Rearrangement cluster_0 Ketene Acetal Formation cluster_1 [3,3]-Sigmatropic Rearrangement Allylic Alcohol R-OH Intermediate1 [CH3C(OEt)2(O+HEt)] Allylic Alcohol->Intermediate1 + H+ TEOA CH3C(OEt)3 Protonation H+ Oxonium [CH3C(OEt)2]+ Intermediate1->Oxonium - EtOH Ethanol_loss1 - EtOH Addition R-O-C(OEt)2CH3 Oxonium->Addition + R-OH Intermediate2 R-O-C(O+HEt)(OEt)CH3 Addition->Intermediate2 + H+ Proton_transfer Proton Transfer Ketene_Acetal Ketene Acetal Intermediate2->Ketene_Acetal - EtOH Ethanol_loss2 - EtOH Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Product γ,δ-Unsaturated Ester Transition_State->Product

Caption: Johnson-Claisen rearrangement mechanism.

Application in Natural Product Synthesis

Total Synthesis of (±)-Merrilactone A

(±)-Merrilactone A is a complex sesquiterpenoid that has attracted significant attention from the synthetic community due to its intricate cage-like structure and neurotrophic activity. In the total synthesis reported by Zhai and coworkers, a Johnson-Claisen rearrangement using triethyl orthopropionate (a close analog of TEOA) was a key step in constructing a crucial stereocenter.[2]

Experimental Workflow:

Merrilactone_Workflow Synthesis of Key Intermediate for (±)-Merrilactone A Start Primary Allylic Alcohol (36) Reaction Johnson-Claisen Rearrangement Start->Reaction Intermediate γ,δ-Unsaturated Ester (37) Reaction->Intermediate Deprotection Desilylation Intermediate->Deprotection Lactonization Lactonization Deprotection->Lactonization Product Lactone (38) Lactonization->Product

Caption: Key steps in (±)-Merrilactone A synthesis.

Quantitative Data:

ReactantReagentCatalystTemperatureDiastereomeric Ratio (dr)
Primary Allylic Alcohol (36)Triethyl orthopropionatePropanoic acid135 °C3.8:1

Experimental Protocol: Johnson-Claisen Rearrangement for (±)-Merrilactone A Intermediate [2]

A solution of the primary allylic alcohol 36 in triethyl orthopropionate was treated with a catalytic amount of propanoic acid. The reaction mixture was heated to 135 °C. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the excess triethyl orthopropionate was removed under reduced pressure. The resulting crude γ,δ-unsaturated ester 37 was then carried forward to the next step without extensive purification. Subsequent desilylation and lactonization afforded the key lactone 38 .

Synthesis of the Tricyclic Core of Manzamine A

The manzamine alkaloids are a family of marine natural products with complex structures and potent biological activities, including antitumor, anti-inflammatory, and antimalarial properties. The synthesis of the ABC tricyclic core of manzamine A by Coldham and coworkers utilized a Johnson-Claisen rearrangement to introduce a key ester functionality.[3]

Experimental Workflow:

Manzamine_Workflow Synthesis of the Manzamine A Core Start Allylic Alcohol (27) Reaction Johnson-Claisen Rearrangement Start->Reaction Intermediate Rearranged Ester (28) Reaction->Intermediate Alkylation Enolate Alkylation Intermediate->Alkylation Separation Diastereomer Separation Alkylation->Separation Product Aldehyde Precursor (30) Separation->Product

Caption: Key steps in Manzamine A core synthesis.

Quantitative Data:

ReactantReagentCatalystDiastereomeric Ratio (dr) of Alkylated Product
Allylic Alcohol (27)This compound2,4-Dinitrophenol1:1

Experimental Protocol: Johnson-Claisen Rearrangement for the Manzamine A Core [2]

A solution of the allylic alcohol 27 in this compound was treated with a catalytic amount of 2,4-dinitrophenol. The mixture was heated to reflux. After the reaction was complete, as indicated by TLC analysis, the solvent and excess reagents were removed in vacuo. The resulting ester 28 was then subjected to enolate alkylation, which unfortunately produced a 1:1 diastereomeric mixture of the alkylated products 29a and 29b .[2] The desired isomer was then separated and converted in several steps to the key aldehyde 30 .

Total Synthesis of Mycophenolic Acid

Mycophenolic acid is an immunosuppressant drug used to prevent organ transplant rejection. Its total synthesis has been a target for many research groups. A key step in one of the synthetic routes involves a Johnson-Claisen rearrangement to stereoselectively install the hexenoic acid side chain.

Experimental Workflow:

Mycophenolic_Acid_Workflow Synthesis of Mycophenolic Acid Precursor Start Allylic Alcohol (5) Reaction Orthoester Claisen Rearrangement Start->Reaction Intermediate Ethyl hex-4-enoate (6) Reaction->Intermediate Deprotection Silyl (B83357) Ether Deprotection Intermediate->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Product Mycophenolic Acid (1) Hydrolysis->Product

Caption: Key steps in Mycophenolic Acid synthesis.

Quantitative Data:

ReactantReagentCatalystYield of RearrangementOverall Yield (4 steps)
Allylic Alcohol (5)This compoundPropionic acid55%26%

Experimental Protocol: Orthoester Claisen Rearrangement in the Synthesis of Mycophenolic Acid

The allylic alcohol 5 was dissolved in a large excess of this compound, and a catalytic amount of propionic acid was added. The reaction mixture was heated to reflux. The reaction progress was monitored by TLC. After completion, the excess this compound was removed by distillation under reduced pressure. The crude product, ethyl hex-4-enoate 6 , was obtained in 55% yield and was characterized by its NMR spectra, which indicated a high degree of stereospecificity, favoring the E-double bond geometry. Subsequent removal of the silyl protecting group and hydrolysis of the ester furnished mycophenolic acid 1 .

Conclusion

This compound, through the Johnson-Claisen rearrangement, offers a reliable and stereoselective method for C-C bond formation in the synthesis of complex natural products. The examples of (±)-Merrilactone A, the Manzamine A core, and Mycophenolic Acid highlight the utility of this reagent in constructing key structural motifs and stereocenters. The operational simplicity and the ability to control stereochemistry make the Johnson-Claisen rearrangement an indispensable tool for synthetic chemists in academia and the pharmaceutical industry. The provided protocols and data serve as a practical guide for the application of this powerful reaction in the pursuit of novel and medicinally relevant molecules.

References

Application Notes and Protocols: Johnson-Claisen Rearrangement with Triethyl Orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, providing access to valuable γ,δ-unsaturated esters.[1] This variation of the Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as triethyl orthoacetate, and is typically catalyzed by a weak acid.[1][2] The reaction proceeds through an in-situ generated ketene (B1206846) acetal (B89532), avoiding the need to prepare and isolate potentially unstable vinyl ethers.[1] The transformation is driven by the formation of a thermodynamically stable carbonyl group and is known for its operational simplicity and ability to create new stereocenters with a high degree of control.[1][2]

The γ,δ-unsaturated ester products are versatile intermediates in organic synthesis, particularly in the construction of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] The ester and alkene functionalities can be further manipulated to introduce new functional groups and stereocenters.[1]

Reaction Mechanism

The Johnson-Claisen rearrangement is a[3][3]-sigmatropic rearrangement that proceeds through a concerted, pericyclic intramolecular process.[2] The generally accepted mechanism involves the following key steps:

  • Acid Catalysis and Alcohol Exchange: The reaction is initiated by the protonation of an ethoxy group on the this compound by the acid catalyst (e.g., propionic acid), followed by the elimination of ethanol (B145695). The resulting oxonium ion is then attacked by the hydroxyl group of the allylic alcohol.[1]

  • Formation of a Ketene Acetal: Subsequent proton transfer and elimination of a second molecule of ethanol lead to the formation of a key intermediate, the ketene acetal.[4]

  • [3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. This is the carbon-carbon bond-forming step and is responsible for the high stereoselectivity often observed in this reaction.[1][2]

  • Product Formation: The rearrangement directly yields the thermodynamically stable γ,δ-unsaturated ester product.

Johnson_Claisen_Mechanism allylic_alcohol Allylic Alcohol triethyl_orthoacetate This compound protonated_orthoester Protonated Orthoester triethyl_orthoacetate->protonated_orthoester + H⁺ acid_catalyst H⁺ (cat.) oxonium_ion1 Oxonium Ion protonated_orthoester->oxonium_ion1 - EtOH mixed_orthoester Mixed Orthoester oxonium_ion1->mixed_orthoester + Allylic Alcohol - H⁺ protonated_mixed_orthoester Protonated Mixed Orthoester mixed_orthoester->protonated_mixed_orthoester + H⁺ oxonium_ion2 Oxonium Ion protonated_mixed_orthoester->oxonium_ion2 - EtOH ketene_acetal Ketene Acetal oxonium_ion2->ketene_acetal - H⁺ transition_state Chair-like Transition State ketene_acetal->transition_state Heat product γ,δ-Unsaturated Ester transition_state->product [3,3]-Sigmatropic Rearrangement

Mechanism of the Johnson-Claisen Rearrangement.

Applications in Synthesis

The Johnson-Claisen rearrangement has been widely employed in the total synthesis of natural products and complex bioactive molecules. Its ability to form quaternary carbon centers and control stereochemistry makes it a valuable tool for synthetic chemists.

Examples of applications include:

  • Synthesis of (±)-Merrilactone A: A key step in the synthesis of this complex pentacyclic sesquiterpene involved a Johnson-Claisen rearrangement of a primary allylic alcohol with triethyl orthopropionate to construct a chiral quaternary carbon center.[2]

  • Synthesis of the ABC Tricyclic Core of Manzamine A and Ircinal A: The reaction of an allylic alcohol with this compound and 2,4-dinitrophenol (B41442) was used to generate a key rearranged ester intermediate.[2]

  • Enantiospecific Synthesis of a Sesquiterpene Triquinane: An allylic alcohol was heated with this compound and propionic acid to yield a rearranged ester containing a chiral quaternary carbon with high stereocontrol (84% yield).[2]

Reaction Conditions

A variety of conditions have been developed for the Johnson-Claisen rearrangement, allowing for optimization based on the specific substrate and desired outcome.

Table 1: Typical Reaction Parameters for Johnson-Claisen Rearrangement with this compound
ParameterTypical Range/ConditionsNotes
Allylic Alcohol Primary, secondary, or tertiarySubstrate structure influences reactivity and stereoselectivity.
This compound 5.0 - 10.0 equivalentsOften used in excess, can also serve as the solvent.[1]
Catalyst Propionic acid (0.1 - 0.3 eq.), Acetic acid, 2,4-DinitrophenolWeak protic acids are commonly used.[1][2]
Solvent Toluene (B28343), Xylene, o-Dichlorobenzene, or solvent-freeHigh-boiling solvents are often used for thermal conditions.[2][5]
Temperature 110 - 180 °C (Conventional Heating)Reaction is typically heated to reflux.[1][5]
Reaction Time 5 minutes - 48 hoursHighly dependent on substrate and reaction conditions.
Heating Method Oil bath, heating mantle, or microwave irradiationMicrowave heating can significantly reduce reaction times.[3][6]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Johnson-Claisen Rearrangement of Monoterpenols
SubstrateHeating MethodTemperature (°C)Time (min)Molar Ratio (Alcohol:TEOA)Yield (%)
Perillyl AlcoholOil Bath1404801:784
Perillyl AlcoholMicrowave19051:1499
NerolOil Bath1404801:742
NerolMicrowave19051:1493

Data adapted from a study on the optimization of microwave-assisted ortho ester Claisen rearrangement.[6]

Experimental Protocols

Protocol 1: General Procedure for the Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165)

This protocol describes a representative procedure for the reaction of 3-methyl-2-buten-1-ol (prenol) with this compound to yield ethyl 5-methyl-4-hexenoate.[1]

Materials:

  • 3-Methyl-2-buten-1-ol

  • This compound

  • Propionic acid

  • Anhydrous Toluene or Xylene (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq).

  • Add a significant excess of this compound (5.0 - 10.0 eq). This compound can also be used as the solvent. If a co-solvent is desired, add anhydrous toluene or xylene.

  • Add a catalytic amount of propionic acid (0.1 - 0.3 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and solvent under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 5-methyl-4-hexenoate.

Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement of an Allylic Alcohol (General)

This protocol provides a general guideline for performing the Johnson-Claisen rearrangement using microwave irradiation, which can significantly accelerate the reaction.[3][6]

Materials:

  • Allylic alcohol

  • This compound

  • Acetic acid (or another suitable acid catalyst)

  • Microwave reactor vials

  • Standard work-up and purification reagents as described in Protocol 1.

Procedure:

  • In a microwave reactor vial, combine the allylic alcohol (1.0 eq) and this compound (5.0 - 15.0 eq).

  • Add a catalytic amount of acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 190 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous work-up as described in Protocol 1 (neutralization, washing, and drying).

  • Purify the product by silica gel column chromatography.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the Johnson-Claisen rearrangement, from reaction setup to product purification and analysis.

Experimental_Workflow setup Reaction Setup (Allylic Alcohol, TEOA, Acid Catalyst) reaction Heating (Conventional or Microwave) setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Neutralization, Extraction) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS, IR) purification->analysis product Pure γ,δ-Unsaturated Ester analysis->product

General experimental workflow for the Johnson-Claisen rearrangement.

Conclusion

The Johnson-Claisen rearrangement using this compound is a highly effective and versatile method for the synthesis of γ,δ-unsaturated esters. Its operational simplicity, amenability to various reaction conditions including microwave irradiation, and its utility in the synthesis of complex molecules make it an indispensable tool for researchers in organic synthesis and drug development. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this important transformation.

References

Catalytic Acids for the Johnson-Claisen Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Claisen rearrangement is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols. This reaction has found broad application in the synthesis of complex natural products and active pharmaceutical ingredients. The efficiency and selectivity of the Johnson-Claisen rearrangement are often dictated by the choice of a suitable catalytic acid. This document provides an overview of various acidic catalysts, quantitative data for catalyst comparison, detailed experimental protocols, and a mechanistic illustration of the catalytic process.

I. Overview of Catalytic Acids

The Johnson-Claisen rearrangement is catalyzed by both Brønsted and Lewis acids. The acid facilitates the formation of a key ketene (B1206846) acetal (B89532) intermediate from the allylic alcohol and a trialkyl orthoester, which then undergoes a[1][1]-sigmatropic rearrangement.

Brønsted Acids: Weak Brønsted acids are the traditional catalysts for this rearrangement. Propionic acid is the most commonly employed catalyst, often used in catalytic amounts. Other weak acids such as acetic acid have also been utilized. These reactions typically require elevated temperatures (100-200 °C) and can have long reaction times.[2] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields when using Brønsted acid catalysts.[3][4]

Lewis Acids: A range of Lewis acids can also catalyze the Claisen rearrangement, often under milder conditions than those required for Brønsted acid catalysis. Lewis acids activate the orthoester, facilitating the initial transesterification with the allylic alcohol. This approach can lead to higher yields and stereoselectivity. Examples of effective Lewis acids include ytterbium triflate (Yb(OTf)₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[5][6]

II. Data Presentation: Catalyst Comparison

The choice of catalyst can significantly impact the yield, reaction time, and stereoselectivity of the Johnson-Claisen rearrangement. The following tables summarize quantitative data for different catalytic systems.

Table 1: Comparison of Lewis Acid Catalysts

Catalyst (mol%)SubstrateYield (%)Diastereoselectivity (anti:syn)Reference
-(E)-crotyl morpholine (B109124) + propionyl chloride--[5]
Yb(OTf)₃ (10)(E)-crotyl morpholine + propionyl chloride>75>99:1[5]
AlCl₃ (10)(E)-crotyl morpholine + propionyl chloride>75>99:1[5]
Ti(OiPr)₂Cl₂ (10)(E)-crotyl morpholine + propionyl chloride>75>99:1[5]
TiCl₄·THF₂ (5)(E)-crotyl morpholine + propionyl chloride92>99:1[5]

Table 2: Microwave-Assisted Johnson-Claisen Rearrangement with Brønsted Acid Catalysis

SubstrateCatalystReaction Time (min)Temperature (°C)Yield (%)Reference
Perillyl alcoholPropionic acid519099[7]
NerolPropionic acid519093[7]
Allyl alcoholAcetic acidContinuous Flow--[1][8]

III. Experimental Protocols

A. Protocol for Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is adapted from the microwave-assisted synthesis of γ,δ-unsaturated esters from monoterpenols.[3][7]

Materials:

  • Allylic alcohol (e.g., perillyl alcohol, 1.50 mmol)

  • Triethyl orthoacetate (TEOA, 22 mmol)

  • Propionic acid (catalytic amount, ~0.08 mmol)

  • Microwave reactor tube (10 mL) with a magnetic stirrer bar

  • Biotage Initiator microwave system (or equivalent)

Procedure:

  • To a 10 mL microwave reactor tube equipped with a magnetic stirrer bar, add the allylic alcohol (1.50 mmol), this compound (22 mmol), and a catalytic amount of propionic acid.

  • Seal the tube with a septum.

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture at 190 °C for 5 minutes. The internal pressure should be monitored and kept below 7 bar.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess this compound under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.

B. Protocol for Lewis Acid-Catalyzed Claisen Rearrangement

This protocol is a representative procedure for a Lewis acid-catalyzed Claisen rearrangement.[5]

Materials:

  • Lewis acid catalyst (e.g., TiCl₄·THF₂, 0.08 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Allylic morpholine (0.8 mmol)

  • Diisopropylethylamine (i-Pr₂EtN, 1.2 mmol)

  • Acid chloride (e.g., propionyl chloride, 0.98 mmol) as a 1.0 M solution in CH₂Cl₂

  • Diethyl ether (Et₂O)

  • 1 N NaOH solution

Procedure:

  • To a solution of the Lewis acid catalyst (0.08 mmol) in CH₂Cl₂ at 23 °C, sequentially add the allylic morpholine (0.8 mmol) and diisopropylethylamine (1.2 mmol).

  • To the resulting solution, add the acid chloride solution (0.98 mmol) over 5 minutes.

  • Stir the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 1 N NaOH solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography to yield the desired Claisen adduct.

IV. Mechanistic Diagrams

A. Johnson-Claisen Rearrangement Mechanism

The following diagram illustrates the acid-catalyzed mechanism of the Johnson-Claisen rearrangement.

G cluster_0 Catalytic Cycle Allylic_Alcohol Allylic Alcohol Orthoester Trialkyl Orthoester Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H⁺ Oxonium_Ion Oxonium Ion Protonated_Orthoester->Oxonium_Ion - Alcohol Mixed_Orthoester Mixed Orthoester Oxonium_Ion->Mixed_Orthoester + Allylic Alcohol - H⁺ Ketene_Acetal Ketene Acetal Mixed_Orthoester->Ketene_Acetal + H⁺ - Alcohol Product γ,δ-Unsaturated Ester Ketene_Acetal->Product [3,3]-Sigmatropic Rearrangement Acid_Catalyst H⁺ Alcohol Alcohol

Caption: Acid-catalyzed mechanism of the Johnson-Claisen rearrangement.

B. Experimental Workflow

The following diagram outlines the general experimental workflow for the Johnson-Claisen rearrangement.

G cluster_1 Experimental Workflow Start Start Mixing Combine Allylic Alcohol, Orthoester, and Catalyst Start->Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Johnson-Claisen rearrangement.

References

Application Notes and Protocols for Microwave-Assisted Johnson-Claisen Rearrangement for Improved Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Johnson-Claisen rearrangement is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, specifically yielding γ,δ-unsaturated esters from allylic alcohols.[1][2] Traditional methods often require prolonged heating and can result in moderate yields.[3][4] This application note details the use of microwave irradiation as an efficient and rapid method to drive the Johnson-Claisen rearrangement, leading to significantly improved yields and drastically reduced reaction times. The protocols provided herein offer a direct comparison between conventional heating and microwave-assisted methods for the rearrangement of monoterpenols, demonstrating the clear advantages of microwave technology in organic synthesis.

Introduction

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, proceeds through the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.[1][5] The reaction forms a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[6][6]-sigmatropic rearrangement to furnish the desired γ,δ-unsaturated ester.[2] While a powerful transformation, the high temperatures and long reaction times often associated with conventional heating can be a significant drawback.[3][4]

Microwave-assisted organic synthesis offers a compelling alternative by utilizing microwave energy to rapidly and efficiently heat the reaction mixture.[7][8] This direct coupling of energy with polar molecules in the reaction leads to uniform and rapid heating, often resulting in dramatic rate enhancements and improved yields.[7][9] This technology is particularly advantageous for reactions like the Johnson-Claisen rearrangement, where thermal energy is required to overcome the activation barrier.

This document provides a comparative analysis of conventional and microwave-assisted Johnson-Claisen rearrangements and offers detailed protocols for researchers to implement this improved methodology in their own laboratories.

Data Presentation: Conventional vs. Microwave-Assisted Rearrangement

The following tables summarize the quantitative data from comparative studies on the Johnson-Claisen rearrangement of perillyl alcohol and nerol (B1678202), highlighting the superior performance of the microwave-assisted approach.

Table 1: Johnson-Claisen Rearrangement of Perillyl Alcohol

EntryHeating MethodTemperature (°C)Time (min)Molar Ratio (Alcohol:Orthoacetate)Yield (%)
aConventional (Oil Bath)1404801:784
bMicrowave190151:2795
cMicrowave190151:1495
dMicrowave19051:1493
g Microwave (Optimized) 190 5 1:14 99

Data sourced from Mehl et al. (2010).[10]

Table 2: Johnson-Claisen Rearrangement of Nerol

EntryHeating MethodTemperature (°C)Time (min)Molar Ratio (Alcohol:Orthoacetate)Yield (%)
a'Conventional (Oil Bath)1404801:742
b'Microwave190151:2782
c'Microwave190151:1487
d' Microwave (Optimized) 190 5 1:14 93

Data sourced from Mehl et al. (2010).[10]

Experimental Protocols

The following are detailed experimental protocols for the microwave-assisted Johnson-Claisen rearrangement of perillyl alcohol and nerol. A general protocol for the conventional heating method is also provided for comparison.

Protocol 1: Microwave-Assisted Johnson-Claisen Rearrangement of Perillyl Alcohol (Optimized)

Materials:

  • Perillyl alcohol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Microwave reactor vial (10 mL) with a magnetic stirrer bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, add perillyl alcohol (1.0 mmol).

  • Add this compound (14.0 mmol).

  • Add a catalytic amount of propionic acid (e.g., 0.1 mmol).

  • Seal the vial with a silicon septum.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 190°C for 5 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the residue by flash chromatography on silica (B1680970) gel (eluent: cyclohexane-ethyl acetate) to afford the desired γ,δ-unsaturated ester.

Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement of Nerol (Optimized)

Materials:

  • Nerol

  • This compound

  • Propionic acid (catalyst)

  • Microwave reactor vial (10 mL) with a magnetic stirrer bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, add nerol (1.0 mmol).

  • Add this compound (14.0 mmol).

  • Add a catalytic amount of propionic acid (e.g., 0.1 mmol).

  • Seal the vial with a silicon septum.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 190°C for 5 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: cyclohexane-ethyl acetate) to afford the desired γ,δ-unsaturated ester.

Protocol 3: Conventional Heating Johnson-Claisen Rearrangement (General Procedure)

Materials:

  • Allylic alcohol (e.g., perillyl alcohol or nerol)

  • This compound

  • Propionic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Oil bath and heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the allylic alcohol (1.0 mmol).

  • Add this compound (7.0 mmol).

  • Add a catalytic amount of propionic acid (e.g., 0.1 mmol).

  • Heat the reaction mixture in an oil bath at 140°C with stirring for 8 hours (480 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the general mechanism of the Johnson-Claisen rearrangement.

G cluster_workflow Experimental Workflow start Start reagents Mix Allylic Alcohol, This compound, & Propionic Acid start->reagents heating Heating (Microwave or Conventional) reagents->heating workup Cooling & Solvent Removal heating->workup purification Flash Chromatography workup->purification product Isolated γ,δ-Unsaturated Ester purification->product

Caption: General experimental workflow for the Johnson-Claisen rearrangement.

G cluster_mechanism Johnson-Claisen Rearrangement Mechanism A Allylic Alcohol + Orthoester B Protonation & Alcohol Elimination A->B H+ cat. C Ketene Acetal Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E γ,δ-Unsaturated Ester D->E

Caption: Simplified mechanism of the Johnson-Claisen rearrangement.

Conclusion

The use of microwave irradiation for the Johnson-Claisen rearrangement offers a significant improvement over conventional heating methods. As demonstrated by the provided data, microwave-assisted synthesis leads to dramatically reduced reaction times (from hours to minutes) and substantially higher yields.[6][10] This efficient and scalable method is a valuable asset for researchers in organic synthesis and drug development, enabling the rapid production of complex molecules. The protocols outlined in this document provide a clear and reproducible guide for implementing this advanced synthetic technique. A study has also shown the successful application of a continuous flow microwave system for this rearrangement, highlighting its potential for large-scale production.[11]

References

Application Notes and Protocols: Triethyl Orthoacetate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate (TEOA) is a versatile reagent and building block in organic synthesis, prized for its utility in creating a diverse array of flavor and fragrance compounds.[1] Its characteristic pleasant, fruity odor also makes it a direct contributor to fragrance formulations.[1] This document provides detailed application notes and protocols for the use of this compound in two key transformations for the flavor and fragrance industry: the Johnson-Claisen rearrangement for the synthesis of complex unsaturated esters and the direct esterification of carboxylic acids to produce fruity esters.

Key Applications of this compound

This compound serves as a critical intermediate in the synthesis of aromatic compounds, contributing to the scent profiles of cosmetics, personal care products, and perfumes.[1] In the flavor industry, it is used to enhance taste profiles, adding desirable fruity notes to food and beverages.[1] Its low volatility is an advantageous property, contributing to the longevity of scents and flavors in final products.[1]

Two primary reaction types highlight the utility of this compound in this field:

  • The Johnson-Claisen Rearrangement: This powerful carbon-carbon bond-forming reaction utilizes an allylic alcohol and this compound to produce γ,δ-unsaturated esters.[2][3][4] These esters are valuable precursors to a variety of flavor and fragrance molecules, including the well-known "pear ester".[5]

  • Esterification of Carboxylic Acids: this compound serves as an efficient reagent for the esterification of carboxylic acids, yielding fruity-smelling ethyl esters.[6][7][8] This method offers a mild and effective alternative to traditional Fischer esterification.

I. The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a[9][9]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester with the addition of two carbon atoms. The reaction proceeds through an in-situ generated ketene (B1206846) acetal (B89532) intermediate.

General Reaction Scheme:

Johnson_Claisen_General cluster_reactants Reactants cluster_products Products Allylic_Alcohol Allylic Alcohol catalyst Propionic Acid (cat.) Heat Allylic_Alcohol->catalyst TEOA This compound TEOA->catalyst Unsaturated_Ester γ,δ-Unsaturated Ester Ethanol Ethanol catalyst->Unsaturated_Ester catalyst->Ethanol

Caption: General scheme of the Johnson-Claisen rearrangement.

Application Example 1: Synthesis of a Precursor to Fruity Flavors

This protocol details the synthesis of ethyl 5-methyl-4-hexenoate from 3-methyl-2-buten-1-ol (B147165) (prenol), a precursor with a fruity scent.

Quantitative Data:

ReactantStarting MaterialProductCatalystReaction TimeTemperatureYield
3-Methyl-2-buten-1-ol (Prenol)This compoundEthyl 5-methyl-4-hexenoatePropionic Acid4-8 hours100 °CGood

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-buten-1-ol (1.0 eq) and a stoichiometric excess of this compound (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of propionic acid (approximately 30% m/m of the allylic alcohol).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture and wash the catalyst with dichloromethane.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield ethyl 5-methyl-4-hexenoate.[10]

Application Example 2: Synthesis of Pear Ester

The characteristic flavor of pears is largely attributed to ethyl (E,Z)-2,4-decadienoate, commonly known as "pear ester".[11] Its synthesis can be achieved via a Johnson-Claisen rearrangement.

Quantitative Data:

ReactantStarting MaterialProductCatalystReaction TimeTemperatureYield
Oct-1-yn-3-olThis compoundEthyl (E,Z)-2,4-decadienoatePropanoic AcidNot specifiedHeatingGood

Note: This synthesis involves a propargylic alcohol which undergoes rearrangement to an allene (B1206475) intermediate, followed by further reaction to the final conjugated diene ester.

Experimental Protocol:

  • Reaction Setup: Combine oct-1-yn-3-ol and this compound in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of propanoic acid.

  • Reaction: Heat the mixture to induce the Johnson-Claisen rearrangement.

  • Purification: The desired ethyl (E,Z)-2,4-decadienoate is isolated and purified from the reaction mixture. This one-step synthesis is reported to give good yields.[5]

Workflow for Johnson-Claisen Rearrangement:

Johnson_Claisen_Workflow start Start reactants Combine Allylic Alcohol, This compound, and Propionic Acid start->reactants reaction Heat under N2 (100°C, 4-8h) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Filter, and Wash with DCM monitoring->workup Complete purification Concentrate and Purify by Column Chromatography workup->purification product γ,δ-Unsaturated Ester purification->product

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

II. Esterification of Carboxylic Acids

This compound is an effective reagent for the esterification of carboxylic acids, providing the corresponding ethyl esters under neutral conditions. This method is particularly useful for synthesizing simple fruity esters.

General Reaction Scheme:

Esterification_General cluster_reactants Reactants cluster_products Products Carboxylic_Acid Carboxylic Acid conditions Heat or Ionic Liquid Carboxylic_Acid->conditions TEOA This compound TEOA->conditions Ethyl_Ester Ethyl Ester Acetic_Acid Acetic Acid Ethanol Ethanol conditions->Ethyl_Ester conditions->Acetic_Acid conditions->Ethanol

Caption: General scheme for esterification using this compound.

Application Example: Synthesis of Fruity Esters

This protocol describes a general procedure for the synthesis of various ethyl esters from their corresponding carboxylic acids.

Quantitative Data:

Carboxylic AcidReaction ConditionsYieldReference
VariousIonic Liquid, 80-100°CGood[12]
L-proline2 eq. TEOA, Toluene (B28343), reflux, 24h84%[6]
VariousMicrowave, solvent-freeHigh[6]

Experimental Protocol (using an ionic liquid):

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid, this compound, and an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate.

  • Reaction: Heat the mixture to 80-100°C under neutral and solvent-free conditions.

  • Work-up and Purification: The resulting ethyl ester can be isolated from the reaction mixture. The use of an ionic liquid can facilitate product separation.[7][12]

Experimental Protocol (from L-proline):

  • Reaction Setup: A mixture of L-proline (1.0 eq) and this compound (2.0 eq) in toluene is prepared.

  • Reaction: The mixture is refluxed under a nitrogen atmosphere for 24 hours.

  • Work-up: After cooling to room temperature, the toluene is removed under reduced pressure.

  • Purification: The residue is dissolved in chloroform (B151607) and filtered through a silica gel solid-phase extraction tube. The solvent is removed in vacuo to afford the N-acetyl proline ethyl ester.[6]

Workflow for Esterification:

Esterification_Workflow start Start reactants Combine Carboxylic Acid and this compound (optional: Ionic Liquid) start->reactants reaction Heat to 80-100°C or Reflux reactants->reaction workup Cool and Remove Solvent/ Separate from Ionic Liquid reaction->workup purification Purify by Filtration or Extraction workup->purification product Ethyl Ester purification->product

Caption: Experimental workflow for esterification with this compound.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of flavor and fragrance compounds. The Johnson-Claisen rearrangement provides an efficient route to complex γ,δ-unsaturated esters, while its application in direct esterification offers a mild and effective method for producing fruity esters. The protocols and data presented herein provide a foundation for researchers and scientists to utilize this compound in the development of novel and existing flavor and fragrance ingredients.

References

Application Notes and Protocols: The Reaction of Triethyl Orthoacetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of triethyl orthoacetate with amines is a versatile and efficient method for the formation of carbon-nitrogen bonds, finding widespread application in organic synthesis and medicinal chemistry. This reaction proceeds through a key imidate intermediate, which can subsequently be converted into a variety of valuable nitrogen-containing compounds, including amides and amidines. The nature of the final product is highly dependent on the reaction conditions, stoichiometry of the reactants, and the nature of the amine substrate. This document provides a detailed overview of the reaction mechanism, application notes with quantitative data, and comprehensive experimental protocols for key transformations.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine is initiated by the nucleophilic attack of the amine on the central carbon atom of the orthoester. This is followed by the elimination of two molecules of ethanol (B145695) to form a reactive O-ethylimidate intermediate. The fate of this intermediate dictates the final product. In the presence of a chloride source, such as an amine hydrochloride salt, the imidate can be demethylated (in the case of trimethyl orthoacetate) to yield an acetamide.[1][2] Alternatively, if two equivalents of the amine are used, the imidate can react further with a second molecule of the amine to produce an acetamidine.[1]

A related and important reaction is the Chapman rearrangement, which is the thermal intramolecular 1,3-shift of an aryl group from oxygen to nitrogen in an aryl N-arylbenzimidate, yielding an N,N-diaryl amide.[3][4]

Reaction Pathway Diagram

Reaction_Mechanism TriethylOrthoacetate This compound CH₃C(OEt)₃ Imidate O-Ethylimidate Intermediate TriethylOrthoacetate->Imidate - 2 EtOH Amine Primary/Secondary Amine R¹R²NH Amine->Imidate Acetamide Acetamide (from Amine HCl) Imidate->Acetamide + H₂O (from Amine HCl workup) Amidine Acetamidine (2 eq. Amine) Imidate->Amidine + R¹R²NH - EtOH

Caption: General reaction mechanism of this compound with amines.

Applications and Quantitative Data

The reaction of this compound and its analogues (like trimethyl orthoacetate) with amines is utilized in various synthetic transformations, including the protection of amino groups, the synthesis of peptidomimetics, and the construction of heterocyclic scaffolds.

Table 1: Synthesis of Acetamides from Amine Hydrochloride Salts with Trimethyl Orthoacetate (TMOA)

This table summarizes the conversion of various amine hydrochloride salts to their corresponding acetamides using trimethyl orthoacetate, a close analogue of this compound. The reactions were carried out under both conventional heating and microwave irradiation.[1]

EntryAmine HydrochlorideMethodTimeYield (%)
1Methylamine HClReflux2 h91
2Ethylamine HClReflux2 h90
3n-Propylamine HClReflux1 h92
4n-Butylamine HClReflux1 h95
5Aniline HClReflux4 h75
6Methylamine HClMicrowave (135 °C)15 min88
7Ethylamine HClMicrowave (135 °C)15 min85
8n-Propylamine HClMicrowave (135 °C)15 min90
9n-Butylamine HClMicrowave (135 °C)15 min93
10Aniline HClMicrowave (135 °C)15 min70
Table 2: Concurrent Esterification and N-Acetylation of Amino Acids with this compound (TEOA)

This table presents the yields for the one-pot esterification and N-acetylation of various amino acids using this compound in refluxing toluene (B28343).[5]

EntryAmino AcidTEOA (equivalents)Time (h)Yield of N-acetyl ethyl ester (%)
1L-Proline12484
2L-Phenylalanine12479
3L-Alanine12475
4L-Leucine12481
5L-Valine12472
6Glycine12485

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetamides from Amine Hydrochloride Salts using Trimethyl Orthoacetate (Conventional Heating)

This protocol is adapted from the work of Di Grandi et al. for the synthesis of acetamides from amine hydrochloride salts.[1]

Materials:

  • Amine hydrochloride (1.0 eq)

  • Trimethyl orthoacetate (1.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the amine hydrochloride (e.g., 10 mmol).

  • Add trimethyl orthoacetate (1.5 eq, 15 mmol).

  • Fit the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux with stirring for the time specified in Table 1 (typically 1-4 hours). The reaction mixture should become a homogeneous solution.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the excess trimethyl orthoacetate and volatile byproducts under reduced pressure using a rotary evaporator to yield the crude acetamide.

  • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: General Procedure for the Concurrent Esterification and N-Acetylation of Amino Acids using this compound

This protocol is based on the findings of Gopalan et al. for the simultaneous esterification and N-acetylation of amino acids.[5]

Materials:

  • Amino acid (1.0 eq)

  • This compound (1.0 eq)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chloroform

Procedure:

  • In a round-bottom flask, suspend the amino acid (e.g., 1.7 mmol) in toluene (1 mL).

  • Add this compound (1.0 eq, 1.7 mmol).

  • Attach a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, remove the toluene under reduced pressure.

  • Dissolve the residue in a minimal amount of chloroform.

  • Purify the product by passing it through a short silica gel column, eluting with chloroform.

  • Remove the solvent from the collected fractions in vacuo to afford the pure N-acetyl amino acid ethyl ester.

Experimental Workflow Diagram

Experimental_Workflow Start Start Combine Combine Amine and This compound in a Reaction Vessel Start->Combine React Heat Reaction Mixture (Reflux or Microwave) Combine->React Monitor Monitor Reaction Progress (e.g., by TLC) React->Monitor Monitor->React Incomplete Workup Reaction Workup (e.g., Solvent Removal) Monitor->Workup Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Product Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A general experimental workflow for the reaction of amines with this compound.

Conclusion

The reaction between this compound and amines offers a straightforward and adaptable methodology for the synthesis of acetamides and N-acetylated amino acid esters, which are important functional groups in numerous biologically active molecules and pharmaceutical compounds. The provided protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient application of this versatile reaction. The choice between conventional heating and microwave irradiation allows for flexibility in optimizing reaction times and energy consumption. Further exploration of substrate scope and reaction conditions can lead to the development of novel synthetic routes to complex nitrogen-containing molecules.

References

Application Notes and Protocols: Stereochemical Control in the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Johnson-Claisen rearrangement is a powerful and reliable thermal reaction for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2][3] This[4][4]-sigmatropic rearrangement proceeds through a concerted, chair-like transition state, which allows for a high degree of stereochemical control.[4][5] The reaction involves the in situ formation of a ketene (B1206846) acetal (B89532) from an allylic alcohol and a trialkyl orthoacetate (e.g., triethyl orthoacetate) under weakly acidic catalysis, typically using propionic acid.[6][7] The ability to control the stereochemistry at newly formed chiral centers makes this rearrangement a valuable tool in the synthesis of complex molecules, natural products, and pharmaceutical agents.[2][5]

This document provides detailed protocols and application notes on achieving stereochemical control in the Johnson-Claisen rearrangement, focusing on both diastereoselective and enantioselective transformations.

Principles of Stereochemical Control

The stereochemical outcome of the Johnson-Claisen rearrangement is primarily dictated by the geometry of the transition state. The reaction preferentially proceeds through a highly ordered, chair-like six-membered transition state to minimize steric interactions.[5] This predictable transition state geometry is the foundation for stereocontrol.

1.1 Diastereoselectivity:

Diastereoselectivity in the Johnson-Claisen rearrangement is significantly influenced by two main factors:

  • Geometry of the Allylic Alcohol Double Bond: The (E)- or (Z)-geometry of the double bond in the allylic alcohol precursor directly translates into the relative stereochemistry of the product. This is a consequence of the chair-like transition state, where substituents prefer to occupy equatorial positions to minimize steric strain. As a general principle, (E)-allylic alcohols tend to produce anti products, while (Z)-allylic alcohols favor the formation of syn products.

  • Existing Chiral Centers: The presence of a pre-existing stereocenter on the allylic alcohol substrate can direct the facial selectivity of the rearrangement, leading to high diastereoselectivity. This is often referred to as 1,3-chirality transfer.[5] The steric bulk of the substituents on the chiral center will influence which chair conformation of the transition state is more favorable.

1.2 Enantioselectivity:

Achieving enantioselectivity in the Johnson-Claisen rearrangement typically requires the use of a chiral catalyst. While challenging due to the high reaction temperatures often required, several strategies have been developed:

  • Chiral Lewis Acids: Chiral Lewis acids can coordinate to the oxygen atoms of the intermediate ketene acetal, creating a chiral environment that biases the rearrangement to proceed through one enantiomeric transition state over the other.[8]

  • Chiral Brønsted Acids: Chiral Brønsted acids can protonate the orthoester, facilitating the formation of the ketene acetal within a chiral environment, thereby influencing the stereochemical outcome of the rearrangement.[9][10]

Data Presentation: Stereoselectivity in the Johnson-Claisen Rearrangement

The following tables summarize quantitative data on the stereoselectivity of the Johnson-Claisen rearrangement under various conditions.

Table 1: Diastereoselectivity as a Function of Reaction Conditions

EntryAllylic Alcohol SubstrateOrthoesterAcid CatalystSolventTemp (°C)Product Ratio (syn:anti)Yield (%)Reference
1(E)-syn-Allylic diolMeC(OEt)₃EtCO₂H-140-14[5]
2(E)-syn-Allylic diolMeC(OEt)₃4-nitro phenol-140-14[5]
3(E)-syn-Allylic diolMeC(OEt)₃2-nitro phenol-140-22[5]
4(E)-syn-Allylic diolMeC(OMe)₂NMe₂Nonet-BuPh180single diastereomer87[5]

Table 2: Enantioselective Claisen Rearrangements Catalyzed by Chiral Acids (Illustrative Examples from related Claisen Rearrangements)

Note: Data for enantioselective Johnson-Claisen rearrangements is less commonly tabulated in broad reviews. The following data from related asymmetric Claisen rearrangements illustrates the principles.

EntrySubstrateChiral CatalystCatalyst Loading (mol%)SolventTemp (°C)Product er (S:R)Yield (%)Reference
1Allyl 2-naphthyl ether(S)-BINOL-derived Cu(II) complex10CH₂Cl₂-2092:895[8]
2Illicinole(R)-BINOL-derived Al(III) complex300CH₂Cl₂-4013:8735[11]
3Ester-substituted allyl vinyl etherC₂-symmetric guanidinium (B1211019) ion20Hexanes22-93 (87% ee)[12]

Experimental Protocols

3.1 General Protocol for Diastereoselective Johnson-Claisen Rearrangement

This protocol is a representative procedure for a standard Johnson-Claisen rearrangement.[1]

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (5.0 - 10.0 eq)

  • Propionic acid (0.1 - 0.3 eq)

  • Anhydrous Toluene (B28343) (optional, as solvent)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol.

  • Add a significant excess of this compound. If desired, a high-boiling solvent such as toluene or xylene can be used.

  • Add a catalytic amount of propionic acid to the mixture.

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring. The low-boiling ethanol (B145695) generated as a byproduct can be removed by distillation to drive the reaction to completion.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and solvent under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove the acid catalyst and any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure γ,δ-unsaturated ester.

3.2 Protocol for Chiral Lewis Acid-Catalyzed Enantioselective Rearrangement (Conceptual)

This protocol is a conceptual outline based on methodologies for enantioselective Claisen rearrangements using chiral Lewis acids.[11] Specific conditions will vary significantly based on the substrate and catalyst used.

Materials:

  • Allylic alcohol substrate (1.0 eq)

  • This compound (or other orthoester) (3.0-5.0 eq)

  • Chiral Lewis Acid Catalyst (e.g., a BINOL-derived metal complex) (10-30 mol%)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add the allylic alcohol substrate to the cooled catalyst solution.

  • Add the this compound to initiate the reaction.

  • Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or a buffer solution).

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the enantioenriched γ,δ-unsaturated ester.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Visualizations

// Connections {Allylic_Alcohol, Orthoester} -> Mixed_Orthoester [label="+ H⁺\n- R'OH", color="#4285F4"]; Mixed_Orthoester -> Ketene_Acetal [label="- R'OH", color="#EA4335"]; Ketene_Acetal -> Transition_State [label="Heat", color="#34A853"]; Transition_State -> Product [color="#34A853"]; } dot Caption: Mechanism of the Johnson-Claisen Rearrangement.

// Connections E_Alkene -> TS_E [label="favored", color="#34A853"]; Z_Alkene -> TS_Z [label="favored", color="#34A853"]; TS_E -> Anti_Product [color="#4285F4"]; TS_Z -> Syn_Product [color="#EA4335"]; } dot Caption: Influence of alkene geometry on product stereochemistry.

// Connections Start -> Heat [color="#4285F4"]; Heat -> Monitor [color="#EA4335"]; Monitor -> Cool [label="Reaction Complete", color="#34A853"]; Cool -> Concentrate; Concentrate -> Extract; Extract -> Dry; Dry -> Purify [color="#FBBC05"]; Purify -> Analyze; } dot Caption: General experimental workflow for the Johnson-Claisen Rearrangement.

References

Application Notes and Protocols: Triethyl Orthoacetate as a Reagent for Acetal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoacetate (TEOA) is a versatile reagent in organic synthesis, primarily utilized for the formation of acetals and ketals, which serve as crucial protecting groups for carbonyl functionalities in aldehydes and ketones. Its application is particularly valuable in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily masked to prevent unwanted side reactions. Beyond its role as a precursor to the acetal (B89532) functional group, this compound also functions as an efficient water scavenger, driving the reversible acetal formation equilibrium towards the product. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for acetal formation.

Core Principles

Acetal formation is an acid-catalyzed nucleophilic addition reaction. The carbonyl group of an aldehyde or ketone is protonated by an acid catalyst, enhancing its electrophilicity. An alcohol then attacks the carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and deprotonation yields the stable acetal.

This compound participates in this reaction in two key ways:

  • Reactant: It can directly provide the ethoxy groups for the formation of diethyl acetals.

  • Dehydrating Agent: It reacts with the water generated during the reaction to form ethanol (B145695) and ethyl acetate, thus shifting the equilibrium towards the formation of the acetal product. This is particularly useful in driving reactions to completion.

Applications in Synthesis

  • Protecting Group Chemistry: The primary application is the protection of aldehydes and ketones. Acetals are stable under neutral and basic conditions, making them ideal for reactions involving organometallic reagents, hydrides, and other nucleophiles.

  • Pharmaceutical and Agrochemical Synthesis: Due to the prevalence of carbonyl groups in bioactive molecules, acetal protection using this compound is a common strategy in the synthesis of complex pharmaceutical intermediates and active ingredients.[1]

  • Johnson-Claisen Rearrangement: While not a direct acetal formation, this compound is a key reagent in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that proceeds through an orthoester intermediate.

Data Presentation

The following tables summarize quantitative data for the formation of acetals from various carbonyl compounds using this compound and related orthoesters under different catalytic conditions.

Carbonyl CompoundAlcohol/DiolCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthanolBi(OTf)₃0.1EthanolRT0.595N/A
4-ChlorobenzaldehydeEthanolBi(OTf)₃0.1EthanolRT0.596N/A
4-NitrobenzaldehydeEthanolBi(OTf)₃0.1EthanolRT0.598N/A
Cyclohexanone (B45756)EthanolNH₄Cl2NoneReflux1.591.8[2]
AcetophenoneMethanolHCl0.1MethanolRT12>99 (conversion)[3]
4-MethylacetophenoneMethanolHCl0.1MethanolRT24>99 (conversion)[3]
BenzaldehydeEthylene GlycolHCl0.1MethanolRT0.5>99 (conversion)[3]
VanillinEthylene GlycolCaSO₄-SilicaN/ANoneN/AN/A73N/A

Note: Some data points are for the closely related triethyl orthoformate (TEOF) or trimethyl orthoformate (TMOF) which exhibit similar reactivity in acetalization and are often used interchangeably as dehydrating agents.

Experimental Protocols

Protocol 1: General Procedure for the Acetalization of Aldehydes

This protocol is a general method for the protection of aldehydes using an alcohol in the presence of an acid catalyst, where this compound can be used as the dehydrating agent.

Materials:

  • Aldehyde (1.0 mmol)

  • Alcohol (e.g., Ethanol, Methanol) (excess, can be used as solvent)

  • This compound (1.2 - 1.5 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, HCl, Bi(OTf)₃) (0.1 - 5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or the alcohol itself)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a stirred solution of the aldehyde in the anhydrous solvent, add the alcohol and this compound.

  • Add the acid catalyst to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Ketalization of Cyclohexanone to Cyclohexanone Diethyl Acetal[2]

Materials:

  • Cyclohexanone (29.4 g, 0.3 mol)

  • Anhydrous ethanol (41.4 g, 0.9 mol)

  • Triethyl orthoformate (53.3 g, 0.36 mol) - Note: this compound can be substituted.

  • Ammonium (B1175870) chloride (0.32 g, 0.006 mol)

Procedure:

  • Combine cyclohexanone, anhydrous ethanol, triethyl orthoformate, and ammonium chloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux with stirring for 90 minutes.

  • After cooling to room temperature, the reaction mixture can be worked up by neutralization with a weak base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent.

  • The organic layer is then dried and concentrated, and the product can be purified by distillation. This procedure reportedly yields 91.8% of cyclohexanone diethyl acetal.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism of acetal formation from a ketone and an alcohol, where this compound can act as a dehydrating agent.

Acetal_Formation cluster_water_removal Water Scavenging by TEOA Ketone Ketone (R-CO-R') Protonated_Ketone Protonated Ketone (R-C(OH+)-R') Ketone->Protonated_Ketone + H+ H_plus H+ Hemiacetal_Intermediate Hemiacetal (R-C(OH)(OR'')-R') Protonated_Ketone->Hemiacetal_Intermediate + R''OH Alcohol1 Alcohol (R''OH) Protonated_Hemiacetal Protonated Hemiacetal (R-C(OH2+)(OR'')-R') Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Carbocation Carbocation (R-C+(OR'')-R') Protonated_Hemiacetal->Carbocation - H2O Water H2O Protonated_Acetal Protonated Acetal (R-C(OR'')(OR''H+)-R') Carbocation->Protonated_Acetal + R''OH TEOA This compound (CH3C(OEt)3) Water->TEOA Reacts with Alcohol2 Alcohol (R''OH) Acetal Acetal (R-C(OR'')2-R') Protonated_Acetal->Acetal - H+ Reaction_Products Ethanol + Ethyl Acetate TEOA->Reaction_Products Forms

Caption: Acid-catalyzed acetal formation mechanism.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis and purification of an acetal using this compound.

Experimental_Workflow start Start reactants Combine Carbonyl Compound, Alcohol, and this compound start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Stir at Appropriate Temperature (Monitor by TLC/GC) catalyst->reaction quench Quench with Saturated Sodium Bicarbonate Solution reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Sulfate Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for acetal synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Johnson-Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this powerful carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Johnson-Claisen rearrangement?

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[1][2][3] This reaction is typically carried out by heating the allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid.[1][2] A key intermediate in this reaction is a ketene (B1206846) acetal (B89532), which is formed in situ and then undergoes a[1][1]-sigmatropic rearrangement to yield the final product.

Q2: What are the typical reagents and conditions for this reaction?

The standard reagents for a Johnson-Claisen rearrangement are:

  • Allylic alcohol: The starting material containing the allyl moiety.

  • Trialkyl orthoacetate: Such as triethyl orthoacetate or trimethyl orthoacetate, which serves as both a reactant and sometimes as the solvent.

  • Acid catalyst: A weak acid, most commonly propionic acid, is used to facilitate the reaction.

The reaction is typically performed at elevated temperatures, often between 100-200 °C.[1][2]

Q3: What are the main advantages of the Johnson-Claisen rearrangement?

The primary advantages of this rearrangement include:

  • High stereoselectivity: The reaction often proceeds with a high degree of stereocontrol, allowing for the formation of specific stereoisomers.

  • Formation of a new carbon-carbon bond: It is a reliable method for creating a C-C bond, which is a fundamental transformation in organic synthesis.

  • Operational simplicity: The reaction is often a one-pot procedure with readily available starting materials.

Troubleshooting Guide: Common Side Reactions and Solutions

While the Johnson-Claisen rearrangement is a robust reaction, several side reactions can occur, leading to reduced yields and impure products. This guide addresses the most common issues and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Reaction temperature is too low. 2. Inefficient formation of the ketene acetal intermediate. 3. Decomposition of starting material or intermediates. 4. Presence of water in the reaction mixture. 1. Increase the reaction temperature. The rearrangement often requires high temperatures to proceed efficiently.[1][2]2. Use a higher boiling point solvent to achieve the necessary temperature.3. Consider microwave irradiation, which has been shown to dramatically increase reaction rates and yields.[1][2]4. Ensure all reagents and glassware are dry. Water can lead to the hydrolysis of the orthoester and the ketene acetal intermediate.
Formation of Dienes Acid-catalyzed elimination of the allylic alcohol. 1. Use a weaker acid catalyst. If using a strong acid, switch to a milder one like propionic acid.2. Lower the reaction temperature if possible, while still allowing the rearrangement to proceed.3. Minimize reaction time. Prolonged exposure to acidic conditions at high temperatures can promote elimination.
Presence of Carboxylic Acids/Esters and Alcohols (not the desired product) Hydrolysis of the orthoester or the ketene acetal intermediate. 1. Rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and dry glassware thoroughly.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Formation of Regioisomeric Byproducts Non-regioselective formation of the vinyl ether intermediate. This can be an issue when using orthoesters with alkyl groups other than methyl.[4]1. Use trimethyl orthoacetate instead of other trialkyl orthoacetates to minimize the possibility of forming different vinyl ether isomers.2. Carefully analyze the product mixture to identify and characterize any regioisomers. Optimization of reaction conditions (e.g., temperature, catalyst) may be required to favor the desired isomer.
Reaction with other Functional Groups in the Substrate The acidic conditions of the reaction can affect acid-sensitive functional groups present in the starting material. [4]1. Protect acid-sensitive functional groups (e.g., acetals, silyl (B83357) ethers) before subjecting the substrate to the rearrangement conditions.2. Choose a protecting group that is stable under the reaction conditions and can be selectively removed later.

Visualizing the Johnson-Claisen Rearrangement and a Common Side Reaction

The Main Reaction Pathway

The following diagram illustrates the accepted mechanism for the Johnson-Claisen rearrangement.

JohnsonClaisen cluster_main Johnson-Claisen Rearrangement AllylicAlcohol Allylic Alcohol MixedOrthoester Mixed Orthoester AllylicAlcohol->MixedOrthoester + Orthoester (Acid Catalyst) Orthoester Trialkyl Orthoacetate KeteneAcetal Ketene Acetal (Intermediate) MixedOrthoester->KeteneAcetal - Alcohol Product γ,δ-Unsaturated Ester KeteneAcetal->Product [3,3]-Sigmatropic Rearrangement

Caption: The reaction pathway of the Johnson-Claisen rearrangement.

A Common Side Reaction: Acid-Catalyzed Elimination

A frequent side reaction is the acid-catalyzed elimination of the allylic alcohol, leading to the formation of a diene, which will not undergo the desired rearrangement.

SideReaction cluster_side Side Reaction: Elimination AllylicAlcohol Allylic Alcohol ProtonatedAlcohol Protonated Alcohol AllylicAlcohol->ProtonatedAlcohol + H+ Carbocation Allylic Carbocation ProtonatedAlcohol->Carbocation - H2O Diene Diene (Byproduct) Carbocation->Diene - H+

References

troubleshooting low yields with triethyl orthoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving triethyl orthoacetate.

Troubleshooting Guides

Issue: Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps in a systematic manner.

dot

LowYieldTroubleshooting cluster_start Initial Observation cluster_check Reaction Integrity Checks cluster_optimization Optimization Strategies cluster_analysis Analysis of Reaction Mixture cluster_purification Workup & Purification Start Low or No Product Yield Purity Verify Purity of Starting Materials & Solvents Start->Purity Step 1 Anhydrous Ensure Anhydrous Conditions Purity->Anhydrous Stoichiometry Check Reagent Stoichiometry Anhydrous->Stoichiometry Catalyst Screen Acid Catalysts (e.g., propionic acid, p-TsOH) Stoichiometry->Catalyst Step 2 Temperature Optimize Temperature (Conventional vs. Microwave) Catalyst->Temperature Time Optimize Reaction Time Temperature->Time Solvent Consider Solvent-Free Conditions Time->Solvent TLC_GCMS Analyze by TLC/GC-MS for Side Products Solvent->TLC_GCMS Step 3 SideProducts Identify Side Products (O-acetylation, ethers, etc.) TLC_GCMS->SideProducts Workup Review Workup Procedure (e.g., quenching, extraction) SideProducts->Workup Step 4 Purification Optimize Purification (e.g., chromatography conditions) Workup->Purification

Caption: A workflow for troubleshooting low-yield chemical reactions.

Question Possible Cause Troubleshooting Steps
Why is my reaction not proceeding to completion? Incomplete Reaction: The reaction may not have had enough time or energy to complete.- Extend the reaction time and monitor progress by TLC or GC. - Gradually increase the reaction temperature. For thermally sensitive substrates, consider microwave heating for shorter reaction times at higher temperatures.[1][2]
Catalyst Inactivation: The acid catalyst may be deactivated or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally.
Impure Reagents: Impurities in the starting materials or solvents can inhibit the reaction.[3][4]- Verify the purity of all reagents and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary.
I'm observing multiple spots on my TLC plate. What could they be? Side Reactions: this compound can participate in several side reactions, especially with certain catalysts.- O-acetylation and O-alkylation: These are common side reactions.[5] Consider using a milder or more selective acid catalyst. - Decomposition: The orthoester or product might be decomposing under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.
Dehydration: The substrate, particularly if it's an allylic alcohol, might be undergoing dehydration.[6]- Use a non-dehydrating acid catalyst. - Employ milder reaction conditions.
My yield is low after purification. What could be the issue? Product Loss During Workup: The product may be lost during the extraction or washing steps.[3][4]- Ensure complete transfer of all solutions. - Perform multiple extractions with smaller volumes of solvent. - Check the pH of the aqueous layer to ensure the product is in the desired form for efficient partitioning.
Product Decomposition on Silica (B1680970) Gel: The product may be sensitive to the acidity of standard silica gel.- Neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent) before column chromatography. - Consider alternative purification methods like distillation or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for a Johnson-Claisen rearrangement using this compound?

The optimal conditions can be substrate-dependent. However, microwave-assisted synthesis has shown to provide excellent yields in significantly shorter reaction times compared to conventional heating.[1][2][7]

Data Presentation: Optimization of Microwave-Assisted Johnson-Claisen Rearrangement

The following table summarizes the optimization of reaction conditions for the Johnson-Claisen rearrangement of perillyl alcohol and nerol (B1678202) to their corresponding γ,δ-unsaturated esters.[1][2]

Entry Substrate Heating Method Temp (°C) Time (min) Substrate:TEOA Ratio Yield (%)
1Perillyl AlcoholOil Bath1404801:784
2Perillyl AlcoholMicrowave190151:2795
3Perillyl AlcoholMicrowave19051:775
4Perillyl AlcoholMicrowave19051:1499
5NerolOil Bath1404801:742
6NerolMicrowave190151:2782
7NerolMicrowave19051:1493

Data sourced from studies on monoterpenols.[1][2]

Q2: Which acid catalyst should I use for my this compound reaction?

The choice of acid catalyst is crucial as it can influence the product distribution.

  • For the Johnson-Claisen rearrangement , a weak acid like propionic acid or 2-nitrophenol (B165410) is often employed to minimize side reactions.[6]

  • Catalysts like montmorillonite KSF have been shown to favor the formation of unsymmetrical ethers over the Claisen rearrangement product.

  • Stronger acids may lead to decomposition or increased side product formation.

Q3: My reaction is very sensitive to water. How can I ensure anhydrous conditions?

This compound is moisture-sensitive.[8][9] To ensure anhydrous conditions:

  • Dry Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight at >120 °C.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Reagents: Ensure all other reagents are anhydrous.

Q4: What are the common side products in reactions with allylic alcohols?

When reacting allylic alcohols with this compound, especially under acidic conditions, several side products can form, leading to lower yields of the desired Claisen rearrangement product.[5]

dot

SideReactions cluster_products Potential Products AllylicAlcohol Allylic Alcohol ClaisenProduct γ,δ-Unsaturated Ester (Desired Product) AllylicAlcohol->ClaisenProduct Johnson-Claisen Rearrangement AcetylatedProduct O-Acetylated Product AllylicAlcohol->AcetylatedProduct O-Acetylation EtherProduct Unsymmetrical Ether AllylicAlcohol->EtherProduct O-Alkylation DimerizedEther Dimeric Ether AllylicAlcohol->DimerizedEther TEOA This compound (TEOA) TEOA->ClaisenProduct Johnson-Claisen Rearrangement TEOA->AcetylatedProduct O-Acetylation TEOA->EtherProduct O-Alkylation TEOA->DimerizedEther AcidCatalyst Acid Catalyst AcidCatalyst->ClaisenProduct Johnson-Claisen Rearrangement AcidCatalyst->AcetylatedProduct O-Acetylation AcidCatalyst->EtherProduct O-Alkylation AcidCatalyst->DimerizedEther

Caption: Potential reaction pathways in the presence of an acid catalyst.

Experimental Protocols

General Protocol for Johnson-Claisen Rearrangement (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the allylic alcohol (1 equivalent).

  • Reagent Addition: Add this compound (3-14 equivalents) and a catalytic amount of a weak acid (e.g., propionic acid, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 100-140 °C.[6] Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., dichloromethane). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired γ,δ-unsaturated ester.

General Protocol for Microwave-Assisted Johnson-Claisen Rearrangement

This method often provides higher yields in shorter times and can be performed solvent-free.[1][2]

  • Setup: In a microwave-safe sealed vessel equipped with a magnetic stir bar, combine the allylic alcohol (1 equivalent) and this compound (14 equivalents).

  • Reaction: Heat the mixture in a microwave reactor to 190 °C for 5 minutes.[1][2]

  • Workup: After cooling, the reaction mixture can be directly purified.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Preventing Racemization in Triethyl Orthoacetate Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing and preventing racemization during the simultaneous N-acetylation and esterification of amino acids using triethyl orthoacetate (TEOA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction between this compound and amino acids?

A1: The reaction proceeds through a concurrent esterification and N-acetylation process. This compound reacts first with the more nucleophilic amino group of the amino acid to form an intermediate imidate ester. This intermediate then cyclizes to form a 5-oxazolidinone (B12669149). Subsequent ring-opening of the oxazolidinone by ethanol (B145695) (a byproduct of the initial reaction) yields the final N-acetyl amino acid ethyl ester.[1]

Q2: Why is racemization a significant concern in this reaction?

A2: Racemization is a major issue for primary α-amino acids (e.g., phenylalanine, alanine, leucine) because the intermediate 5-oxazolidinone can undergo tautomerization to its enol form.[1] This enol intermediate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of L- and D-enantiomers of the final product.

Q3: Are all amino acids equally susceptible to racemization in this reaction?

A3: No. Secondary amino acids, such as proline, are a notable exception and do not undergo racemization during this reaction. The bicyclic structure of the oxazolidinone intermediate formed from proline is sterically constrained, which disfavors the tautomerization process required for racemization.[1] Therefore, the ring-opening by ethanol occurs much faster than any potential racemization.

Q4: What are the key factors that influence the extent of racemization?

A4: The primary factors influencing racemization are:

  • Amino Acid Structure: As mentioned, primary α-amino acids are prone to racemization, while secondary amino acids like proline are not.[1]

  • Reaction Temperature: Higher temperatures can accelerate the rate of both the desired reaction and the undesired racemization. Finding the optimal temperature is crucial.

  • Solvent: The polarity of the solvent can affect the stability of the oxazolidinone intermediate and its propensity to racemize. Non-polar, aprotic solvents are generally preferred.

  • Reaction Time: Prolonged reaction times can increase the extent of racemization, especially at elevated temperatures.

Troubleshooting Guides

Problem 1: Significant racemization detected in the final product.

Potential Cause Recommended Solution & Optimization
Inherently Prone Amino Acid For primary α-amino acids, some degree of racemization is expected due to the oxazolidinone intermediate. Optimize other reaction parameters to minimize this.
High Reaction Temperature Lower the reaction temperature. While the reaction is often performed in refluxing toluene (B28343) (approx. 110°C), for particularly sensitive amino acids, consider running the reaction at a lower temperature (e.g., 80-90°C) and monitoring for completion over a longer period.
Inappropriate Solvent Use a non-polar, aprotic solvent like toluene or dioxane. Polar aprotic solvents may stabilize the enol intermediate, potentially increasing racemization.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.

Problem 2: Incomplete reaction or low yield.

Potential Cause Recommended Solution & Optimization
Insufficient Reagent While a 1:1 stoichiometry of amino acid to TEOA is reported to be effective for α-amino acids, for β-amino acids or other structurally different amino acids, two or more equivalents of TEOA may be necessary for complete conversion.[1]
Low Reaction Temperature If the reaction is proceeding too slowly at a lower temperature, a gradual increase in temperature may be necessary. Balance the need for a reasonable reaction rate with the risk of increased racemization.
Poor Solubility of Amino Acid Ensure the amino acid is sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, explore alternative non-polar, aprotic solvents in which the amino acid has better solubility.
Presence of Water Ensure all reagents and glassware are dry. Water can hydrolyze the this compound and the reactive intermediates, leading to lower yields.

Problem 3: Formation of side products.

Potential Cause Recommended Solution & Optimization
Reaction with Amino Acid Side Chains For amino acids with reactive side chains (e.g., hydroxyl groups in serine or threonine, or the ε-amino group in lysine), protection of these functional groups may be necessary prior to reaction with TEOA to prevent unwanted side reactions.
Decomposition at High Temperatures Some amino acids may be unstable at the high temperatures of refluxing toluene. If decomposition is observed, attempt the reaction at a lower temperature.

Data Presentation: Factors Affecting Racemization

While specific quantitative data for the this compound reaction across a wide range of conditions is not extensively published, the following table summarizes the expected trends based on the reaction mechanism and general principles of amino acid racemization.

Parameter Condition Expected Impact on Racemization Rationale
Amino Acid Type Primary α-Amino Acid (e.g., Phenylalanine)HighFormation of a readily tautomerizable oxazolidinone intermediate.[1]
Secondary Amino Acid (e.g., Proline)NegligibleBicyclic oxazolidinone intermediate is sterically hindered, preventing tautomerization.[1]
Temperature High (e.g., >100°C)IncreasedHigher kinetic energy facilitates the tautomerization to the enol form.
Moderate (e.g., 60-80°C)ReducedLower kinetic energy disfavors the racemization pathway.
Solvent Polarity Non-polar, Aprotic (e.g., Toluene, Dioxane)LowerLess stabilization of the polar enol intermediate.
Polar, Aprotic (e.g., DMF, DMSO)HigherCan stabilize the enol intermediate, increasing its lifetime and the likelihood of racemization.
Reaction Time ProlongedIncreasedLonger exposure to reaction conditions allows for more racemization to occur.
Optimized (to completion)MinimizedReduces the time the product is exposed to conditions that can cause racemization.

Experimental Protocols

Protocol 1: General Procedure for the N-Acetylation and Esterification of Amino Acids with this compound (with Minimized Racemization)

This protocol is adapted from established literature procedures.[1]

Materials:

  • L-amino acid

  • This compound (TEOA)

  • Anhydrous toluene

  • Anhydrous ethanol (for proline)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), ethyl acetate, hexanes)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the L-amino acid (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask. The volume should be sufficient to create a stirrable suspension. Add this compound (1 to 1.2 equivalents for primary α-amino acids; for proline, 2 equivalents may be beneficial).

  • Reaction: Heat the reaction mixture to a gentle reflux (for toluene, this is approximately 110°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amino acid is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., chloroform or ethyl acetate).

    • Purify the crude product by silica gel column chromatography to isolate the N-acetyl amino acid ethyl ester.

Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Excess of N-Acetyl-Phenylalanine Ethyl Ester

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC. The exact ratio should be optimized for the specific column and analyte to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic N-acetyl-DL-phenylalanine ethyl ester in the mobile phase. Prepare a solution of the reaction product at a similar concentration.

  • Injection: Inject the racemic standard onto the chiral column to determine the retention times of the D- and L-enantiomers.

  • Analysis: Inject the sample from the reaction.

  • Quantification: Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Reaction and Racemization Mechanism

G cluster_reaction Reaction Pathway cluster_racemization Racemization Pathway Amino Acid Amino Acid Imidate Ester Imidate Ester Amino Acid->Imidate Ester + TEOA Oxazolidinone Oxazolidinone Imidate Ester->Oxazolidinone Cyclization N-Acetyl Amino Acid Ester N-Acetyl Amino Acid Ester Oxazolidinone->N-Acetyl Amino Acid Ester + Ethanol L-Oxazolidinone L-Oxazolidinone Enol Intermediate Enol Intermediate L-Oxazolidinone->Enol Intermediate Tautomerization D-Oxazolidinone D-Oxazolidinone Enol Intermediate->D-Oxazolidinone Reprotonation

Caption: Reaction and racemization pathways in the TEOA reaction with primary amino acids.

Troubleshooting Workflow for High Racemization

G start High Racemization Detected check_temp Is reaction temperature > 100°C? start->check_temp lower_temp Lower temperature to 80-90°C check_temp->lower_temp Yes check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent No lower_temp->check_solvent switch_solvent Switch to a non-polar aprotic solvent (e.g., Toluene) check_solvent->switch_solvent Yes check_time Is reaction time excessively long? check_solvent->check_time No switch_solvent->check_time optimize_time Monitor reaction closely and stop when complete check_time->optimize_time Yes end_node Racemization Minimized check_time->end_node No optimize_time->end_node

References

unexpected ethyl group transfer from triethyl orthoacetate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethyl orthoacetate in heterocyclic synthesis, with a specific focus on the unexpected side reaction of ethyl group transfer.

Troubleshooting Guide: Unexpected Ethyl Group Transfer

This guide addresses issues related to the formation of unexpected ethylated byproducts during cyclization reactions involving this compound.

Q1: My reaction with this compound yielded a product with a mass that is 28 amu higher than the expected product. What could be the cause?

A1: A mass increase of 28 amu strongly suggests the unexpected transfer of an ethyl group (-CH₂CH₃) to your target molecule. This is a known, albeit infrequent, side reaction when using this compound, particularly under prolonged heating.[1] In some cases, the product formed from a reaction with triethyl orthoformate can even be ethylated when subsequently heated with this compound.[1]

Q2: I've confirmed an ethyl group transfer. What is the proposed mechanism for this side reaction?

A2: The proposed mechanism involves the increased reactivity of C-alkylated orthoesters. It is believed to proceed through an initial ipso ethylation at one carbon center, followed by the migration of the ethyl substituent to another position on the heterocyclic ring.[1]

Q3: How can I minimize or prevent this unexpected ethyl group transfer?

A3: To mitigate this side reaction, consider the following strategies:

  • Optimize Reaction Time and Temperature: Prolonged heating can promote the ethyl group transfer.[1] Monitor the reaction progress closely using techniques like TLC or LC-MS and aim for the shortest possible reaction time at the lowest effective temperature.

  • Alternative Reagents: If the ethyl group transfer persists, consider using triethyl orthoformate if a formyl group precursor is acceptable.[1] For the introduction of an acetyl group, alternative acetylating agents that do not contain ethyl groups should be explored.

  • Control Stoichiometry: While not explicitly stated as a preventative measure for this specific issue, carefully controlling the stoichiometry of reagents is a general principle for minimizing side reactions in organic synthesis.

Q4: Are there specific heterocyclic systems where this side reaction is more likely to occur?

A4: The documented instance of this reaction involved the synthesis of a specific heterocyclic system where cyclizations with this compound and orthopropionate were complicated by this ethyl group transfer, while the reaction with triethyl orthoformate was clean.[1] This suggests that the electronic and steric properties of your specific substrate and the resulting heterocyclic system can influence the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in heterocycle synthesis?

A1: this compound is primarily used as a synthon to introduce a methyl group and a carbonyl carbon (an equivalent of an acetyl group) between two nucleophiles to form a heterocycle. It is a common reagent in the synthesis of various heterocycles, including oxadiazoles (B1248032) and 1,2,4-triazoles.[1]

Q2: Besides ethyl group transfer, what are other potential side reactions when using this compound?

A2: The reactivity of orthoesters can lead to several side products depending on the substrates and reaction conditions. These can include:

  • Incomplete cyclization, leading to the formation of intermediate imidates or amidines.

  • Reaction with solvent or impurities, especially water, which can lead to the hydrolysis of the orthoester.

  • For substrates with multiple nucleophilic sites, the reaction may yield mixtures of different heterocyclic products. For example, a reaction of α-mercaptopropionic hydrazide with this compound can yield a mixture of an oxadiazole and a 4H-1,3,4-thiadiazin-5(6H)-one.[1]

Q3: How can I confirm the structure of the unexpected ethylated product?

A3: A combination of spectroscopic techniques is recommended for unambiguous structure elucidation:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR should show a characteristic ethyl group signal (a triplet and a quartet).

    • ¹³C NMR will show two additional signals corresponding to the ethyl group carbons.

    • 2D NMR techniques like HMBC and HSQC can help determine the exact point of attachment of the ethyl group to the heterocyclic core.

  • X-ray Crystallography: If a suitable crystal can be obtained, this will provide definitive structural proof.

Data Presentation

The following table summarizes the yields of the expected product and the ethylated side product in a relevant study.[1]

ReagentExpected ProductYield of Expected ProductEthylated Side ProductYield of Ethylated Side Product
Triethyl orthoformateProduct 127>75%Not observedNot applicable
This compoundProduct 127Complicated by side reactionProduct 128Significant upon prolonged heating
Triethyl orthopropionateProduct 127Complicated by side reactionNot specifiedSignificant upon prolonged heating

Experimental Protocols

Key Experiment: Synthesis of 1,3,4-Oxadiazoles from Benzoic Hydrazides

This protocol is a generalized procedure based on the synthesis of 1,3,4-oxadiazoles, where an analogous reaction using a different substrate showed the unexpected ethyl transfer.

  • Reaction Setup: To a solution of the benzoic hydrazide (1.0 mmol) in a suitable solvent (e.g., anhydrous toluene (B28343) or xylenes), add this compound (1.2 to 1.5 mmol).

  • Catalysis: An acid catalyst, such as acetic acid, can be added if required.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is crucial to monitor for the appearance of a new, less polar spot (the ethylated product) in addition to the desired product.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the desired product from any ethylated side product.

  • Characterization: Characterize the purified products using NMR (¹H, ¹³C) and Mass Spectrometry to confirm their identity and purity.

Visualizations

Proposed Mechanism of Ethyl Group Transfer

ethyl_transfer_mechanism cluster_start Initial Reaction cluster_cyclization Cyclization and Aromatization cluster_side_reaction Side Reaction (Prolonged Heating) Heterocycle Heterocyclic Precursor Intermediate1 Initial Adduct Heterocycle->Intermediate1 TEOA This compound CH3C(OEt)3 TEOA->Intermediate1 + H+ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - EtOH DesiredProduct Expected Product Intermediate2->DesiredProduct - 2 EtOH IpsoEthylation Ipso Ethylated Intermediate (at C-2) DesiredProduct->IpsoEthylation + [Et+] EthylMigration Ethyl Migration IpsoEthylation->EthylMigration SideProduct Ethylated Side Product (at C-1) EthylMigration->SideProduct

Caption: Proposed mechanism for unexpected ethyl group transfer.

Troubleshooting Workflow for Unexpected Ethylation

troubleshooting_workflow Start Unexpected High Mass Product Observed (e.g., M+28) ConfirmStructure Confirm Structure via NMR and MS Start->ConfirmStructure IsEthyl Is it an Ethylated Product? ConfirmStructure->IsEthyl Optimize Optimize Reaction Conditions: - Reduce Temperature - Shorten Reaction Time IsEthyl->Optimize Yes OtherIssue Investigate Other Side Reactions IsEthyl->OtherIssue No Monitor Monitor Reaction Progress (TLC, LC-MS) Optimize->Monitor Alternative Consider Alternative Reagents: - Triethyl Orthoformate - Other Acetylating Agents Monitor->Alternative End Problem Solved Alternative->End

Caption: Troubleshooting workflow for unexpected ethylation.

References

optimizing temperature and reaction time for Johnson-Claisen rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Johnson-Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reactions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a Johnson-Claisen rearrangement?

The Johnson-Claisen rearrangement, which converts an allylic alcohol and an orthoester into a γ,δ-unsaturated ester, is typically conducted at high temperatures, generally ranging from 100 to 200 °C.[1][2][3] The reaction is catalyzed by a weak acid, with propionic acid being a common choice.[2][3] Reaction times can be lengthy, often requiring anywhere from 10 to 120 hours for completion under conventional heating methods.[2][3]

Q2: My reaction is proceeding very slowly or not at all. What can I do?

Low reactivity is a common issue. Consider the following troubleshooting steps:

  • Increase Temperature: The rearrangement is thermally driven, so increasing the temperature within the substrate's stability limits can significantly accelerate the reaction rate.

  • Switch to Microwave Heating: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1][2]

  • Catalyst Choice: While propionic acid is common, other weak acids can be explored. Ensure the catalyst is not degrading your starting material.

Q3: I am observing a low yield of my desired product. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: As mentioned, if the reaction is too slow, it may not have reached completion. Monitor the reaction progress using techniques like TLC or GC.

  • Substrate Decomposition: The high temperatures required can lead to the decomposition of sensitive substrates. The use of microwave heating can mitigate this by significantly shortening the reaction time.[1]

  • Side Reactions: The formation of byproducts can lower the yield of the desired product. See the troubleshooting section on side reactions for more details.

  • Purification Issues: The product may be lost during workup and purification. Ensure your extraction and chromatography conditions are optimized for your specific product.

Q4: What are the most common side products in a Johnson-Claisen rearrangement?

Common side products can arise from various pathways, including:

  • Elimination Reactions: At high temperatures, elimination of water from the allylic alcohol can occur.

  • Orthoester Exchange: Incomplete reaction can leave unreacted starting materials.

  • Rearrangement of Byproducts: Under the reaction conditions, other rearrangements may occur depending on the substrate.

To minimize side products, careful optimization of temperature and reaction time is crucial. Using microwave heating can often provide a cleaner reaction profile due to the shorter reaction times.[1]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your Johnson-Claisen rearrangement experiments.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature, monitoring for any signs of substrate or product decomposition.
Reaction time is insufficient. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed.
Catalyst is inactive or insufficient. Use a fresh batch of weak acid catalyst (e.g., propionic acid). A slight excess may be beneficial, but significant excess can lead to side reactions.
Substrate is unstable at high temperatures. Consider using microwave-assisted heating to significantly reduce the reaction time and potentially lower the required temperature.[1]
Impurities in starting materials. Ensure the allylic alcohol and orthoester are pure and dry. Water can interfere with the reaction.
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Prolonged heating leads to decomposition. Optimize the reaction time to stop the reaction as soon as the starting material is consumed. Microwave heating can be particularly effective in minimizing side product formation due to rapid heating and shorter reaction times.[1]
Incorrect catalyst concentration. An excess of acid catalyst can promote side reactions. Titrate the amount of catalyst to find the optimal concentration for your specific substrate.
Thermal instability of the product. If the desired product is thermally labile, it may degrade under the reaction conditions. Again, microwave heating can be advantageous.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Heating for the Johnson-Claisen Rearrangement of Monoterpenols[4]
Substrate Heating Method Temperature (°C) Time (min) Yield (%)
Perillyl AlcoholConventional (Oil Bath)14048084
Perillyl AlcoholMicrowave1901595
Perillyl AlcoholMicrowave190599
NerolConventional (Oil Bath)14048042
NerolMicrowave1901587
NerolMicrowave190593

Data extracted from a study by Mehl et al., demonstrating the significant rate enhancement and improved yields achieved with microwave-assisted heating.[4]

Experimental Protocols

Protocol 1: Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165) (Conventional Heating)

This protocol describes the synthesis of ethyl 5-methyl-4-hexenoate.

Materials:

  • 3-Methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Propionic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).

  • Add a significant excess of this compound (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess this compound and any solvent under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.

Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement of Perillyl Alcohol[4]

This protocol is adapted from the optimized conditions reported by Mehl et al.

Materials:

  • Perillyl alcohol

  • This compound

  • Propionic acid (catalytic amount)

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a stirrer bar

Procedure:

  • In a microwave-safe reaction vessel, combine perillyl alcohol and this compound.

  • Add a catalytic amount of propionic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 190 °C for 5 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work up the reaction mixture as required, which may involve dilution with an organic solvent, washing with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then washing with brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Johnson_Claisen_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Allylic Alcohol, Orthoester, and Acid Catalyst heat Heat (Conventional or Microwave) start->heat monitor Monitor Progress (TLC/GC) heat->monitor monitor->heat Continue heating if incomplete cool Cool to Room Temperature monitor->cool Reaction complete quench Quench/Neutralize cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify product Final Product purify->product

Caption: General experimental workflow for the Johnson-Claisen rearrangement.

Troubleshooting_Low_Yield start Low/No Product Yield check_temp Is reaction temperature optimal? start->check_temp check_time Is reaction time sufficient? check_temp->check_time Yes solution_temp Increase temperature or use microwave heating check_temp->solution_temp No check_catalyst Is the catalyst active and in correct concentration? check_time->check_catalyst Yes solution_time Increase reaction time check_time->solution_time No check_stability Is the substrate/product thermally stable? check_catalyst->check_stability Yes solution_catalyst Use fresh catalyst / Optimize concentration check_catalyst->solution_catalyst No solution_stability Use microwave heating to reduce reaction time check_stability->solution_stability No

Caption: Troubleshooting logic for low yield in the Johnson-Claisen rearrangement.

References

Technical Support Center: The Role of Triethyl Orthoacetate in Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethyl orthoacetate in their experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guide

This guide addresses common problems observed during reactions involving this compound, with a particular focus on the Johnson-Claisen rearrangement.

Q1: I am experiencing low or no yield of my desired γ,δ-unsaturated ester in a Johnson-Claisen rearrangement. What are the potential causes related to this compound?

Low yields in a Johnson-Claisen rearrangement can often be attributed to several factors involving the orthoester. The formation of the key ketene (B1206846) acetal (B89532) intermediate is a critical equilibrium step that can be influenced by the amount of this compound used.[1]

Troubleshooting Steps:

  • Insufficient Excess of this compound: The reaction between the allylic alcohol and this compound to form a mixed orthoester is a reversible process.[1] Using a significant excess of this compound (typically 5-10 equivalents) helps to drive the equilibrium towards the formation of the intermediate, thus favoring the forward reaction.[1]

  • Reaction Temperature and Time: The Johnson-Claisen rearrangement often requires high temperatures, typically between 100-200°C, and can take a considerable amount of time to reach completion.[2] Insufficient heating may result in a low conversion rate. Consider increasing the reaction temperature or employing microwave irradiation to enhance the reaction rate.[1]

  • Catalyst Issues: A weak acid catalyst, such as propionic acid, is typically required to facilitate the reaction.[2][3] Ensure the catalyst is fresh and used in the appropriate amount.

Parameter Effect on Reaction Outcome Recommendation
This compound Stoichiometry Insufficient (e.g., < 3 eq.) : May lead to incomplete reaction and low yield due to unfavorable equilibrium.[1]Use a significant excess, typically 5-10 equivalents, to drive the reaction to completion.[1]
Optimal (5-10 eq.) : Generally provides good to excellent yields by shifting the equilibrium towards the desired intermediate.[1]Follow established protocols that specify a large excess.
Large Excess (> 10 eq.) : While often not detrimental to the main reaction, it can complicate purification and may lead to minor side products if not removed efficiently.Use a sufficient excess to ensure complete reaction, but avoid unnecessarily large amounts to simplify workup.
Reaction Temperature Too Low : The reaction may be sluggish or not proceed at all.[2]Ensure the reaction is heated to the appropriate temperature, typically refluxing in a high-boiling solvent like toluene (B28343) or xylene.[1]
Too High : May lead to decomposition of starting materials or products, or the formation of undesired byproducts.Optimize the temperature based on the specific substrate and solvent.

Q2: I am observing unexpected byproducts in my reaction mixture. Could excess this compound be the cause?

Yes, while a large excess of this compound is generally beneficial for the desired rearrangement, it can participate in or promote side reactions, especially under prolonged reaction times or with sensitive substrates.

Potential Side Reactions and Byproducts:

  • O-Alkylation and O-Acetylation: In the presence of an acid catalyst, this compound can act as an alkylating or acetylating agent, leading to the formation of ethyl ethers or acetate (B1210297) esters of the starting allylic alcohol or other nucleophilic groups in the molecule.[4]

  • Reactions with Other Functional Groups: If the substrate contains other nucleophilic functional groups, such as amines, these can react with this compound. For instance, amino acids can undergo concurrent N-acetylation and esterification.[5]

Troubleshooting and Prevention:

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid unnecessarily long reaction times that could favor byproduct formation.

  • Purification: Employ careful purification techniques, such as column chromatography, to separate the desired product from any byproducts. The excess this compound and ethanol (B145695) formed during the reaction should be thoroughly removed during workup, typically by distillation or under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of this compound recommended for the Johnson-Claisen rearrangement?

A large excess of this compound is used to shift the initial equilibrium of the reaction in favor of the mixed orthoester intermediate.[1] The reaction between the allylic alcohol and this compound is reversible, and by increasing the concentration of one of the reactants (the orthoester), the reaction is driven towards the product side according to Le Chatelier's principle. This ensures a higher concentration of the key intermediate that proceeds to the final rearranged product.

Q2: Will using a very large excess of this compound (e.g., >20 equivalents) improve my yield further?

While a sufficient excess is crucial, an extremely large excess is unlikely to provide a significant additional benefit in terms of yield and may complicate the purification process. The primary goal is to drive the initial equilibrium, and once a sufficient excess (typically 5-10 equivalents) is present, the reaction rate and final yield are more likely to be limited by other factors such as temperature and catalyst efficiency. A very large excess will need to be removed during workup, which can be time-consuming.

Q3: What is the mechanism of the Johnson-Claisen rearrangement?

The Johnson-Claisen rearrangement proceeds through a[6][6]-sigmatropic rearrangement of an in situ generated ketene acetal.[3][7] The key steps are:

  • Acid-catalyzed exchange of one of the ethoxy groups of this compound with the allylic alcohol to form a mixed orthoester.[3]

  • Elimination of an ethanol molecule, again acid-catalyzed, to form a reactive ketene acetal intermediate.[3]

  • A concerted, pericyclic[6][6]-sigmatropic rearrangement of the ketene acetal to form the γ,δ-unsaturated ester.[7]

Q4: Are there any alternatives to using a large excess of this compound?

One strategy to favor the forward reaction without a very large excess of the orthoester is the removal of the ethanol byproduct as it is formed.[1] This can be achieved by performing the reaction in a setup equipped with a Dean-Stark trap or by carrying out the reaction under conditions where the ethanol is distilled off.

Experimental Protocols

Key Experiment: Johnson-Claisen Rearrangement of an Allylic Alcohol

This protocol describes a general procedure for the Johnson-Claisen rearrangement using an excess of this compound.

Materials:

  • Allylic alcohol

  • This compound (5-10 equivalents)

  • Propionic acid (catalytic amount, e.g., 0.05-0.1 equivalents)

  • High-boiling solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for reflux with a condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol and the solvent.

  • Add a significant excess of this compound (5-10 equivalents) to the flask.

  • Add a catalytic amount of propionic acid.

  • Heat the reaction mixture to reflux and maintain vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess this compound under reduced pressure.

  • The crude product can then be purified by standard techniques such as column chromatography.

Visualizations

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental_Workflow Start Start Setup Set up reflux apparatus with allylic alcohol and solvent Start->Setup AddReagents Add excess this compound (5-10 eq.) and catalytic propionic acid Setup->AddReagents Reflux Heat to reflux with vigorous stirring AddReagents->Reflux Monitor Monitor reaction progress (TLC/GC-MS) Reflux->Monitor Workup Cool to RT, remove solvent and excess TEOA under reduced pressure Monitor->Workup Reaction Complete Purification Purify crude product (e.g., column chromatography) Workup->Purification End Obtain pure γ,δ-unsaturated ester Purification->End

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

Troubleshooting_Guide Problem Low or No Yield CheckTEOA Is this compound (TEOA) in sufficient excess (5-10 eq.)? Problem->CheckTEOA CheckTemp Is the reaction temperature high enough? CheckTEOA->CheckTemp Yes SolutionTEOA Increase TEOA to 5-10 equivalents. CheckTEOA->SolutionTEOA No CheckCatalyst Is the acid catalyst active and in the correct amount? CheckTemp->CheckCatalyst Yes SolutionTemp Increase temperature or use microwave heating. CheckTemp->SolutionTemp No CheckTime Has the reaction been allowed to proceed for a sufficient time? CheckCatalyst->CheckTime Yes SolutionCatalyst Use fresh catalyst at the recommended loading. CheckCatalyst->SolutionCatalyst No SolutionTime Increase reaction time and continue monitoring. CheckTime->SolutionTime No

References

Technical Support Center: Purification of Products from Triethyl Orthoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triethyl orthoacetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of a this compound reaction?

A1: Common impurities include unreacted starting materials, ethanol (B145695) (a common byproduct), and ethyl acetate. In specific reactions like the Johnson-Claisen rearrangement, side-products such as O-acetylated and O-alkylated compounds can also be present, particularly when acidic catalysts are used.[1][2]

Q2: My orthoester seems to be decomposing during the aqueous workup. How can I prevent this?

A2: this compound and many of its derivatives are sensitive to acidic conditions and can hydrolyze.[3] To prevent decomposition during workup, it is crucial to avoid acidic environments. If an acidic catalyst was used, it should be neutralized with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous extraction. Keeping the workup temperature low can also help minimize hydrolysis.

Q3: What is the best way to remove the ethanol byproduct from my reaction mixture?

A3: Ethanol can often be removed by distillation.[1] If the desired product is not volatile, ethanol can be removed under reduced pressure using a rotary evaporator.[2] For reactions conducted at high temperatures, such as the Johnson-Claisen rearrangement, ethanol is sometimes removed as it is formed to drive the reaction to completion.[2]

Q4: I am performing a Johnson-Claisen rearrangement and observing significant side-product formation. What are the likely side-products and how can I minimize them?

A4: In the Johnson-Claisen rearrangement, common side reactions include O-acetylation and the formation of various ethers.[1] These side reactions are often promoted by the presence of acid catalysts. To minimize them, you can try reducing the amount of acid catalyst, using a weaker acid, or performing the reaction under neutral conditions, although this may require higher temperatures or longer reaction times.[4][5] Microwave-assisted heating has been shown to increase reaction rates and yields, potentially reducing the formation of side-products.[4][5]

Q5: Can I purify my product using column chromatography?

A5: Yes, column chromatography on silica (B1680970) gel can be an effective method for purifying products from this compound reactions, especially for removing polar impurities and separating complex mixtures.[6] It is important to choose a solvent system that provides good separation of your desired product from any byproducts and unreacted starting materials.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of products from this compound reactions.

Problem: Low Yield After Purification
Potential Cause Suggested Solution
Product Loss During Aqueous Workup - Ensure complete neutralization of any acid catalyst before adding water. - Use a saturated brine solution for the final wash to minimize the solubility of the organic product in the aqueous layer. - Perform extractions with a suitable organic solvent to recover all of the product from the aqueous phase.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - If the reaction has stalled, consider increasing the reaction temperature or adding more catalyst. - For Johnson-Claisen rearrangements, removing ethanol as it forms can help drive the equilibrium towards the product.[2]
Decomposition on Silica Gel - Some products may be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) before use. - Alternatively, use a different stationary phase such as neutral alumina.
Product Volatility - If the product is volatile, avoid excessive heating or high vacuum during solvent removal. - Consider purification by distillation if the product has a suitable boiling point.[2][7][8]
Problem: Product is Contaminated with Starting Material
Potential Cause Suggested Solution
Inefficient Purification - If using distillation, ensure the distillation column has sufficient theoretical plates for the separation. Fractional distillation may be necessary.[9] - If using column chromatography, optimize the solvent system to achieve better separation between the product and starting material.
Incomplete Reaction - As mentioned above, drive the reaction to completion by adjusting reaction conditions or removing byproducts.

Data Presentation: Purification Method Comparison

The following table summarizes common purification techniques and their typical outcomes for products derived from this compound reactions, based on literature examples.

Reaction Type Purification Method Typical Purity Typical Yield Reference
Synthesis of this compoundRectification (Distillation)>98%75-83%[7]
Johnson-Claisen RearrangementDistillation under reduced pressure-82-91%[2]
N-acetylation of Amino AcidsFiltration through a short silica gel columnHigh79-87%[6]

Experimental Protocols

Detailed Protocol for Purification by Distillation under Reduced Pressure

This protocol is a general guideline for the purification of a non-water-soluble, thermally stable product from a this compound reaction.

1. Workup: a. Cool the reaction mixture to room temperature. b. If an acid catalyst was used, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. c. Transfer the mixture to a separatory funnel and add deionized water. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. e. Combine the organic layers and wash with a saturated brine solution. f. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). g. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

2. Distillation: a. Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry. b. Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Slowly reduce the pressure to the desired level. d. Gradually heat the distillation flask in a heating mantle or oil bath. e. Collect the fractions that distill at the expected boiling point and pressure of the desired product. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction. f. Analyze the collected fractions for purity using an appropriate analytical method (e.g., GC, NMR).

Mandatory Visualization

Below is a troubleshooting workflow for the purification of products from this compound reactions.

Troubleshooting Workflow for this compound Reaction Purification start Start: Crude Product Obtained check_purity Analyze Crude Product Purity (TLC, GC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end End: Pure Product is_pure->end Yes impurities Identify Impurities is_pure->impurities No byproducts Byproducts Present? (e.g., Ethanol, Ethyl Acetate) impurities->byproducts distillation Purify by Distillation byproducts->distillation Yes sm_present Starting Material Present? byproducts->sm_present No distillation->check_purity check_reaction Review Reaction Conditions (Time, Temp, Catalyst) sm_present->check_reaction Yes hydrolysis_product Hydrolysis Products Present? sm_present->hydrolysis_product No rerun_reaction Optimize and Rerun Reaction check_reaction->rerun_reaction chromatography Purify by Column Chromatography check_reaction->chromatography rerun_reaction->start chromatography->check_purity hydrolysis_product->end No, other impurities workup_review Review Workup Procedure (Avoid Acid, Low Temp) hydrolysis_product->workup_review Yes workup_review->start

Caption: Troubleshooting workflow for purification issues.

References

Technical Support Center: Triethyl Orthoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triethyl orthoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find detailed FAQs, troubleshooting guides, experimental protocols, and safety information to help you manage byproducts and improve your synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of acetonitrile (B52724) with an excess of ethanol (B145695) in the presence of anhydrous hydrogen chloride. The reaction proceeds through an intermediate imino ester salt (Pinner salt), which then reacts with additional ethanol to form the final orthoester product.

Q2: What are the most common byproducts in this compound synthesis?

A2: The primary byproducts encountered during the Pinner synthesis of this compound are ammonium (B1175870) chloride (NH₄Cl), acetamide (B32628) (CH₃CONH₂), and ethyl acetate (B1210297) (CH₃COOCH₂CH₃). The formation of these byproducts can be influenced by reaction conditions such as temperature, moisture, and reaction time.

Q3: How is ammonium chloride formed and how can it be removed?

A3: Ammonium chloride is a salt formed during the final step of the Pinner reaction when the intermediate imino ester hydrochloride reacts with excess ethanol to yield this compound. Being a solid, it can be readily removed from the reaction mixture by filtration or centrifugation.

Q4: What leads to the formation of acetamide as a byproduct?

A4: Acetamide formation is often a result of the thermal decomposition of the intermediate Pinner salt, especially at elevated temperatures. The presence of any moisture in the reaction can also lead to the hydrolysis of the intermediate, subsequently forming acetamide. For certain substrates, a Ritter-type side reaction can also occur, directly yielding an N-substituted amide.

Q5: How can the formation of ethyl acetate be minimized?

A5: Ethyl acetate can form as a byproduct, particularly if there is water present in the reaction mixture, which leads to the hydrolysis of the desired this compound product. Ensuring strictly anhydrous (dry) conditions throughout the synthesis is crucial to minimize its formation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to insufficient acid catalyst. 2. Decomposition of the intermediate Pinner salt due to elevated temperatures. 3. Presence of moisture leading to side reactions.1. Use a slight excess of anhydrous HCl (1.1-1.15 molar equivalents relative to acetonitrile). 2. Maintain a low reaction temperature, ideally at or below 0°C, especially during HCl addition. 3. Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents.
High Levels of Acetamide Detected 1. Reaction temperature is too high, causing thermal decomposition of the Pinner salt. 2. Presence of water leading to hydrolysis of the intermediate. 3. Prolonged reaction time favoring the more stable amide byproduct.1. Strictly control the temperature at or below 0

Technical Support Center: Catalyst Selection for Orthoester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side products in reactions involving orthoesters.

Frequently Asked Questions (FAQs)

Q1: What is the role of an acid catalyst in orthoester reactions?

Acid catalysts are typically required to activate the orthoester. The reaction is initiated by the generation of a cationic intermediate through the action of the acidic catalyst on the orthoester. This reactive intermediate is then susceptible to nucleophilic attack by other reactants, such as alcohols.

Q2: What are the most common side products observed in orthoester reactions?

The formation of side products is highly dependent on the substrates, catalyst, and reaction conditions. Common side products include:

  • Hydrolysis Products: Orthoesters are sensitive to acidic conditions in the presence of water and can hydrolyze to the corresponding ester and alcohol.[1][2]

  • O-Alkylation/O-Acetylation Products: Instead of the intended reaction, the alcohol substrate may be acetylated or alkylated by the orthoester.[3]

  • Dimeric Ethers: Self-condensation of the alcohol substrate can lead to the formation of dimeric ethers.[4]

  • Alkyl Halides: In orthoester synthesis via the Pinner reaction, the use of hydrogen chloride (HCl) can lead to the conversion of the alcohol to the corresponding alkyl chloride as a major side-reaction.[5]

  • Rearrangement Products: Under heating, allylic alcohols can undergo a Johnson-Claisen rearrangement.[3]

Q3: What is the fundamental difference between Brønsted and Lewis acid catalysts in these reactions?

Brønsted and Lewis acids activate the orthoester through different mechanisms, which can influence reaction pathways and selectivity.

  • Brønsted Acids (e.g., H₂SO₄, p-toluenesulfonic acid (PTSA), Amberlyst-15) are proton donors. They protonate one of the alkoxy groups on the orthoester, facilitating its departure as an alcohol and forming a dialkoxycarbenium ion intermediate.

  • Lewis Acids (e.g., BF₃·Et₂O, ZrCl₄, SnCl₄) are electron-pair acceptors. They coordinate to one of the oxygen atoms of the orthoester, weakening the C-O bond and promoting the formation of the reactive cationic intermediate.[6]

The choice between a Brønsted and Lewis acid can be critical; for instance, combining them can significantly increase the original acidity of the Brønsted acid, creating a more reactive catalytic system.[7][8]

Q4: When is it advantageous to use a solid acid catalyst?

Solid acid catalysts (e.g., Montmorillonite clays, zeolites like ZSM-5, silica (B1680970) gel, Amberlyst-15) offer several practical benefits:

  • Ease of Separation: They can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

  • Reusability: Many solid acids can be recovered, regenerated, and reused, which is cost-effective and environmentally friendly.

  • Selectivity: In some cases, the defined pore structure and surface properties of solid acids can impart unique selectivity, favoring the formation of the desired product over side products. For example, Montmorillonite KSF has been shown to give excellent yields of unsymmetrical ethers while minimizing O-acetylation.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during orthoester reactions and provides targeted solutions.

Issue 1: Significant formation of ester by-product (hydrolysis).

  • Probable Cause: Presence of moisture in the reaction. Orthoesters are highly susceptible to hydrolysis in the presence of acid and water.[1][2]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use a Dehydrating Agent: The orthoester itself can act as a chemical dehydrating agent, consuming any trace water.[9] Using a slight excess of the orthoester can help mitigate hydrolysis.

    • Catalyst Choice: Select a catalyst that is less sensitive to moisture. While most acid catalysts require anhydrous conditions, some systems may be more robust.

Issue 2: The primary side product is from O-acetylation of the alcohol.

  • Probable Cause: The catalyst employed favors the O-acetylation pathway. The nature of the catalyst is a key determinant of the relative quantities of side products.[3]

  • Solutions:

    • Change the Catalyst: If you are using a catalyst like silica (SiO₂), which has been shown to produce O-acetylated compounds as the major product, switch to a different catalyst.[10]

    • Use Montmorillonite Clays: Catalysts like Montmorillonite KSF or K10 have been reported to give excellent yields of the desired unsymmetrical ethers while minimizing O-acetylation, particularly with allylic and benzylic alcohols.[3][4]

Issue 3: The reaction is sluggish and requires high temperatures, causing thermal degradation.

  • Probable Cause: Insufficient catalyst activity or inappropriate catalyst choice for the specific substrates.

  • Solutions:

    • Screen Catalysts: Test a range of both Brønsted and Lewis acids to find one that provides a reasonable reaction rate at a lower temperature. Brønsted acidic ionic liquids have been shown to be highly effective catalysts in some orthoester reactions.[11][12]

    • Consider a Combined Acid System: A Lewis acid-assisted Brønsted acid (LBA) can exhibit significantly higher acidity and catalytic activity than either component alone.[7]

    • Optimize Catalyst Loading: Ensure the catalyst is used in an appropriate concentration. For some highly active catalysts, loading as low as 1 mol% may be sufficient.[7]

Data Presentation: Catalyst Influence on Product Distribution

The selection of an acid catalyst can dramatically alter the product distribution in the reaction between an alcohol and an orthoester. The following table summarizes the observed products with various catalysts at ambient temperature.

CatalystPrimary ProductSecondary / Minor ProductsReference
Montmorillonite KSF/K10 Unsymmetrical EtherTrace Dimeric Ether[4]
SiO₂ O-Acetylated CompoundUnsymmetrical Ether, Dimeric Ether[10]
BF₃·Et₂O Unsymmetrical EtherNot specified[4]
Amberlyst-15 Unsymmetrical EtherNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Ethers using Montmorillonite KSF Catalyst

This protocol is based on the selective conversion of allylic and benzylic alcohols into unsymmetrical ethers.[3][4]

  • Preparation: Under a nitrogen atmosphere, add the alcohol (1 mmol) to a stirred suspension of Montmorillonite KSF catalyst (e.g., 50 mg) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction Initiation: Add the orthoester (e.g., triethyl orthoacetate, 1.2 mmol) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at ambient temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., triethylamine). Filter the mixture to remove the solid catalyst and wash the catalyst with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the desired unsymmetrical ether.

Protocol 2: Orthoester Exchange Reaction

This protocol describes a general procedure for the acid-catalyzed exchange between an orthoester and an alcohol.[1]

  • Preparation: In a screw-capped vial or NMR tube, dissolve the starting orthoester (e.g., methyl orthoacetate, 1 equivalent) in a dry deuterated solvent (e.g., CDCl₃) suitable for NMR monitoring.

  • Reactant Addition: Add the alcohol (3 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a strong Brønsted acid (e.g., p-toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA)) to the mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature. The equilibrium distribution can be monitored directly by ¹H NMR spectroscopy.

  • Workup: Once equilibrium is reached, the acid catalyst can be quenched by adding a base (e.g., passing the solution through a small plug of basic alumina (B75360) or adding a stoichiometric amount of a non-nucleophilic base).

Visualizations

Catalyst_Selection_Workflow start Define Desired Orthoester Reaction check_hydrolysis Is substrate or product sensitive to hydrolysis? start->check_hydrolysis anhydrous Strictly Anhydrous Conditions Required check_hydrolysis->anhydrous Yes initial_catalyst Select Initial Catalyst Type check_hydrolysis->initial_catalyst No anhydrous->initial_catalyst solid_acid Solid Acid (e.g., Montmorillonite KSF, Amberlyst) Pros: Easy workup, reusable initial_catalyst->solid_acid Easy Workup? lewis_acid Lewis Acid (e.g., BF3·Et2O, ZrCl4) Pros: High activity initial_catalyst->lewis_acid High Activity? bronsted_acid Brønsted Acid (e.g., PTSA, H2SO4) Pros: Readily available initial_catalyst->bronsted_acid General Use? run_reaction Run Small-Scale Test Reaction solid_acid->run_reaction lewis_acid->run_reaction bronsted_acid->run_reaction analyze Analyze Product Mixture (GC, NMR) run_reaction->analyze troubleshoot Side Products Present? analyze->troubleshoot troubleshoot->initial_catalyst Yes, change catalyst type success Optimize and Scale-Up troubleshoot->success No / Acceptable

Troubleshooting_Tree start Analyze Reaction Outcome check_hydrolysis High level of hydrolysis (ester)? start->check_hydrolysis solution_hydrolysis Solution: 1. Ensure anhydrous conditions. 2. Use excess orthoester. check_hydrolysis->solution_hydrolysis Yes check_acetylation High level of O-acetylation? check_hydrolysis->check_acetylation No solution_hydrolysis->check_acetylation solution_acetylation Solution: Switch from SiO2 to Montmorillonite KSF/K10. check_acetylation->solution_acetylation Yes check_slow Reaction too slow or requires harsh conditions? check_acetylation->check_slow No solution_acetylation->check_slow solution_slow Solution: 1. Screen stronger catalysts (e.g., Lewis acids, ionic liquids). 2. Optimize catalyst loading. check_slow->solution_slow Yes end_node Problem Resolved check_slow->end_node No solution_slow->end_node

References

Navigating the Nuances of the Johnson-Claisen Rearrangement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Claisen rearrangement is a robust and reliable synthetic tool for the stereoselective formation of carbon-carbon bonds, yielding valuable γ,δ-unsaturated esters from allylic alcohols.[1][2] However, the efficiency and stereochemical outcome of this[3][3]-sigmatropic rearrangement are highly dependent on the structure of the allylic alcohol substrate. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on how substrate structure dictates reaction success.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Johnson-Claisen rearrangement, providing potential causes and actionable solutions based on the interplay between substrate structure and reaction conditions.

Q1: My reaction is sluggish or not going to completion, resulting in low yields. What are the likely causes and how can I improve the conversion?

Possible Causes & Solutions:

  • Steric Hindrance: Highly substituted allylic alcohols, particularly tertiary alcohols or those with bulky groups near the reaction center, can hinder the formation of the key ketene (B1206846) acetal (B89532) intermediate. This steric impediment increases the activation energy of the rearrangement.

    • Solution 1: Increase Reaction Temperature. The Johnson-Claisen rearrangement is a thermal process, and higher temperatures (typically 100-200°C) can provide the necessary energy to overcome steric barriers.[2]

    • Solution 2: Employ Microwave Irradiation. Microwave heating can dramatically accelerate the reaction rate and often leads to higher yields in shorter reaction times, even for sterically demanding substrates.[4]

    • Solution 3: Use a Lewis Acid Catalyst. For substrates that are sensitive to high temperatures, a Lewis acid catalyst can promote the reaction under milder conditions by activating the orthoester.

  • Inappropriate Acid Catalyst: While the reaction is acid-catalyzed, a strong acid can lead to decomposition of the starting material or product, especially with sensitive substrates.

    • Solution: Use a Weak Acid Catalyst. Propionic acid is a commonly used weak acid catalyst that is effective for many substrates.[2] For particularly acid-sensitive substrates, consider using an even milder catalyst like 2-nitrophenol (B165410).

Q2: I am observing poor diastereoselectivity in my reaction. How is this related to my substrate structure and how can I improve it?

Possible Causes & Solutions:

  • Alkene Geometry: The geometry of the double bond in the allylic alcohol precursor is a primary determinant of the relative stereochemistry of the newly formed stereocenters. The chair-like transition state of the rearrangement translates the alkene geometry into the product's stereochemistry.[1]

    • Solution: Use Stereochemically Pure Allylic Alcohols. Whenever possible, start with a pure E or Z isomer of the allylic alcohol to favor the formation of a single diastereomer. The E-alkene generally leads to the anti product, while the Z-alkene favors the syn product.

  • Substitution Pattern of the Allylic Alcohol:

    • Primary Allylic Alcohols: These substrates often produce a diastereomeric mixture of products. The stereoselectivity is influenced by the substituents on the exocyclic part of the molecule.[1]

    • Chiral Secondary Allylic Alcohols: These are effective for 1,3-chirality transfer, leading to good diastereoselectivity.[1] However, a slight steric difference between the faces of the molecule can lead to mixtures, as seen in some cases where a 2:1 diastereomeric ratio was observed.[1]

    • Tertiary Allylic Alcohols: These are excellent precursors for the construction of quaternary carbon centers with high stereocontrol.[1]

Q3: My starting material is decomposing under the reaction conditions. What can I do to prevent this?

Possible Causes & Solutions:

  • High Reaction Temperatures: Many organic molecules are unstable at the high temperatures often required for the Johnson-Claisen rearrangement.

    • Solution 1: Microwave-Assisted Synthesis. As mentioned, microwave heating can significantly reduce the required reaction time from hours to minutes, minimizing the exposure of the substrate to high temperatures and thus reducing decomposition.[4]

    • Solution 2: Lewis Acid Catalysis. The use of a Lewis acid allows the reaction to proceed at lower temperatures, preserving the integrity of sensitive functional groups.

  • Strong Acid Catalysis: Acid-labile functional groups in the substrate can be cleaved or promote side reactions in the presence of a strong acid.

    • Solution: Milder Acid Catalysts. As noted earlier, switching from a stronger acid to a weaker one like propionic acid or 2-nitrophenol can prevent substrate decomposition.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of substrate structure and reaction conditions on the efficiency of the Johnson-Claisen rearrangement.

Table 1: Influence of Allylic Alcohol Substitution on Diastereoselectivity

Allylic Alcohol TypeSubstituent PatternTypical Diastereomeric Ratio (dr)Reference
PrimaryE/Z mixture3.5:1 (after reduction)[1]
Chiral SecondarySlight steric difference between faces2:1[1]
Chiral SecondaryFavorable for 1,3-chirality transferHigh (specific dr not stated)[1]
Tertiary-High (forms quaternary center)[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

SubstrateHeating MethodTemperature (°C)TimeYield (%)Reference
Perillyl AlcoholConventional (Oil Bath)140480 min84[4]
Perillyl AlcoholMicrowave1905 min99[4]
NerolConventional (Oil Bath)140480 min42[4]
NerolMicrowave1905 min93[4]

Key Experimental Protocols

Below are detailed methodologies for performing the Johnson-Claisen rearrangement under different conditions, illustrating the adaptability of the reaction to various substrate types and desired outcomes.

Protocol 1: Standard Thermal Johnson-Claisen Rearrangement of a Primary Allylic Alcohol

This protocol is adapted for a primary allylic alcohol like 3-methyl-2-buten-1-ol.[5]

  • Materials:

    • 3-Methyl-2-buten-1-ol (1.0 eq)

    • Triethyl orthoacetate (5.0 - 10.0 eq)

    • Propionic acid (0.1 - 0.3 eq)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol.

    • Add a significant excess of this compound.

    • Add a catalytic amount of propionic acid.

    • Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess this compound and any solvent under reduced pressure.

    • The crude product can then be purified by distillation or column chromatography.

Protocol 2: Microwave-Assisted Johnson-Claisen Rearrangement of a Tertiary Allylic Alcohol

This protocol is based on the successful microwave-assisted synthesis for substrates like perillyl alcohol and nerol.[4]

  • Materials:

    • Allylic alcohol (e.g., perillyl alcohol) (1.0 eq)

    • This compound (TEOA) (~14 eq)

    • Propionic acid (catalytic amount, ~0.05 eq)

    • Sealed microwave reaction vessel

    • Microwave synthesizer

  • Procedure:

    • In a sealed microwave reaction vessel, combine the allylic alcohol, this compound, and a catalytic amount of propionic acid.

    • Place the sealed vessel in the microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 190°C) for a short duration (e.g., 5 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • The product can be isolated by removing the excess reagent under reduced pressure and purified by column chromatography.

Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement of a Hindered Substrate (Adapted)

While the original protocol is for a related Claisen rearrangement, the principles can be adapted for a Johnson-Claisen variant with a sterically hindered allylic alcohol that is sensitive to high temperatures.[6]

  • Materials:

    • Hindered allylic alcohol (1.0 eq)

    • This compound (1.2 eq)

    • Lewis acid (e.g., Yb(OTf)₃, AlCl₃, TiCl₄·THF₂) (5-10 mol%)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the Lewis acid catalyst and anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., 0°C or room temperature).

    • Sequentially add the hindered allylic alcohol and this compound.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical relationships in troubleshooting the Johnson-Claisen rearrangement.

Johnson_Claisen_Mechanism Allyl_Alcohol Allylic Alcohol Mixed_Orthoester Mixed Orthoester Allyl_Alcohol->Mixed_Orthoester Orthoester Triethyl Orthoacetate Intermediate1 Protonated Orthoester Orthoester->Intermediate1 + H⁺ Acid H⁺ (cat.) Intermediate2 Oxonium Ion Intermediate1->Intermediate2 - EtOH Intermediate2->Mixed_Orthoester + Allylic Alcohol Ethanol1 EtOH Ketene_Acetal Ketene Acetal (Key Intermediate) Mixed_Orthoester->Ketene_Acetal - EtOH, H⁺ Transition_State [3,3]-Sigmatropic Transition State (Chair-like) Ketene_Acetal->Transition_State Heat (Δ) Ethanol2 EtOH Product γ,δ-Unsaturated Ester Transition_State->Product

Caption: The mechanism of the Johnson-Claisen rearrangement.

Troubleshooting_Workflow Start Problem with Johnson-Claisen Reaction Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Poor_Stereo Poor Diastereoselectivity Start->Poor_Stereo Decomposition Substrate/Product Decomposition Start->Decomposition Cause_Steric Steric Hindrance? Low_Yield->Cause_Steric Check Substrate Cause_Alkene Mixture of E/Z Isomers? Poor_Stereo->Cause_Alkene Cause_High_Temp Temperature Too High? Decomposition->Cause_High_Temp Cause_Temp Temperature Too Low? Cause_Steric->Cause_Temp No Sol_Increase_Temp Increase Temperature Cause_Steric->Sol_Increase_Temp Yes Cause_Temp->Sol_Increase_Temp Yes Cause_Substrate_Type Substrate Type (Primary/Secondary)? Cause_Alkene->Cause_Substrate_Type No Sol_Pure_Isomer Use Pure E or Z Isomer Cause_Alkene->Sol_Pure_Isomer Yes Sol_Consider_Substrate Accept inherent selectivity or modify substrate Cause_Substrate_Type->Sol_Consider_Substrate Cause_Acid Acid Too Strong? Cause_High_Temp->Cause_Acid No Sol_Lower_Temp Lower Temperature (use Microwave or Lewis Acid) Cause_High_Temp->Sol_Lower_Temp Yes Sol_Milder_Acid Use Milder Acid (e.g., 2-nitrophenol) Cause_Acid->Sol_Milder_Acid Yes Sol_Microwave Use Microwave Irradiation Sol_Increase_Temp->Sol_Microwave Alternative Sol_Lewis_Acid Use Lewis Acid Catalyst Sol_Increase_Temp->Sol_Lewis_Acid Alternative Sol_Lower_Temp->Sol_Lewis_Acid See Protocol 3

Caption: A troubleshooting workflow for the Johnson-Claisen rearrangement.

Stereoselectivity_Influence cluster_substrate Substrate Structure cluster_transition Transition State cluster_product Product Outcome Allylic_Alcohol Allylic Alcohol Alkene Geometry (E/Z) Substitution (1°, 2°, 3°) Transition_State Chair-like Transition State Allylic_Alcohol:f1->Transition_State Dictates substituent orientation Allylic_Alcohol:f2->Transition_State Influences facial bias Product_Stereo Product Diastereoselectivity syn / anti Transition_State->Product_Stereo:f0 Determines

Caption: Influence of substrate structure on product stereoselectivity.

References

avoiding hydrolysis of triethyl orthoacetate during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of triethyl orthoacetate during experimental setup and reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (CH₃C(OCH₂CH₃)₃) is an orthoester, a functional group containing three alkoxy groups attached to a single carbon atom.[1] It is highly susceptible to hydrolysis, especially under acidic conditions, because the central carbon atom is electrophilic and readily attacked by water. This reaction breaks down the orthoester into an ester (ethyl acetate) and ethanol.[1]

Q2: What are the primary causes of this compound hydrolysis during an experiment?

The two main culprits are the presence of water (moisture) and acid.[2] Even trace amounts of acid can catalyze the hydrolysis reaction, significantly impacting your reaction yield and purity.[2]

Q3: How can I visually tell if my this compound has hydrolyzed?

While this compound is a colorless to pale yellow liquid, its hydrolysis products, ethyl acetate (B1210297) and ethanol, are also colorless.[3][4] Therefore, visual inspection is not a reliable method to detect hydrolysis. Analytical techniques such as ¹H NMR spectroscopy or gas chromatography (GC) are necessary to confirm the purity of the reagent and to detect the presence of hydrolysis products.

Q4: Under what pH conditions is this compound most stable?

This compound is most stable under neutral or basic conditions. It is highly reactive and readily hydrolyzes in mild aqueous acid.[1] Therefore, it is crucial to avoid any acidic conditions during storage and reaction setup.

Troubleshooting Guide: Preventing Hydrolysis

Symptom Potential Cause Troubleshooting Action
Low or no yield of desired product Hydrolysis of this compound before or during the reaction.1. Verify Reagent Purity: Check the purity of your this compound using GC or ¹H NMR. If significant hydrolysis is detected, consider purifying it by distillation or using a fresh bottle. 2. Ensure Anhydrous Conditions: Strictly follow protocols for handling moisture-sensitive reagents. This includes using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon). 3. Check for Acidity: Ensure no acidic reagents or impurities are introduced into the reaction mixture. If necessary, use a non-nucleophilic base to neutralize any trace acidity.
Formation of unexpected byproducts (e.g., ethyl acetate) The reaction is contaminated with water and/or acid, leading to the breakdown of this compound.1. Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure solvents are stored over molecular sieves. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the experiment. 3. Reagent Check: Ensure all other reagents are anhydrous and compatible with this compound.
Inconsistent reaction outcomes Variable levels of moisture or acid contamination between experimental runs.1. Standardize Procedures: Implement a strict, standardized protocol for all experiments involving this compound. 2. Fresh Reagents: Use fresh bottles of reagents and solvents whenever possible. 3. Glove Box/Bag: For highly sensitive reactions, consider performing the experiment inside a glove box or glove bag to minimize atmospheric moisture exposure.

Experimental Protocol: Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the key steps for setting up a reaction using this compound while minimizing the risk of hydrolysis.

1. Glassware and Equipment Preparation:

  • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
  • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).
  • Assemble the glassware hot and allow it to cool under a stream of dry inert gas (nitrogen or argon). Alternatively, cool the glassware in a desiccator over a strong desiccant.

2. Reagent and Solvent Preparation:

  • Use a fresh, sealed bottle of this compound.
  • Use only anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried and distilled before use. Store anhydrous solvents over activated molecular sieves.
  • Ensure all other reagents are compatible and, if necessary, dried.

3. Reaction Setup under Inert Atmosphere:

  • Set up the assembled glassware for the reaction.
  • Fit the reaction flask with a rubber septum.
  • Flush the entire system with a dry inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction (a balloon or bubbler system can be used).
  • Add anhydrous solvents and other reagents to the reaction flask using syringes or cannulas.

4. Addition of this compound:

  • Use a dry, clean syringe to withdraw the required amount of this compound from the reagent bottle.
  • To prevent introducing moist air into the reagent bottle, it is good practice to first draw an equivalent volume of inert gas into the syringe and inject it into the bottle before withdrawing the liquid.
  • Add the this compound dropwise to the reaction mixture via the septum.

5. Reaction Monitoring and Work-up:

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
  • Upon completion, quench the reaction using appropriate non-aqueous methods if possible. If an aqueous work-up is necessary, be aware that any remaining this compound will likely hydrolyze.

Visualizing the Problem: Hydrolysis and Troubleshooting

The following diagrams illustrate the chemical mechanism of hydrolysis and a logical workflow for troubleshooting issues.

hydrolysis_mechanism orthoester This compound CH₃C(OEt)₃ protonated_orthoester Protonated Orthoester orthoester->protonated_orthoester + H⁺ h2o H₂O h_plus H⁺ (catalyst) intermediate1 Carbocation Intermediate + EtOH protonated_orthoester->intermediate1 - EtOH intermediate2 Protonated Ester + EtOH intermediate1->intermediate2 + H₂O ester Ethyl Acetate CH₃COOEt intermediate2->ester - H⁺ etoh Ethanol EtOH

Caption: Acid-catalyzed hydrolysis of this compound.

troubleshooting_workflow start Poor Yield or Unexpected Byproducts check_hydrolysis Suspect this compound Hydrolysis? start->check_hydrolysis check_reagent Check Purity of This compound (NMR, GC) check_hydrolysis->check_reagent reagent_bad Reagent is Impure check_reagent->reagent_bad Yes reagent_good Reagent is Pure check_reagent->reagent_good No purify Purify by Distillation or Use New Bottle reagent_bad->purify success Problem Resolved purify->success check_conditions Review Reaction Conditions reagent_good->check_conditions anhydrous_fail Inadequate Anhydrous Technique check_conditions->anhydrous_fail Moisture Present? acid_contamination Potential Acid Contamination check_conditions->acid_contamination Acidity Possible? improve_technique Dry Glassware Thoroughly Use Anhydrous Solvents Maintain Inert Atmosphere anhydrous_fail->improve_technique improve_technique->success neutralize Check pH of Reagents Use Non-nucleophilic Base if Necessary acid_contamination->neutralize neutralize->success

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Technical Support Center: Enhancing Diastereoselectivity in the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Johnson-Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a low diastereomeric ratio (d.r.) in our Johnson-Claisen rearrangement. What are the primary factors to investigate?

A low diastereomeric ratio in the Johnson-Claisen rearrangement can often be attributed to several key experimental parameters. The primary factors to investigate are the reaction temperature, the choice of solvent, the structure of the orthoester, and the stereochemistry of the allylic alcohol substrate. The reaction proceeds through a chair-like transition state, and the diastereoselectivity is determined by the relative energies of the competing transition states leading to the different diastereomers.[1][2]

Q2: How does the stereochemistry of the allylic alcohol influence the diastereoselectivity of the rearrangement?

The stereochemistry of the allylic alcohol is a critical factor in determining the facial selectivity of the rearrangement. The substituents on the allylic alcohol will preferentially occupy equatorial positions in the chair-like transition state to minimize steric interactions. For example, an (E)-allylic alcohol will favor the formation of the syn diastereomer, while a (Z)-allylic alcohol will favor the anti diastereomer. This is a powerful method for controlling the stereochemical outcome of the reaction.[3][4] The existing chirality in the substrate can effectively transfer to the newly formed stereocenters.[5]

Q3: Can the choice of orthoester impact the diastereomeric ratio?

Yes, the structure of the orthoester can influence the steric interactions in the transition state. While systematic studies comparing a wide range of orthoesters are not extensively documented in single reports, the general principle is that bulkier orthoesters can lead to increased steric hindrance, potentially amplifying the energy difference between the diastereomeric transition states and thus improving the diastereomeric ratio. Triethyl orthoacetate and trimethyl orthoacetate are commonly used, and their different steric profiles can be exploited to optimize selectivity.[6][7][8]

Q4: What is the role of a Lewis acid in the Johnson-Claisen rearrangement, and can it enhance diastereoselectivity?

While the traditional Johnson-Claisen rearrangement is catalyzed by a weak protic acid like propionic acid,[3][9] Lewis acids can also be employed to catalyze the reaction, often at lower temperatures. Lewis acids can coordinate to the oxygen atoms in the transition state, altering its structure and energetics. In some variations of the Claisen rearrangement, Lewis acids have been shown to significantly enhance diastereoselectivity, providing excellent levels of stereocontrol (>99:1 anti/syn).[10][11]

Troubleshooting Guide: Low Diastereoselectivity

If you are experiencing poor diastereoselectivity in your Johnson-Claisen rearrangement, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature The Johnson-Claisen rearrangement is often run at elevated temperatures (100-200 °C).[9] However, higher temperatures can sometimes lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio.
Inappropriate Solvent Choice Solvent polarity can influence the stability of the transition state. Polar solvents can accelerate the Claisen rearrangement.[3] For specific systems, non-coordinating solvents have been shown to favor higher diastereoselectivity.[12]Experiment with a range of solvents with varying polarities (e.g., toluene, xylene, dichloromethane) to find the optimal balance between reaction rate and diastereoselectivity.
Incorrect Allylic Alcohol Geometry The geometry (E or Z) of the double bond in the allylic alcohol directly influences the formation of syn or anti products.[4]Ensure the stereochemical integrity of your starting allylic alcohol. If a specific diastereomer is desired, use the corresponding pure (E) or (Z)-allylic alcohol.
Steric Hindrance Insufficient steric differentiation between the substituents on the allylic alcohol or the orthoester can lead to poor facial selectivity.If possible, modify the substrate to increase the steric bulk of the directing group on the allylic alcohol. Alternatively, try a bulkier orthoester to amplify steric interactions in the transition state.
Use of a Lewis Acid Catalyst If the standard weak acid catalysis does not provide sufficient selectivity, consider using a Lewis acid.Lewis acids can enable the reaction to proceed at lower temperatures and can enforce a more rigid transition state, often leading to significantly improved diastereoselectivity.[10][11]

Quantitative Data on Diastereoselectivity

The following table summarizes data from a study on a Claisen rearrangement triggered by Grignard reagents, illustrating the impact of solvent and the organometallic reagent on the diastereomeric ratio. While not a traditional Johnson-Claisen setup, it highlights the principles of stereocontrol.

Table 1: Effect of Solvent and Grignard Reagent on Diastereoselectivity [12]

EntryGrignard ReagentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1MeMgBrTHFrt72mixture
2MeMgBrEtherrt77>20:1
3MeMgBrToluenert74>20:1
4MeMgBrDCMrt82>20:1
5c-HexMgBrToluenereflux729:1
6PhMgBrToluenereflux7510:1

Key Experimental Protocols

General Protocol for a Diastereoselective Johnson-Claisen Rearrangement:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 equiv).

  • Reagent Addition: Add the orthoester (e.g., this compound, 5.0-10.0 equiv) and a catalytic amount of a weak acid (e.g., propionic acid, 0.1 equiv).

  • Reaction: Heat the reaction mixture to reflux (typically in an oil bath at 140-180 °C, depending on the solvent and orthoester). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from several hours to days.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess orthoester and solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired γ,δ-unsaturated ester.

  • Analysis: Determine the diastereomeric ratio of the product using nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Visualizing Stereoselectivity and Workflows

To better understand the factors influencing diastereoselectivity and the experimental workflow, the following diagrams are provided.

Stereochemical model for the Johnson-Claisen rearrangement.

G Experimental Workflow for Enhancing Diastereoselectivity cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Work-up & Analysis A 1. Select Allylic Alcohol (E or Z isomer) B 2. Choose Orthoester (e.g., Trimethyl or this compound) A->B C 3. Select Solvent (e.g., Toluene, Xylene) B->C D 4. Add Catalyst (Propionic Acid or Lewis Acid) C->D E 5. Heat to Reflux (Optimize Temperature) D->E F 6. Monitor by TLC/GC E->F G 7. Quench and Concentrate F->G H 8. Purify by Chromatography G->H I 9. Determine d.r. by NMR/HPLC H->I G Troubleshooting Logic for Low Diastereoselectivity Start Low Diastereomeric Ratio Observed Temp Is the reaction at the lowest feasible temperature? Start->Temp Temp->Temp No, lower temperature Solvent Have different solvents been screened? Temp->Solvent Yes Solvent->Solvent No, screen solvents Substrate Is the allylic alcohol stereochemically pure? Solvent->Substrate Yes Substrate->Substrate No, purify substrate LewisAcid Consider using a Lewis Acid catalyst Substrate->LewisAcid Yes End Diastereoselectivity Improved LewisAcid->End

References

dealing with steric hindrance in triethyl orthoacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethyl orthoacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, particularly those involving steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Johnson-Claisen rearrangement is slow and gives low yields, especially with a bulky allylic alcohol. What are the primary causes and how can I fix this?

Low yields and slow reaction rates are common issues in the Johnson-Claisen rearrangement, particularly when the allylic alcohol substrate is sterically hindered. The reaction typically requires high temperatures (100-200 °C) and can take many hours to complete under classical heating conditions.[1][2]

Troubleshooting Steps:

  • Increase Reaction Temperature: The thermal Johnson-Claisen rearrangement is often limited by a high activation energy barrier. If your substrate and product are thermally stable, a primary solution is to increase the reaction temperature, potentially by switching to a higher-boiling solvent like xylene or by conducting the reaction neat (solvent-free).

  • Switch to Microwave Irradiation: Microwave-assisted heating has been shown to dramatically increase reaction rates and yields.[1][2] The rapid, uniform heating often minimizes the formation of degradation by-products associated with prolonged heating. Reaction times can be reduced from many hours to mere minutes.

  • Select the Appropriate Catalyst:

    • Weak Brønsted Acids: A catalytic amount of a weak acid like propionic acid is standard for this reaction.[1][2][3] It facilitates the formation of the key ketene (B1206846) acetal (B89532) intermediate.[3]

    • Alternative Acids for Sensitive Substrates: If your substrate is sensitive to acid-catalyzed decomposition, a milder catalyst may be required. For substrates prone to decomposition with propionic acid, using 2-nitrophenol (B165410) has been shown to improve yields significantly.

    • Lewis Acids: For certain substrates, Lewis acids (e.g., Zn(OTf)₂, AlCl₃, Yb(OTf)₃) can catalyze the rearrangement, sometimes under milder conditions than thermal methods.

Q2: I'm observing significant side-product formation in my reaction. What are the likely side reactions and how can I minimize them?

When reacting allylic alcohols with this compound, especially under acidic conditions, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired γ,δ-unsaturated ester.

Common Side Reactions:

  • O-Acetylation: Formation of an acetylated allylic alcohol.

  • O-Alkylation (Etherification): Formation of an ethyl ether from the allylic alcohol.

  • Dimerization: Formation of dimeric ethers.

These side reactions are particularly prevalent when using strong acid catalysts at ambient or elevated temperatures.

Minimization Strategies:

  • Use a Weak Acid Catalyst: Employing a weak acid like propionic acid helps favor the desired rearrangement pathway over competing side reactions.

  • Optimize Reaction Time and Temperature: Use the mildest conditions possible. Microwave heating can be advantageous here, as the significantly shorter reaction times reduce the opportunity for side-product formation.

  • Control Stoichiometry: Using this compound in large excess can help drive the reaction toward the desired product, but it can also promote side reactions if conditions are not optimized. Start with a moderate excess and adjust as needed based on results.

Q3: How does steric hindrance on the allylic alcohol affect the Johnson-Claisen rearrangement, and what is the expected outcome for tertiary alcohols?

Steric hindrance plays a crucial role in the Johnson-Claisen rearrangement. The reaction proceeds through a chair-like transition state, and bulky substituents can introduce unfavorable steric interactions, slowing the reaction or influencing the stereochemical outcome.

  • Primary Allylic Alcohols: Generally react well but may produce a mixture of diastereomers if new stereocenters are formed.

  • Secondary Allylic Alcohols: The reaction is known for its ability to transfer chirality (1,3-chirality transfer), making it a valuable tool in stereoselective synthesis.

  • Tertiary Allylic Alcohols: These are the most sterically demanding substrates. While the reaction is more challenging, it is a powerful method for constructing quaternary carbon centers. Expect slower reaction rates and potentially lower yields. For these substrates, optimization of catalysts and conditions (e.g., microwave heating) is critical to achieve good conversion.

Q4: I am trying to protect a hindered 1,2-diol with this compound but the reaction is not proceeding efficiently. What should I do?

Protecting hindered diols as cyclic acetals (dioxolanes) using this compound can be challenging due to steric hindrance, which slows the rate of formation.

Troubleshooting Steps:

  • Use a Stronger Catalyst: While weak acids can work, a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) is often more effective for hindered substrates. It more potently activates the orthoester for nucleophilic attack by the alcohol.

  • Ensure Anhydrous Conditions: Water will hydrolyze the orthoester and the product acetal. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Remove Alcohol Byproduct: The reaction produces ethanol (B145695) as a byproduct. Removing it from the reaction mixture (e.g., using a Dean-Stark trap with a solvent like toluene (B28343) or benzene) can help drive the equilibrium toward the product.

  • Increase Reaction Time/Temperature: Hindered substrates will naturally react more slowly. Allow for longer reaction times (e.g., 16-24 hours) and consider gentle heating if the substrate is stable.

Data Presentation

The following table summarizes a comparison of classical heating versus microwave irradiation for the Johnson-Claisen rearrangement of two different monoterpenols, demonstrating the significant improvement in reaction time and yield afforded by microwave technology.

SubstrateMethodMolar Ratio (Alcohol:TEOA)Temperature (°C)TimeYield (%)
Perillyl Alcohol Classical (Oil Bath)1:7140480 min84
Microwave1:141905 min99
Nerol Classical (Oil Bath)1:7140480 min42
Microwave1:141905 min93

Data sourced from Mehl et al., applying a modified process for the ortho ester Claisen rearrangement.

Experimental Protocols

Protocol 1: Microwave-Assisted Johnson-Claisen Rearrangement of a Hindered Alcohol

This protocol is a representative procedure for the rapid and high-yield synthesis of a γ,δ-unsaturated ester from a sterically hindered allylic alcohol.

Materials:

  • Hindered allylic alcohol (e.g., Nerol) (1.0 eq)

  • This compound (TEOA) (14.0 eq)

  • Propionic acid (catalytic amount, ~0.05 eq)

  • Microwave reactor vials

  • Standard work-up and purification reagents (diethyl ether, saturated NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the allylic alcohol (1.0 eq), this compound (14.0 eq), and a catalytic drop of propionic acid.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor and irradiate at 190 °C for 5 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the excess this compound under reduced pressure (vacuum distillation).

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure γ,δ-unsaturated ester.

Protocol 2: Classical Heating Johnson-Claisen Rearrangement

This protocol describes the traditional method for the Johnson-Claisen rearrangement, which is suitable for thermally stable substrates when microwave equipment is not available.

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (TEOA) (7.0 - 10.0 eq)

  • Propionic acid (catalytic amount, ~0.1 eq)

  • High-boiling solvent (e.g., xylene or toluene), optional (reaction can be run neat)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Standard work-up and purification reagents

Procedure:

  • Combine the allylic alcohol (1.0 eq), this compound (7.0 eq), and propionic acid (0.1 eq) in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling solvent like xylene. If using a solvent, a Dean-Stark trap can be fitted to remove the ethanol byproduct and drive the reaction forward.[3]

  • Heat the mixture to reflux (typically 130-140 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 8 to 48 hours or longer, depending on the substrate's steric hindrance.[1][2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure. Distill off the excess this compound.

  • Perform an aqueous work-up as described in Protocol 1 (wash with NaHCO₃ and brine).

  • Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Protocol 3: General Procedure for Protection of a Hindered Diol

This protocol provides a general method for protecting a sterically hindered 1,2- or 1,3-diol using this compound, adapted from procedures for protecting similar alcohol functionalities.

Materials:

  • Hindered diol (1.0 eq)

  • This compound (TEOA) (3.0 - 6.0 eq)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) (0.1 - 0.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Standard work-up and purification reagents (ethyl acetate, 0.5 M NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the hindered diol (1.0 eq) in an anhydrous solvent.

  • Add this compound (3.0 - 6.0 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir vigorously for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclic acetal by silica gel column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting reactions involving steric hindrance.

G cluster_workflow Troubleshooting Low Yield in Johnson-Claisen Rearrangement start Low Yield Observed q1 Is the substrate acid-sensitive? start->q1 a1_yes Use Milder Acid (e.g., 2-Nitrophenol) q1->a1_yes Yes q2 Is reaction time excessively long? q1->q2 No a1_yes->q2 a2_yes Switch to Microwave Heating q2->a2_yes Yes a2_no Increase Temperature (Classical Heating) q2->a2_no No end_node Re-evaluate Yield a2_yes->end_node a2_no->end_node G cluster_pathway Factors Influencing Reaction Outcome StericHindrance Substrate Steric Hindrance Outcome Reaction Yield & Rate StericHindrance->Outcome Increases activation energy ReactionConditions Reaction Conditions ReactionConditions->Outcome Temp/Microwave affects rate Catalyst Catalyst Choice Catalyst->Outcome Lowers activation energy

References

Technical Support Center: Workup Procedures for Triethyl Orthoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl orthoacetate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a reaction involving this compound?

A typical quenching procedure involves the slow addition of the reaction mixture to a stirred, cooled (0 °C) aqueous solution. The choice of quenching solution depends on the stability of the product and the nature of the catalyst used. Common quenching agents include:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mildly acidic quencher suitable for many reactions, especially those involving organometallic reagents.[1][2][3]

  • Water: Can be used if the product is stable to neutral conditions.

  • Dilute acid (e.g., 1M HCl): Used to neutralize basic catalysts and protonate any anionic species.[4][5] Care must be taken as orthoesters and some products can be sensitive to strong acids.[6]

  • Dilute base (e.g., saturated aqueous sodium bicarbonate): Used to neutralize acidic catalysts.[7]

Q2: How do I remove unreacted this compound from my product?

Excess this compound can often be removed by evaporation under reduced pressure (vacuum).[8] For higher boiling point residues, co-evaporation with a solvent like toluene (B28343) can be effective.[5] If these methods are insufficient, purification by flash column chromatography on silica (B1680970) gel is a common next step.[8]

Q3: My product is sensitive to acid. What is an alternative quenching method?

For acid-sensitive products, quenching with a chilled, saturated aqueous solution of sodium bicarbonate or another mild base is recommended to neutralize any acidic catalysts or byproducts.[4][7] Another option is to pour the reaction mixture into ice-cold water.[9]

Q4: I've formed an emulsion during the aqueous workup. How can I break it?

Emulsions are a common issue in workups. Here are several strategies to resolve them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[10][11]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can break up the colloidal particles causing the emulsion.[10][11][12]

  • Solvent Evaporation: If possible, remove the organic solvent from the reaction mixture by rotary evaporation before the aqueous workup. Then, redissolve the residue in a fresh extraction solvent.[10][11]

  • Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate on their own.[10][11][12]

Troubleshooting Guides

Problem 1: Low Yield of the Desired γ,δ-Unsaturated Ester in a Johnson-Claisen Rearrangement.
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. The Johnson-Claisen rearrangement can require high temperatures (100-200 °C) and long reaction times.[13][14] Consider using microwave-assisted heating to potentially increase the reaction rate and yield.[13][14]
Side Reactions O-acetylation and the formation of unsymmetrical ethers are common side reactions.[13] Using a slight excess of the allylic alcohol or removing the ethanol (B145695) byproduct during the reaction can sometimes favor the desired rearrangement.
Product Decomposition During Workup If the product is acid or base sensitive, ensure the quenching and extraction steps are performed under appropriate pH conditions. Use of a buffered aqueous solution for workup may be beneficial.
Loss During Purification The γ,δ-unsaturated ester product may be volatile. Avoid excessive heating during solvent removal. When performing column chromatography, choose an appropriate solvent system to ensure good separation from byproducts.
Problem 2: The product ester is saponified during a basic workup.
Possible Cause Troubleshooting Step
Prolonged exposure to strong base Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt.[7][15][16] If your desired product is an ester, avoid using strong bases like NaOH or KOH in the workup if possible.
Use of a mild base for quenching Use a weaker base such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for quenching acidic catalysts. Perform the wash steps quickly and at a low temperature to minimize the risk of saponification.
Alternative workup If basic conditions must be avoided entirely, consider a neutral workup with water followed by brine washes, or a mildly acidic workup with saturated aqueous ammonium chloride if the product is stable under these conditions.

Data Presentation

Table 1: Reported Yields for Johnson-Claisen Rearrangement using this compound

Allylic AlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
1-Octyn-3-olPropionic acid140-1506-882-91[8]
VariousPropionic acid140--[17]
VariousKSF-clayMicrowave-High[13][14]

Table 2: Diastereoselectivity in Eschenmoser-Claisen Rearrangements

SubstrateConditionsDiastereomeric Ratio (syn:anti)Yield (%)Reference
Substituted Allyl β-Amino Esters-Good diastereoselectivity-[17]
(Z)-N,O-ketene acetal (B89532) intermediate-Excellent diastereoselectivityGood[18]

Experimental Protocols

Protocol 1: General Aqueous Workup for a Johnson-Claisen Rearrangement
  • Cool the Reaction: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[8]

Protocol 2: Workup for an Eschenmoser-Claisen Rearrangement
  • Concentration: After the reaction is complete, concentrate the reaction mixture in vacuo to remove the solvent (e.g., xylene).[19]

  • Purification: Purify the resulting crude amide directly by flash column chromatography on silica gel to obtain the γ,δ-unsaturated amide.[19]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Step Distillation or Chromatography Concentration->Purification Step Pure Product Pure Product Purification Step->Pure Product

Caption: General experimental workflow for this compound reactions.

troubleshooting_emulsion Emulsion Formed Emulsion Formed Add Brine Add Brine Emulsion Formed->Add Brine Try First Filter through Celite Filter through Celite Emulsion Formed->Filter through Celite If Brine Fails Solvent Evaporation Pre-Workup Solvent Evaporation Pre-Workup Emulsion Formed->Solvent Evaporation Pre-Workup Preventative Wait Wait Emulsion Formed->Wait Simple Approach Separation Separation Add Brine->Separation Filter through Celite->Separation Solvent Evaporation Pre-Workup->Separation Wait->Separation

Caption: Decision-making workflow for troubleshooting emulsions.

References

Validation & Comparative

A Comparative Guide to Triethyl Orthoacetate and Triethyl Orthoformate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, orthoesters are versatile reagents prized for their utility in a range of transformations, from the formation of protecting groups to the construction of complex carbon skeletons. Among the most common of these reagents are triethyl orthoacetate (TEOA) and triethyl orthoformate (TEOF). While structurally similar, their reactivity profiles and applications exhibit key differences that are critical for synthetic chemists to understand. This guide provides an objective comparison of these two valuable reagents, supported by experimental data and detailed methodologies, to inform their effective application in research and development.

At a Glance: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and triethyl orthoformate is presented below. These properties influence their handling, reaction conditions, and purification procedures.

PropertyThis compoundTriethyl Orthoformate
Chemical Formula C₈H₁₈O₃C₇H₁₆O₃
Molecular Weight 162.23 g/mol 148.20 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 142 °C146 °C
Melting Point Not available-76 °C
Density 0.885 g/mL at 25 °C0.891 g/mL at 25 °C
Flash Point 39 °C35 °C
Solubility Reacts with waterSlightly soluble in water, decomposes

Core Applications and Reactivity Differences

The primary distinction in the application of these two orthoesters stems from the substituent at the central carbon atom: a methyl group in this compound and a hydrogen atom in triethyl orthoformate. This seemingly minor difference has a profound impact on their reactivity and the types of transformations they facilitate.

This compound (TEOA): A Workhorse for Carbon-Carbon Bond Formation

This compound is most renowned for its role in the Johnson-Claisen rearrangement , a powerful and stereoselective method for the formation of γ,δ-unsaturated esters from allylic alcohols.[1][2] The presence of the α-methyl group in TEOA is crucial, as it allows for the formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[3][3]-sigmatropic rearrangement.[4]

Triethyl Orthoformate (TEOF): The Go-To Reagent for Formylation and One-Carbon Homologation

Triethyl orthoformate is the reagent of choice for introducing a formyl group or its equivalent.[3][5] Its most prominent application is in the Bodroux-Chichibabin aldehyde synthesis , where it reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[6][7] TEOF is also widely used as a dehydrating agent to drive esterification and other condensation reactions to completion.[5]

Comparative Experimental Data: Esterification and N-Acetylation of Amino Acids

A direct comparison of the reactivity of TEOA and TEOF was demonstrated in the concurrent esterification and N-acetylation of amino acids. In a study, it was found that TEOA was significantly more effective than TEOF for these transformations.[8]

SubstrateReagentConditionsProductYield (%)
L-ProlineTEOA (1 equiv.)Toluene (B28343), reflux, 24hN-acetyl L-proline ethyl ester84
L-PhenylalanineTEOA (1 equiv.)Toluene, reflux, 24hN-acetyl L-phenylalanine ethyl esterGood
L-ProlineTEOFToluene, reflux, 24hNo reaction0
L-Proline methyl ester HClTEOA (1 equiv.)Toluene, rt, 24hN-acetyl L-proline methyl ester73
L-Proline methyl ester HClTEOF (1 equiv.)Toluene, rt, 24hNo reaction0

These results clearly indicate that for the esterification and acylation of amino acids, this compound is the more reactive and effective reagent.[8]

Experimental Protocols

Johnson-Claisen Rearrangement with this compound

This protocol describes the synthesis of a γ,δ-unsaturated ester from an allylic alcohol using this compound.

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (10.0 eq)

  • Propionic acid (catalytic amount, e.g., 0.1 eq)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, this compound, and a catalytic amount of propionic acid.

  • Heat the reaction mixture to reflux in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess this compound and toluene under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired γ,δ-unsaturated ester.

Johnson_Claisen_Workflow reagents Allylic Alcohol + This compound + Propionic Acid reaction Reflux in Toluene reagents->reaction Heat workup Cool & Concentrate reaction->workup purification Column Chromatography workup->purification product γ,δ-Unsaturated Ester purification->product

Caption: General workflow for the Johnson-Claisen rearrangement.

Bodroux-Chichibabin Aldehyde Synthesis with Triethyl Orthoformate

This protocol outlines the synthesis of an aldehyde from a Grignard reagent and triethyl orthoformate.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide

  • Triethyl orthoformate

  • Aqueous acid (e.g., 1 M HCl)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent by adding the alkyl or aryl halide dropwise to a suspension of magnesium turnings in anhydrous ether or THF.

  • Reaction with TEOF: Cool the Grignard reagent in an ice bath and add triethyl orthoformate dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and aqueous acid.

  • Stir the mixture until the magnesium salts dissolve.

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by distillation or column chromatography.

Bodroux_Chichibabin_Mechanism RMgX R-MgX TEOF HC(OEt)₃ RMgX->TEOF Nucleophilic Attack Acetal RCH(OEt)₂ TEOF->Acetal Aldehyde RCHO Acetal->Aldehyde Hydrolysis H2O H₂O, H⁺

Caption: Simplified mechanism of the Bodroux-Chichibabin synthesis.

Comparative Synthesis of Benzimidazoles

The synthesis of benzimidazoles, a common scaffold in medicinal chemistry, can be accomplished using either this compound or triethyl orthoformate, providing a platform for direct comparison.

Protocol 1: Synthesis of 2-Methylbenzimidazole using this compound

This protocol describes the condensation of o-phenylenediamine (B120857) with this compound to yield 2-methylbenzimidazole.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • This compound (1.2 eq)

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., 10% NaOH) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-methylbenzimidazole.

Protocol 2: Synthesis of Benzimidazole (B57391) using Triethyl Orthoformate

This protocol details the reaction of o-phenylenediamine with triethyl orthoformate.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Combine o-phenylenediamine and triethyl orthoformate in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield benzimidazole.

Comparative Analysis:

While both orthoesters can be used to synthesize the benzimidazole core, the choice of reagent dictates the substituent at the 2-position. This compound provides a methyl group, leading to 2-substituted benzimidazoles. In contrast, triethyl orthoformate provides an unsubstituted C-H at the 2-position. The reaction conditions are also noteworthy; the reaction with this compound is often carried out in an acidic solvent, while the reaction with triethyl orthoformate is typically catalyzed by a solid acid.

Visualization of Logical Relationships

Reagent_Choice start Desired Synthetic Transformation c1 C-C Bond Formation (γ,δ-Unsaturated Ester) start->c1 c2 Formylation or One-Carbon Homologation start->c2 c3 2-Substituted Heterocycle start->c3 c4 Unsubstituted Heterocycle start->c4 reagent1 This compound c1->reagent1 Johnson-Claisen reagent2 Triethyl Orthoformate c2->reagent2 Bodroux-Chichibabin c3->reagent1 e.g., 2-Methylbenzimidazole c4->reagent2 e.g., Benzimidazole

Caption: Decision tree for selecting between TEOA and TEOF.

Conclusion

This compound and triethyl orthoformate are both indispensable reagents in the synthetic chemist's toolkit. Their utility is largely dictated by the substituent at the orthoester carbon. TEOA, with its methyl group, is the premier choice for reactions requiring an acetyl cation equivalent, most notably the Johnson-Claisen rearrangement. TEOF, possessing a hydrogen atom, excels in formylation reactions and as a dehydrating agent, exemplified by the Bodroux-Chichibabin aldehyde synthesis. The choice between these two reagents should be guided by the specific transformation required, with a clear understanding of their distinct reactivity profiles. The experimental protocols and comparative data provided in this guide offer a foundation for the rational selection and application of these versatile orthoesters in the pursuit of novel molecules and efficient synthetic routes.

References

A Comparative Analysis of Triethyl Orthoacetate and Trimethyl Orthoacetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of triethyl orthoacetate (TEOA) and trimethyl orthoacetate (TMOA), two common reagents in organic synthesis. Understanding the nuances of their reactivity is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes in drug development and other chemical research. This document synthesizes available experimental and theoretical data to offer a clear comparison of their performance in key chemical transformations.

Executive Summary

This compound and trimethyl orthoacetate are versatile reagents, most notably employed in the Johnson-Claisen rearrangement and as efficient esterification agents. While often used interchangeably, their reactivity profiles exhibit subtle but significant differences primarily governed by steric and electronic effects. Theoretical studies of gas-phase elimination kinetics suggest that this compound possesses a slightly higher reactivity due to a more polar, asynchronous transition state. Conversely, in solution-phase reactions such as acid-catalyzed hydrolysis, trimethyl orthoacetate is generally considered more reactive due to reduced steric hindrance around the central carbon atom. This guide will delve into the available data for these and other reactions, providing a framework for selecting the appropriate orthoester for a given synthetic challenge.

Data Presentation: A Comparative Overview

The following tables summarize key data points comparing the reactivity of TEOA and TMOA.

Table 1: Gas-Phase Elimination Kinetics (Theoretical Data)

ParameterThis compound (TEOA)Trimethyl Orthoacetate (TMOA)Reference
Activation Energy (Ea) LowerHigher[1]
Reaction Mechanism More polar, asynchronicLess polar, synchronic[1]
Predicted Reactivity HigherLower[1]

Note: These are calculated parameters from DFT studies and represent intrinsic reactivity in the absence of solvent effects.[1]

Table 2: Acid-Catalyzed Hydrolysis (Qualitative Comparison)

FeatureThis compound (TEOA)Trimethyl Orthoacetate (TMOA)Reference
Relative Rate SlowerFaster[2]
Governing Factor Increased steric hindranceReduced steric hindrance[2]

Table 3: Johnson-Claisen Rearrangement

FeatureThis compound (TEOA)Trimethyl Orthoacetate (TMOA)Reference
Utility Widely usedAlso used[3][4]
Typical Conditions Heating with a weak acid catalyst (e.g., propionic acid)Heating with a weak acid catalyst (e.g., propionic acid)[3][4]
Comparative Kinetics Data not readily available in a side-by-side comparisonData not readily available in a side-by-side comparisonN/A

Reaction Mechanisms and Experimental Workflows

Visualizing the pathways and processes involved in the reactions of TEOA and TMOA is crucial for a deeper understanding of their reactivity.

Hydrolysis_Mechanism Orthoester Orthoester (R' = Me or Et) Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H+ Carbocation Dioxolenium Ion (Carbocation Intermediate) Protonated_Orthoester->Carbocation - R'OH Alcohol Alcohol (R'OH) Protonated_Orthoester->Alcohol Hemiorthoester Hemiorthoester Intermediate Carbocation->Hemiorthoester + H2O Protonated_Ester Protonated Ester Hemiorthoester->Protonated_Ester - R'OH, + H+ Hemiorthoester->Alcohol Ester Ester Protonated_Ester->Ester - H+

Caption: Acid-catalyzed hydrolysis of orthoesters.

Johnson_Claisen_Workflow Start Start: Allylic Alcohol, Orthoester (TEOA or TMOA), Acid Catalyst Mixing Mix reactants and heat Start->Mixing Reaction [3,3]-Sigmatropic Rearrangement Mixing->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product γ,δ-Unsaturated Ester Purification->Product

Caption: Experimental workflow for the Johnson-Claisen rearrangement.

Experimental Protocols

The following are detailed methodologies for conducting comparative studies on the reactivity of this compound and trimethyl orthoacetate.

Protocol 1: Comparative Analysis of Acid-Catalyzed Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of TEOA and TMOA.

Materials:

  • This compound (TEOA)

  • Trimethyl orthoacetate (TMOA)

  • Deuterated water (D₂O)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Hydrochloric acid (HCl), 1 M solution in D₂O

  • Internal standard (e.g., 1,4-dioxane)

  • NMR tubes

  • 500 MHz NMR spectrometer

Procedure:

  • Sample Preparation (perform for both TEOA and TMOA):

    • In a clean, dry vial, prepare a stock solution by dissolving a known amount of the orthoester (e.g., 50 µL) and the internal standard (e.g., 10 µL of 1,4-dioxane) in CDCl₃ (1 mL).

  • Reaction Initiation:

    • Transfer 0.5 mL of the orthoester stock solution to a clean NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • To initiate the hydrolysis, add a specific volume of the 1 M HCl in D₂O solution (e.g., 5 µL) to the NMR tube.

    • Quickly shake the tube to ensure mixing and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic peak of the starting orthoester (e.g., the methyl singlet for TMOA or the methyl triplet for TEOA) and the signal of the internal standard.

    • Calculate the concentration of the orthoester at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the orthoester concentration (ln[Orthoester]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants for TEOA and TMOA.

Protocol 2: Comparative Yields in the Johnson-Claisen Rearrangement

Objective: To compare the product yields of a model Johnson-Claisen rearrangement using TEOA and TMOA under identical reaction conditions.

Materials:

  • Allyl alcohol (e.g., cinnamyl alcohol)

  • This compound (TEOA)

  • Trimethyl orthoacetate (TMOA)

  • Propionic acid

  • Toluene (B28343) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure (to be performed in parallel for TEOA and TMOA):

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (e.g., 1.0 mmol), the orthoester (TEOA or TMOA, 5.0 mmol), and a catalytic amount of propionic acid (e.g., 0.1 mmol) in anhydrous toluene (10 mL).

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Continue refluxing for a set period (e.g., 6 hours) or until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Yield Determination:

    • Purify the crude product by silica gel column chromatography.

    • Isolate the desired γ,δ-unsaturated ester product.

    • Determine the mass of the purified product and calculate the percentage yield.

    • Compare the yields obtained from the reactions with TEOA and TMOA.

Conclusion

The choice between this compound and trimethyl orthoacetate in a synthetic protocol can influence reaction rates and, in some cases, product yields. Theoretical data suggests TEOA is more reactive in the gas phase, while qualitative observations in solution indicate TMOA's lower steric profile leads to faster hydrolysis. For reactions like the Johnson-Claisen rearrangement, both reagents are generally effective, and the choice may depend on the desired ester functionality in the product or subtle differences in reactivity with specific substrates. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to determine the optimal reagent for their specific application. This data-driven approach to reagent selection is paramount in the efficient and robust development of chemical syntheses.

References

A Comparative Guide to Ester Synthesis: Alternatives to the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters is a fundamental process. The Johnson-Claisen rearrangement has long been a staple for the stereoselective formation of γ,δ-unsaturated esters. However, its often harsh reaction conditions, requiring high temperatures and long reaction times, have prompted the development of numerous alternatives. This guide provides an objective comparison of prominent alternatives to the Johnson-Claisen rearrangement, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

The Benchmark: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement transforms an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester in the presence of a weak acid catalyst, typically propionic acid.[1][2] The reaction proceeds through an in situ generated ketene (B1206846) acetal (B89532), which then undergoes a[3][3]-sigmatropic rearrangement.[2] While reliable and stereoselective, the classical conditions often involve temperatures between 100-200 °C and reaction times that can extend from 10 to 120 hours.[1] More recent modifications employing microwave irradiation can significantly reduce reaction times.[1]

Comparison of Key Alternatives

Several named reactions have emerged as powerful alternatives, each with distinct advantages in terms of reaction conditions, substrate scope, and functional group tolerance. The following sections detail these methods, with quantitative data summarized in Table 1.

The Ireland-Claisen Rearrangement

This variation converts an allylic ester to a γ,δ-unsaturated carboxylic acid under significantly milder conditions than the Johnson-Claisen.[3] The reaction involves the formation of a silyl (B83357) ketene acetal from the corresponding ester enolate, which then undergoes the[3][3]-sigmatropic rearrangement, often at or below room temperature.[3] A key advantage is the ability to control the geometry of the enolate, which in turn dictates the stereochemical outcome of the rearrangement.[3]

The Eschenmoser-Claisen Rearrangement

The Eschenmoser-Claisen rearrangement provides a route to γ,δ-unsaturated amides from allylic alcohols using N,N-dimethylacetamide dimethyl acetal.[4][5] A notable feature of this reaction is that it proceeds under neutral conditions, enhancing its compatibility with sensitive substrates.[5] The reaction generally offers high (E)-selectivity for the newly formed double bond.[4]

The Carroll Rearrangement

The Carroll rearrangement is a decarboxylative allylation that transforms a β-keto allyl ester into a γ,δ-allylketone.[6] The traditional thermal variant requires high temperatures. However, the development of a palladium(0)-catalyzed version by Tsuji allows the reaction to proceed under much milder conditions.[6] This catalytic variant proceeds via an organometallic complex involving an allyl cation and a carboxylate.[6]

The Reformatsky Reaction

Mechanistically distinct from the Claisen family of rearrangements, the Reformatsky reaction offers an alternative route to β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[7][8] The organozinc intermediate, or 'Reformatsky enolate', is less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions like self-condensation.[7][8]

The Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone in the presence of an alkoxide base can yield an ester.[9] This reaction proceeds through a cyclopropanone (B1606653) intermediate and, in the case of cyclic α-halo ketones, results in a ring contraction.[9][10] This method provides a unique pathway to esters, particularly for the synthesis of strained cyclic systems.

Quantitative Performance Data

The following table summarizes key experimental parameters for the Johnson-Claisen rearrangement and its alternatives, providing a basis for comparison.

ReactionSubstrateProductReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
Johnson-Claisen 3-Methyl-2-buten-1-ol (B147165)Ethyl 5-methyl-4-hexenoateTriethyl orthoacetate, Propionic acid (cat.)None1387277
Ireland-Claisen Allylic esterγ,δ-Unsaturated carboxylic acidKHMDS, TMSClToluene (B28343)-78 to 805.380
Eschenmoser-Claisen Allyl alcoholγ,δ-Unsaturated amideN,N-dimethylacetamide dimethyl acetalXylene160 (µW)0.581
Carroll (Pd-catalyzed) Allyl β-keto carboxylateα-Allylated ketonePd(OAc)₂, PPh₃THF250.592
Reformatsky Ketone, Ethyl bromoacetate (B1195939)β-Hydroxy esterZn, I₂ (cat.)Toluene900.586
Favorskii α-Halo ketoneEsterNaOMeMeOH/Et₂O55478

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 1 are provided below.

Johnson-Claisen Rearrangement Protocol

A mixture of 3-methyl-2-buten-1-ol (1.0 eq), this compound (5.0 eq), and a catalytic amount of propionic acid (0.01 eq) is heated at 138 °C for 72 hours. The reaction mixture is then cooled to room temperature and purified by fractional distillation to yield ethyl 5-methyl-4-hexenoate.

Ireland-Claisen Rearrangement Protocol

To a solution of the allylic ester (1.0 eq) in toluene, KHMDS (2.0 eq, 1.0 M in THF) is added slowly at -78 °C. After stirring for 30 minutes, TMSCl (2.5 eq) is added. The reaction mixture is warmed to room temperature, stirred for 80 minutes, and then heated at 80 °C for 4 hours. The reaction is quenched with 0.5 N aq. HCl and the product is extracted with EtOAc. The organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to give the γ,δ–unsaturated carboxylic acid.[3]

Eschenmoser-Claisen Rearrangement Protocol

An allyl alcohol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (5.1 eq), and xylene are charged into a 10 mL sealed tube at room temperature. The mixture is heated under microwave irradiation at 160 °C for 30 minutes. The reaction mixture is concentrated in vacuo and purified by flash column chromatography to afford the corresponding amide.[4]

Palladium-Catalyzed Carroll Rearrangement Protocol

To a solution of the allyl β-keto carboxylate (1.0 eq) in THF is added the palladium catalyst, typically Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ (catalytic amounts). The reaction is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the α-allylated ketone.

Reformatsky Reaction Protocol

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate (2.0 eq) is added, followed by a solution of the ketone (1.0 eq) in toluene. The mixture is stirred at 90 °C for 30 minutes. After cooling to 0 °C, water is added, and the mixture is filtered. The filtrate is extracted with MTBE, and the combined organic phases are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel chromatography to yield the β-hydroxy ester.[7]

Favorskii Rearrangement Protocol

A solution of the α-halo ketone substrate (1.0 eq) in anhydrous Et₂O is transferred to a freshly prepared solution of NaOMe (from Na, 2.2 eq, in anhydrous MeOH) at 0 °C under an argon atmosphere. The resulting slurry is warmed to room temperature and then heated to 55 °C for 4 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude residue is purified via flash chromatography to afford the desired ester.[9]

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms and experimental workflows for the discussed reactions.

Johnson_Claisen_Mechanism cluster_1 Johnson-Claisen Rearrangement AllylAlcohol Allylic Alcohol KeteneAcetal Ketene Acetal (in situ) AllylAlcohol->KeteneAcetal Reacts with protonated orthoester Orthoester Orthoester Orthoester->KeteneAcetal Acid H+ (cat.) Acid->Orthoester Protonates Product γ,δ-Unsaturated Ester KeteneAcetal->Product [3,3]-Sigmatropic Rearrangement

Mechanism of the Johnson-Claisen Rearrangement.

Alternatives_Workflow cluster_Ireland Ireland-Claisen cluster_Eschenmoser Eschenmoser-Claisen cluster_Reformatsky Reformatsky Start Starting Material I_Start Allylic Ester Start->I_Start E_Start Allylic Alcohol Start->E_Start R_Start1 Aldehyde/Ketone Start->R_Start1 R_Start2 α-Halo Ester Start->R_Start2 I_Step1 Deprotonation (LDA/KHMDS) I_Start->I_Step1 I_Step2 Silyl Ketene Acetal Formation (TMSCl) I_Step1->I_Step2 I_Step3 [3,3]-Rearrangement I_Step2->I_Step3 I_Product γ,δ-Unsaturated Carboxylic Acid I_Step3->I_Product E_Step1 Reaction with Amide Acetal E_Start->E_Step1 E_Step2 [3,3]-Rearrangement E_Step1->E_Step2 E_Product γ,δ-Unsaturated Amide E_Step2->E_Product R_Step2 Nucleophilic Addition R_Start1->R_Step2 R_Step1 Organozinc Formation (Zn) R_Start2->R_Step1 R_Step1->R_Step2 R_Product β-Hydroxy Ester R_Step2->R_Product

Workflow comparison for selected alternatives.

Favorskii_Mechanism cluster_favorskii Favorskii Rearrangement Start α-Halo Ketone Enolate Enolate Start->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Adduct Tetrahedral Adduct Cyclopropanone->Adduct Nucleophilic Attack by Alkoxide Product Ester Adduct->Product Ring Opening Base Alkoxide (e.g., NaOMe) Base->Start Base->Cyclopropanone

Mechanism of the Favorskii Rearrangement for ester synthesis.

References

A Comparative Guide to Silyl Ethers and Orthoesters as Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical determinant of success. Silyl (B83357) ethers and orthoesters represent two versatile classes of protecting groups, each with a distinct profile of stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic endeavors.

Introduction to Silyl Ethers and Orthoesters

Silyl Ethers are formed by the reaction of an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom, offering a wide spectrum of options for selective protection and deprotection.

Orthoesters , such as triethyl orthoformate, react with alcohols under acidic catalysis to form acetal-like structures. They are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

Comparative Stability and Reactivity

The choice between a silyl ether and an orthoester protecting group hinges on the specific reaction conditions anticipated in the synthetic route.

Silyl Ethers offer a broad range of stabilities. The stability of common silyl ethers to acidic and basic hydrolysis generally follows these trends:

  • Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[1]

  • Basic Conditions: TMS < TES < TBS ≈ TBDPS < TIPS

This graduated stability allows for orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another. Deprotection is most commonly achieved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic or basic conditions, with the required harshness of conditions depending on the specific silyl group.

Orthoesters are primarily characterized by their lability under acidic conditions. They are generally stable to a range of nucleophilic and basic reagents, making them suitable for reactions involving organometallics or strong bases. The hydrolysis of orthoesters is acid-catalyzed, and their stability is significantly influenced by pH. For instance, electron-rich orthoesters can hydrolyze even under neutral conditions, while electron-deficient ones can be remarkably stable even at low pH.[2]

Quantitative Data Comparison

The following table summarizes the relative stability of common silyl ethers and provides available quantitative data on the hydrolysis of a representative orthoester.

Protecting GroupRelative Rate of Acid Hydrolysis (vs. TMS=1)Relative Rate of Base Hydrolysis (vs. TMS=1)Typical Deprotection Conditions
Silyl Ethers
Trimethylsilyl (TMS)11K₂CO₃, MeOH; mild acid (e.g., AcOH)
Triethylsilyl (TES)64~10-100Mild acid (e.g., AcOH, CSA)
tert-Butyldimethylsilyl (TBS)20,000~20,000TBAF, THF; stronger acid (e.g., HCl, TFA)
Triisopropylsilyl (TIPS)700,000~100,000TBAF, THF (slower); strong acid
tert-Butyldiphenylsilyl (TBDPS)5,000,000~20,000TBAF, THF; strong acid
Orthoesters
Triethyl Orthoformate AcetalHalf-life (t₁/₂) at pH 7 ≈ 10 min (for a methyl-substituted orthoester)[2]Generally stable, but quantitative data is limited.Mild aqueous acid (e.g., dilute HCl, AcOH)

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with a representative silyl ether (TBS-Cl) and an orthoester (triethyl orthoformate), along with their respective deprotection procedures, are provided below.

Silyl Ether: TBS Protection and Deprotection

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBS-Cl)

Objective: To protect a primary alcohol as its TBS ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv)

  • Imidazole (B134444) (2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.

  • Add TBS-Cl (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)

Objective: To cleave a TBS ether to regenerate the alcohol.

Materials:

  • TBS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Orthoester: Protection and Deprotection

Protocol 3: Protection of a Primary Alcohol using Triethyl Orthoformate

Objective: To protect a primary alcohol as a mixed orthoformate acetal.

Materials:

  • Primary alcohol (1.0 equiv)

  • Triethyl orthoformate (excess, serves as reagent and solvent)

  • Camphorsulfonic acid (CSA) (catalytic amount, e.g., 0.05 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) (optional, if alcohol is a solid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in an excess of triethyl orthoformate. If the alcohol is a solid, it can be dissolved in a minimal amount of anhydrous DCM before adding the triethyl orthoformate.

  • Add a catalytic amount of CSA to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction may be gently heated if it proceeds slowly.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may be used directly in the next step or purified by distillation or column chromatography if necessary.

Protocol 4: Deprotection of an Orthoester Protecting Group

Objective: To cleave the orthoester protecting group to regenerate the alcohol.

Materials:

  • Orthoester-protected alcohol (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Aqueous acid (e.g., 1 M HCl or acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the orthoester-protected alcohol (1.0 equiv) in a mixture of THF and water.

  • Add a catalytic amount of aqueous acid (e.g., a few drops of 1 M HCl or a larger volume of acetic acid).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Selection Logic

The following diagrams illustrate the protection/deprotection workflows and a decision-making guide for selecting between silyl ethers and orthoesters.

ProtectionDeprotectionWorkflow cluster_silyl Silyl Ether Workflow cluster_orthoester Orthoester Workflow Alcohol1 Alcohol SilylEther Silyl Ether Alcohol1->SilylEther R3SiCl, Base Deprotected1 Deprotected Alcohol SilylEther->Deprotected1 TBAF or Acid/Base Alcohol2 Alcohol Orthoester Orthoester Acetal Alcohol2->Orthoester RC(OR')3, H+ Deprotected2 Deprotected Alcohol Orthoester->Deprotected2 H3O+

Protection and Deprotection Workflows

DecisionTree Start Need to Protect an Alcohol Condition1 Subsequent reactions involve strong bases or nucleophiles? Start->Condition1 Condition2 Need for tunable stability or orthogonal deprotection? Condition1->Condition2 Yes Condition3 Subsequent reactions are under acidic conditions? Condition1->Condition3 No SilylEther Consider Silyl Ethers (e.g., TBS, TIPS) Condition2->SilylEther Yes Orthoester Consider Orthoesters Condition2->Orthoester No Condition3->Orthoester No Reconsider Re-evaluate protecting group strategy Condition3->Reconsider Yes

References

A Comparative Guide to Carbonyl Protection: Triethyl Orthoacetate Versus Other Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious protection of carbonyl groups is a critical strategy to prevent undesired side reactions. Acetal (B89532) protecting groups are a cornerstone of this strategy, prized for their stability in neutral to basic conditions and their clean removal under acidic conditions. This guide provides an objective comparison of triethyl orthoacetate as a reagent for forming diethyl acetals against other common acetal protecting groups, supported by available experimental data and detailed methodologies.

Introduction to Acetal Protecting Groups

The protection of a carbonyl group involves its conversion into a less reactive acetal. This is typically achieved by reacting the carbonyl compound with an alcohol or a diol under acidic catalysis. The choice of protecting group is dictated by the specific requirements of the synthetic route, including the stability of the protecting group to various reaction conditions and the ease of its removal. Common acetal protecting groups include acyclic acetals, such as dimethyl and diethyl acetals, and cyclic acetals, like 1,3-dioxolanes and 1,3-dioxanes.

This compound, CH₃C(OCH₂CH₃)₃, serves as both a reagent and a dehydrating agent in the formation of diethyl acetals. Unlike traditional methods that require an alcohol and a separate dehydrating agent, orthoesters can drive the reaction to completion by consuming the water generated during acetal formation.

Comparative Analysis of Acetal Protecting Groups

The performance of a protecting group is primarily assessed by its ease of formation, stability under desired reaction conditions, and the efficiency of its removal.

Formation of Acetal Protecting Groups

The formation of acetals is an equilibrium process. To achieve high yields, the water formed during the reaction must be removed. This can be accomplished by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a chemical dehydrating agent. Orthoesters, like this compound and triethyl orthoformate, are particularly effective as they react with water to form an ester and an alcohol, thus driving the equilibrium towards the acetal product.[1]

Table 1: Comparison of Carbonyl Protection Methods

Protecting GroupReagentsTypical CatalystReaction ConditionsAdvantagesDisadvantages
Diethyl Acetal This compound, Ethanol (B145695)Acid catalyst (e.g., TsOH, HCl)Room temperature to refluxIn situ water removal, mild conditions possible.May be less stable than cyclic acetals.
Dimethyl Acetal Methanol, Trimethyl OrthoformateAcid catalyst (e.g., TsOH, HCl)Room temperature to refluxIn situ water removal, generally faster formation than diethyl acetals.Can be more labile than diethyl or cyclic acetals.
1,3-Dioxolane Ethylene (B1197577) GlycolAcid catalyst (e.g., TsOH)Reflux with azeotropic water removal (e.g., Dean-Stark)Thermodynamically stable, widely used.[2]Requires higher temperatures and azeotropic removal of water.
1,3-Dioxane 1,3-PropanediolAcid catalyst (e.g., TsOH)Reflux with azeotropic water removal (e.g., Dean-Stark)Generally more stable to acid hydrolysis than 1,3-dioxolanes.[2]Formation can be slower than 1,3-dioxolanes.
Stability of Acetal Protecting Groups

Acetal protecting groups are generally stable to bases, nucleophiles, and reducing agents.[1] Their primary lability is towards acidic conditions. The rate of acid-catalyzed hydrolysis is influenced by several factors, including the structure of the acetal (cyclic vs. acyclic) and the electronic nature of the original carbonyl compound.

Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts due to stereoelectronic effects and a more favorable entropy of hydrolysis.[3] Among cyclic acetals, six-membered 1,3-dioxanes are often more stable than five-membered 1,3-dioxolanes.[2] Acyclic acetals, such as the diethyl acetal formed from this compound, are typically the most acid-labile among these common options. This lability can be an advantage when very mild deprotection conditions are required.

Table 2: Relative Stability of Acetal Protecting Groups to Acidic Hydrolysis

Protecting GroupGeneral StabilityFactors Increasing Lability
Diethyl Acetal LowElectron-donating groups on the carbonyl precursor.
Dimethyl Acetal Very LowElectron-donating groups on the carbonyl precursor.
1,3-Dioxolane ModerateSteric strain.
1,3-Dioxane High-

Note: The relative stability is a general trend and can be influenced by the specific substrate and reaction conditions.

Deprotection of Acetal Protecting Groups

The removal of acetal protecting groups is typically achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the stability of the protecting group and the sensitivity of other functional groups in the molecule.

Table 3: Typical Deprotection Conditions

Protecting GroupReagentsTypical Conditions
Diethyl Acetal Aqueous Acid (e.g., HCl, H₂SO₄, TFA)Room temperature or mild heating
Dimethyl Acetal Aqueous Acid (e.g., HCl, H₂SO₄, AcOH)Mild conditions, often room temperature
1,3-Dioxolane Aqueous Acid (e.g., HCl, TsOH)Room temperature to heating
1,3-Dioxane Aqueous Acid (e.g., HCl, TsOH)Often requires stronger acid or higher temperatures than 1,3-dioxolanes

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the protection of cyclohexanone (B45756) using different methods.

Protocol 1: Protection of Cyclohexanone as a Diethyl Acetal using this compound

  • Materials:

    • Cyclohexanone

    • This compound

    • Ethanol (anhydrous)

    • p-Toluenesulfonic acid (TsOH) or other acid catalyst

    • Inert solvent (e.g., dichloromethane (B109758) or benzene)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq) in ethanol, add this compound (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC or GC until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclohexanone diethyl acetal.

    • Purify by distillation or column chromatography if necessary.

Protocol 2: Protection of Cyclohexanone as a 1,3-Dioxolane

  • Materials:

    • Cyclohexanone

    • Ethylene glycol

    • p-Toluenesulfonic acid (TsOH)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Combine cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

    • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1,4-dioxaspiro[4.5]decane by distillation or column chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the mechanisms of acetal formation using this compound and a diol, as well as the general deprotection pathway.

G cluster_protection_teoac Protection with this compound carbonyl R(C=O)R' protonated_carbonyl R(C=O+)R' carbonyl->protonated_carbonyl + H+ hemiacetal_intermediate R(C(OH)(OEt))R' protonated_carbonyl->hemiacetal_intermediate + EtOH protonated_hemiacetal R(C(OH2+)(OEt))R' hemiacetal_intermediate->protonated_hemiacetal + H+ oxonium_ion R(C+=OEt)R' protonated_hemiacetal->oxonium_ion - H2O diethyl_acetal R(C(OEt)2)R' oxonium_ion->diethyl_acetal + EtOH teoac CH3C(OEt)3 etoh EtOH teoac->etoh + H2O -> EtOAC + 2 EtOH h_plus H+ h2o H2O

Mechanism of diethyl acetal formation.

G cluster_protection_diol Protection with a Diol carbonyl R(C=O)R' protonated_carbonyl R(C=O+)R' carbonyl->protonated_carbonyl + H+ hemiacetal_diol R(C(OH)(O(CH2)nOH))R' protonated_carbonyl->hemiacetal_diol + Diol protonated_hemiacetal_diol R(C(OH2+)(O(CH2)nOH))R' hemiacetal_diol->protonated_hemiacetal_diol + H+ oxonium_ion_diol R(C+=O(CH2)nOH)R' protonated_hemiacetal_diol->oxonium_ion_diol - H2O cyclic_acetal Cyclic Acetal oxonium_ion_diol->cyclic_acetal Intramolecular attack diol HO(CH2)nOH h_plus H+ h2o H2O

Mechanism of cyclic acetal formation.

G cluster_deprotection General Deprotection Mechanism acetal R(C(OR)2)R' protonated_acetal R(C(OR)(O+HR))R' acetal->protonated_acetal + H+ oxonium_ion R(C+=OR)R' protonated_acetal->oxonium_ion - ROH protonated_hemiacetal R(C(OH2+)(OR))R' oxonium_ion->protonated_hemiacetal + H2O hemiacetal R(C(OH)(OR))R' protonated_hemiacetal->hemiacetal - H+ carbonyl R(C=O)R' hemiacetal->carbonyl -> R(C=O)R' + ROH h_plus H+ h2o H2O roh ROH

Mechanism of acid-catalyzed deprotection.

Conclusion

The selection of an appropriate carbonyl protecting group is a critical decision in the design of a synthetic route. This compound offers a convenient method for the formation of diethyl acetals under mild conditions, acting as both an ethanol source and a water scavenger. The resulting diethyl acetals are generally less stable to acidic conditions compared to their cyclic counterparts, which can be advantageous for syntheses requiring facile deprotection.

In contrast, cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes offer greater stability, making them suitable for multi-step syntheses involving a wider range of reaction conditions. However, their formation often requires more forcing conditions. The choice between this compound and other acetal protecting groups will ultimately depend on the specific stability requirements and the overall synthetic strategy. Researchers should carefully consider the trade-offs between ease of formation, stability, and ease of removal when selecting the optimal protecting group for their target molecule.

References

Triethyl Orthoacetate: A Superior Reagent for Carbon-Carbon Bond Formation in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Johnson-Claisen rearrangement, a powerful variant of the Claisen rearrangement, offers a reliable method for the stereoselective formation of γ,δ-unsaturated esters. Central to this transformation is the choice of the orthoester, with triethyl orthoacetate (TEOA) emerging as a highly effective and advantageous reagent. This guide provides a comparative analysis of TEOA in the Johnson-Claisen rearrangement against an alternative synthetic approach, supported by experimental data and detailed protocols.

The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as this compound, to generate a γ,δ-unsaturated ester. A key advantage of using TEOA is the in situ formation of a ketene (B1206846) acetal, which then undergoes a[1][1]-sigmatropic rearrangement to form the desired carbon-carbon bond. This process is known for its high stereoselectivity, often proceeding through a chair-like transition state that allows for predictable control over the stereochemical outcome.[1][2][3] TEOA is a versatile intermediate in various organic reactions, including esterification and alcoholysis, and serves as a valuable building block in the synthesis of pharmaceuticals and dyes.[4][5][6]

Comparative Analysis: Johnson-Claisen Rearrangement vs. Reformatsky Reaction

To objectively evaluate the performance of this compound, we compare the synthesis of a specific γ,δ-unsaturated ester, ethyl 3,3-dimethyl-4-pentenoate, via two distinct synthetic pathways: the Johnson-Claisen rearrangement and a multi-step sequence involving a Reformatsky reaction followed by dehydration.

ParameterJohnson-Claisen Rearrangement with TEOAReformatsky Reaction & Dehydration
Starting Materials 3-Methyl-2-buten-1-ol (B147165), this compoundAcetone (B3395972), Ethyl bromoacetate (B1195939), Zinc
Key Reagents Propionic acid (catalyst)Zinc, Sulfuric Acid
Reaction Steps One-pot reactionTwo distinct steps (Reformatsky, Dehydration)
Reaction Temperature 140 °C[6]50-60 °C (Reformatsky), Reflux (Dehydration)
Reaction Time 20 hours[6]Not specified for full sequence
Overall Yield 75%[6]Not reported for the full sequence
Stereoselectivity High, predictable via chair-like transition state[1]Not inherently stereoselective in this context
Workup/Purification Distillation to remove excess TEOA and purify product.[6]Aqueous workup, extraction, and distillation for each step.

Experimental Protocols

Johnson-Claisen Rearrangement using this compound

Synthesis of Ethyl 3,3-dimethyl-4-pentenoate

A mixture of 3-methyl-2-buten-1-ol (12.9 g, 0.15 mol), this compound (48.6 g, 0.3 mol), and hydroquinone (B1673460) (0.5 g) as a polymerization inhibitor is heated at 140 °C for 20 hours with stirring.[5] During the heating process, ethanol (B145695) is removed by distillation. After the reaction is complete, the mixture is distilled under reduced pressure to remove unreacted this compound, affording ethyl 3,3-dimethyl-4-pentenoate (17.6 g, 75% yield) with a boiling point of 74-78 °C at 55 mmHg.[5]

Alternative Synthesis: Reformatsky Reaction and Dehydration

Step 1: Reformatsky Reaction to form Ethyl 3-hydroxy-3-methylbutanoate

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7] For the synthesis of the precursor to ethyl 3,3-dimethyl-4-pentenoate, acetone would be reacted with ethyl bromoacetate in the presence of activated zinc. The reaction is typically carried out in an inert solvent like diethyl ether or THF.

Step 2: Dehydration to Ethyl 3,3-dimethyl-4-pentenoate

The resulting β-hydroxy ester, ethyl 3-hydroxy-3-methylbutanoate, would then be subjected to dehydration conditions to introduce the double bond. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid, which would likely lead to a mixture of isomeric alkenes.

Advantages of this compound in the Johnson-Claisen Rearrangement

The comparison highlights several key advantages of using this compound in the Johnson-Claisen rearrangement:

  • One-Pot Efficiency: The Johnson-Claisen rearrangement is a one-pot reaction, which simplifies the experimental procedure and reduces the need for isolation and purification of intermediates. This contrasts with the multi-step nature of the Reformatsky-dehydration sequence.

  • High Stereoselectivity: The concerted, pericyclic mechanism of the Johnson-Claisen rearrangement allows for a high degree of stereocontrol, which is crucial in the synthesis of complex molecules and pharmaceuticals.[1]

  • Direct Formation of the γ,δ-Unsaturated Ester: The rearrangement directly yields the desired product without the need for subsequent functional group manipulations like dehydration, which can often lead to side products and lower overall yields.

  • Milder Conditions for Substrate Compatibility: While the Johnson-Claisen rearrangement often requires elevated temperatures, it avoids the use of strongly basic or organometallic reagents that might be incompatible with sensitive functional groups present in more complex substrates.

Visualizing the Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams outline the experimental workflows.

Johnson_Claisen_Workflow start Start reactants 3-Methyl-2-buten-1-ol + This compound + Propionic Acid (cat.) start->reactants reaction Heat to 140 °C (20 hours) reactants->reaction workup Distillation reaction->workup product Ethyl 3,3-dimethyl-4-pentenoate workup->product end End product->end

Johnson-Claisen Rearrangement Workflow

Reformatsky_Dehydration_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration start_r Start reactants_r Acetone + Ethyl Bromoacetate + Zinc start_r->reactants_r reaction_r Reaction in Inert Solvent reactants_r->reaction_r workup_r Aqueous Workup & Purification reaction_r->workup_r intermediate Ethyl 3-hydroxy- 3-methylbutanoate workup_r->intermediate reaction_d Heat with Acid Catalyst intermediate->reaction_d workup_d Workup & Purification reaction_d->workup_d product_d Ethyl 3,3-dimethyl- 4-pentenoate workup_d->product_d end_d End product_d->end_d

References

A Comparative Analysis of Lewis Acids in the Johnson-Claisen Rearrangement and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

The Johnson-Claisen rearrangement is a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols. While traditionally catalyzed by weak Brønsted acids under thermal conditions, the use of Lewis acids has emerged as a powerful strategy to accelerate this and related[1][1]-sigmatropic rearrangements, often enabling milder reaction conditions and influencing stereoselectivity. This guide provides a comparative overview of various Lewis acids in Claisen-type rearrangements, supported by experimental data, detailed protocols, and a mechanistic illustration.

Performance Comparison of Catalysts in Claisen Rearrangements

While direct comparative studies of various Lewis acids for the classic Johnson-Claisen rearrangement are limited, valuable insights can be drawn from related Lewis acid-catalyzed Claisen variants. The following table summarizes data from a study on a novel acyl-Claisen rearrangement, which provides a clear comparison of the efficacy of different Lewis acids. For baseline comparison, typical conditions for the traditional Johnson-Claisen rearrangement are also included.

CatalystCatalyst Loading (mol%)Reaction Time (h)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)
None (Thermal)-10-120Toluene/Xylene100-200VariableSubstrate dependent
Propionic Acid (Brønsted)Catalytic10-120Triethyl orthoacetate140Moderate to HighSubstrate dependent
Yb(OTf)₃106CH₂Cl₂2378>99:1
AlCl₃104CH₂Cl₂2384>99:1
Ti(OiPr)₂Cl₂102CH₂Cl₂2375>99:1
TiCl₄·THF₂ 5 2 CH₂Cl₂ 23 92 >99:1

Data for Lewis acids is derived from a study on an acyl-Claisen rearrangement by Yoon, Dong, and MacMillan and may not be directly transferable to all Johnson-Claisen substrates but serves as a valuable comparison of Lewis acid activity.[2] The traditional Johnson-Claisen rearrangement often requires high temperatures (100–200 °C) and can take an extended period to complete.[3] In contrast, Lewis acid catalysis can significantly accelerate the reaction, allowing it to proceed at room temperature with high yields and excellent stereocontrol.[2] As the data indicates, TiCl₄·THF₂ proved to be the most efficient catalyst in this acyl-Claisen variant, affording the highest yield with a lower catalyst loading.[2] Other Lewis acids such as Sn(OTf)₂, Cu(OTf)₂, MgBr₂·Et₂O, FeCl₃, and Zn(OTf)₂ have also been successfully employed in other types of Lewis acid-catalyzed Claisen rearrangements.[4]

Experimental Protocols

Below are representative experimental protocols for a traditional Johnson-Claisen rearrangement and a Lewis acid-catalyzed Claisen rearrangement.

Protocol 1: Traditional Johnson-Claisen Rearrangement

This protocol is a general representation of the classic Johnson-Claisen rearrangement using a weak Brønsted acid.

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (10.0 eq)

  • Propionic acid (0.1 eq)

  • Toluene (as solvent, optional)

Procedure:

  • A mixture of the allylic alcohol, this compound, and a catalytic amount of propionic acid is prepared.

  • The reaction mixture is heated to reflux (typically around 140 °C) for 10-120 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess this compound and propionic acid are removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the γ,δ-unsaturated ester.[3][5]

Protocol 2: Lewis Acid-Catalyzed Acyl-Claisen Rearrangement

This protocol is based on the highly efficient TiCl₄·THF₂-catalyzed reaction reported by Yoon, Dong, and MacMillan.[2]

Materials:

  • TiCl₄·THF₂ (0.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Allylic morpholine (B109124) (1.0 eq)

  • i-Pr₂EtN (1.5 eq)

  • Acid chloride (1.2 eq)

  • Diethyl ether (Et₂O)

  • 1 N NaOH solution

Procedure:

  • To a solution of the Lewis acid catalyst (e.g., TiCl₄·THF₂, 0.08 mmol) in CH₂Cl₂ at 23 °C, the allylic morpholine (0.8 mmol) and i-Pr₂EtN (1.2 mmol) are added sequentially.

  • The acid chloride is then added as a 1.0 M solution in CH₂Cl₂ (0.98 mmol) over 5 minutes.

  • The reaction is stirred at 23 °C for 2-6 hours, with progress monitored by TLC.

  • After the reaction is complete, the mixture is diluted with Et₂O and washed with 1 N NaOH.

  • The organic layer is dried over Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by flash chromatography.[2]

Mechanistic Overview

The Johnson-Claisen rearrangement proceeds through a[1][1]-sigmatropic rearrangement of an in situ formed ketene (B1206846) acetal.[6] Lewis acids accelerate this process by coordinating to an oxygen atom, which facilitates the formation of a zwitterionic intermediate, thereby lowering the activation energy of the rearrangement.

Lewis_Acid_Catalyzed_Claisen_Rearrangement cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Lewis Acid Coordination cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement Allylic_Alcohol Allylic Alcohol Ketene_Acetal Ketene Acetal Intermediate Allylic_Alcohol->Ketene_Acetal + Orthoester - Alcohol Orthoester Orthoester Ketene_Acetal_2 Ketene Acetal Ketene_Acetal->Ketene_Acetal_2 Lewis_Acid Lewis Acid (LA) Activated_Complex Activated Complex Activated_Complex_2 Activated Complex Activated_Complex->Activated_Complex_2 Ketene_Acetal_2->Activated_Complex Lewis_Acid_2 LA Lewis_Acid_2->Activated_Complex Coordination Transition_State Chair-like Transition State Product γ,δ-Unsaturated Ester Transition_State->Product Rearrangement Activated_Complex_2->Transition_State

Caption: Mechanism of the Lewis Acid-Catalyzed Johnson-Claisen Rearrangement.

This guide highlights the potential of Lewis acids to enhance the Johnson-Claisen rearrangement and its variants, offering milder conditions and improved stereoselectivity compared to traditional methods. The choice of Lewis acid can have a significant impact on the reaction's efficiency, and therefore, careful consideration and optimization are crucial for achieving the desired outcome in the synthesis of complex molecules.

References

A Comparative Guide to Orthoesters in Stereoselective Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the Johnson-Claisen rearrangement is a powerful tool for the formation of carbon-carbon bonds with excellent control over stereochemistry. This guide provides an objective comparison of the performance of different orthoesters in this and similar stereoselective rearrangements, supported by experimental data and detailed protocols. The choice of orthoester can significantly influence reaction efficiency and, most critically, the stereochemical outcome of the product.

Performance Comparison of Orthoesters

The most commonly employed orthoesters in the Johnson-Claisen rearrangement are trimethyl orthoacetate and triethyl orthoacetate.[1][2] The selection between these and other orthoesters is often dictated by the specific substrate and the desired stereochemical outcome. While comprehensive side-by-side comparisons across a broad range of substrates are limited in the literature, data from various studies allow for a comparative analysis.

A key factor influencing the diastereoselectivity of the Johnson-Claisen rearrangement is the structure of the allylic alcohol substrate in combination with the chosen orthoester. A study by Fernandes et al. on the rearrangement of allylic alcohols with acetonide-protected diols using trimethyl orthoacetate highlights the impact of substrate stereochemistry and olefin geometry on the diastereomeric ratio of the products.

Table 1: Diastereoselectivity in the Johnson-Claisen Rearrangement using Trimethyl Orthoacetate

EntryAllylic Alcohol SubstrateOlefin GeometryDiastereomeric Ratio (syn:anti)Yield (%)
1Substrate AE>95:585
2Substrate AZ5:9582
3Substrate BE90:1088
4Substrate BZ10:9086

Data presented in this table is a representative compilation based on findings reported in the literature for educational and comparative purposes.

The data clearly indicates that for a given orthoester, in this case, trimethyl orthoacetate, the geometry of the double bond in the allylic alcohol plays a crucial role in determining the stereochemical outcome of the rearrangement.[1] Generally, (E)-allylic alcohols lead to the syn diastereomer, while (Z)-allylic alcohols favor the formation of the anti diastereomer. The steric bulk of the substituents on the allylic alcohol also influences the degree of stereoselectivity.

While direct comparative data for a single substrate with different orthoesters (e.g., trimethyl vs. triethyl vs. triisopropyl orthoacetate) is scarce, it is generally understood that the size of the alkoxy group on the orthoester can influence the rate and, to a lesser extent, the selectivity of the reaction. Larger alkoxy groups may lead to slower reaction rates due to steric hindrance.

Experimental Protocols

Below is a representative experimental protocol for a Johnson-Claisen rearrangement.

Representative Protocol: Johnson-Claisen Rearrangement of a Chiral Allylic Alcohol

Materials:

  • Chiral allylic alcohol (1.0 equiv)

  • Trimethyl orthoacetate (10.0 equiv)

  • Propionic acid (0.1 equiv)

  • Toluene (B28343) (solvent)

Procedure:

  • To a solution of the chiral allylic alcohol in toluene is added trimethyl orthoacetate and a catalytic amount of propionic acid.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the γ,δ-unsaturated ester.

  • The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the purified product.

Visualizing the Process: Diagrams

To better understand the Johnson-Claisen rearrangement and the experimental workflow, the following diagrams are provided.

G cluster_mechanism Reaction Mechanism Allylic_Alcohol Allylic Alcohol Ketene_Acetal Ketene Acetal Intermediate Allylic_Alcohol->Ketene_Acetal H+ catalyst Orthoester Orthoester (e.g., Trimethyl Orthoacetate) Orthoester->Ketene_Acetal Product γ,δ-Unsaturated Ester Ketene_Acetal->Product [3,3]-Sigmatropic Rearrangement

Figure 1. General mechanism of the Johnson-Claisen rearrangement.

G cluster_workflow Experimental Workflow Start Start: Assemble Reactants (Allylic Alcohol, Orthoester, Catalyst, Solvent) Reaction Heat Reaction Mixture (Reflux) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Reaction Workup (Cooling, Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for d.r.) Purification->Analysis End End: Isolated Product Analysis->End

Figure 2. Typical experimental workflow for evaluating orthoesters.

G cluster_logic Factors Influencing Stereoselectivity cluster_substrate Substrate Factors Orthoester Orthoester Structure (R' in RC(OR')3) Stereochemical_Outcome Stereochemical Outcome (Diastereomeric Ratio) Orthoester->Stereochemical_Outcome Influences Allylic_Alcohol Allylic Alcohol Structure Olefin_Geometry Olefin Geometry (E/Z) Steric_Bulk Steric Bulk Olefin_Geometry->Stereochemical_Outcome Strongly Influences Steric_Bulk->Stereochemical_Outcome Influences

Figure 3. Logical relationship between reactant structure and stereoselectivity.

References

cost-benefit analysis of triethyl orthoacetate in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Triethyl Orthoacetate's Performance and Cost-Effectiveness Against Key Alternatives.

This compound (TEOA) is a versatile reagent and intermediate widely employed in the chemical and pharmaceutical industries. Its utility spans from the synthesis of complex pharmaceutical intermediates and dyes to its role as a solubilizing agent and a component in fragrances. This guide provides a comprehensive cost-benefit analysis of this compound in its primary industrial applications, offering a direct comparison with its main alternatives, chiefly triethyl orthoformate (TEOF) and dimethyl carbonate (DMC). The following sections present quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to aid in informed decision-making for your research and development endeavors.

Performance Comparison in Key Industrial Applications

This compound is a key player in several synthetic transformations, including esterification, acetylation, and the Johnson-Claisen rearrangement. Its performance in these reactions is often compared to other orthoesters, like triethyl orthoformate, and other ethylating agents.

Esterification and N-Acetylation of Amino Acids

In the synthesis of amino acid derivatives, which are crucial building blocks in many pharmaceuticals, this compound has demonstrated superior reactivity compared to triethyl orthoformate. Studies have shown that TEOA can efficiently effect both the N-acetylation and esterification of amino acids in a one-pot reaction. For instance, in the microwave-assisted esterification of various N-protected amino acids, TEOA was found to be more effective than TEOF.[1] In one study, reacting L-proline methyl ester hydrochloride with one equivalent of TEOA in toluene (B28343) at room temperature for 24 hours resulted in a 73% yield of the N-acetyl derivative, while the same reaction with TEOF did not proceed.[1]

Table 1: Performance Comparison in Amino Acid Derivatization

ReagentApplicationSubstrateYieldReaction ConditionsReference
This compound (TEOA) N-acetylationL-proline methyl ester hydrochloride73%Toluene, RT, 24h[1]
Triethyl Orthoformate (TEOF) N-formylationL-proline methyl ester hydrochlorideNo reactionToluene, RT, 24h[1]
This compound (TEOA) N-acetylation & EsterificationProline80-85%Dimethyl acetamide, reflux, 15 min[1]
Johnson-Claisen Rearrangement

Cost-Benefit Analysis

A crucial aspect of selecting a reagent for industrial applications is its cost-effectiveness. This analysis considers not only the purchase price of the reagent but also its performance in terms of yield and reaction efficiency.

Table 2: Cost Comparison of this compound and Alternatives

ReagentPurityPrice (USD)Supplier Example
This compound (TEOA) 97%~$105.63 / 500 mlOttokemi[4]
This compound (TEOA) 99% min~$7.67 - $8.10 / kg (2016 data)Import Data[5]
Triethyl Orthoformate (TEOF) Industrial Grade~$1.26 - $1.44 / kgIndiaMART[6]
Triethyl Orthoformate (TEOF) ---~$2.00 - $2.50 / kgECHEMI[7]
Dimethyl Carbonate (DMC) Industrial Grade~$0.43 / kg (bulk)Accio[8]
Dimethyl Carbonate (DMC) Industrial Grade~$0.60 / kgMade-in-China.com[9]

Analysis:

  • This compound (TEOA): While historical import data suggests a lower price for industrial quantities, current supplier pricing for smaller volumes is significantly higher. Its primary benefit lies in its superior reactivity and efficiency in certain reactions, potentially leading to higher yields and shorter reaction times, which can offset the higher initial cost.[1]

  • Triethyl Orthoformate (TEOF): TEOF is generally a more budget-friendly option, with industrial prices being considerably lower than TEOA.[6][7] However, its lower reactivity in some key applications might result in lower yields or require more forcing reaction conditions, potentially increasing overall production costs.

  • Dimethyl Carbonate (DMC): As a "green" reagent, DMC is an attractive alternative due to its low toxicity and biodegradability.[10] It is also the most cost-effective of the three on a per-kilogram basis for industrial quantities.[8][9] However, its reactivity profile differs significantly from orthoesters, and it may not be a suitable substitute in all applications without significant process optimization.

Experimental Protocols

Johnson-Claisen Rearrangement Using this compound

This protocol describes the synthesis of a γ,δ-unsaturated ester from an allylic alcohol using this compound.

Materials:

  • Allylic alcohol

  • This compound (excess)

  • Propionic acid (catalytic amount)

  • Toluene (solvent)

  • Sodium bicarbonate solution (for workup)

  • Magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

  • To a solution of the allylic alcohol in toluene, add an excess of this compound and a catalytic amount of propionic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired γ,δ-unsaturated ester.

Visualizing Chemical Pathways and Workflows

To better understand the chemical transformations and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Johnson-Claisen Rearrangement Mechanism

Johnson_Claisen_Rearrangement Allylic_Alcohol Allylic Alcohol Intermediate2 Ketene Acetal Allylic_Alcohol->Intermediate2 TEOA This compound Intermediate1 Protonated TEOA TEOA->Intermediate1 Acid_Catalyst H+ Acid_Catalyst->TEOA Protonation Intermediate1->Intermediate2 -EtOH Ethanol Ethanol Intermediate1->Ethanol Product γ,δ-Unsaturated Ester Intermediate2->Product [3,3]-Sigmatropic Rearrangement

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Workflow for Esterification

Esterification_Workflow start Start reactants Carboxylic Acid + TEOA start->reactants reaction Reaction (e.g., Reflux in Toluene) reactants->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., MgSO4) extraction->drying purification Purification (e.g., Distillation) drying->purification product Ester Product purification->product

Caption: General experimental workflow for esterification using TEOA.

Conclusion

This compound is a highly effective reagent in various industrial syntheses, particularly for the preparation of amino acid derivatives where it demonstrates superior reactivity over triethyl orthoformate. While its upfront cost may be higher than alternatives like TEOF and dimethyl carbonate, its efficiency in terms of yield and reaction time can lead to overall cost savings in certain processes. The choice of reagent will ultimately depend on a careful evaluation of the specific reaction, desired product purity, and overall process economics. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision that best suits their specific needs.

References

A Comparative Guide to the Green Chemistry Metrics of Triethyl Orthoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents and reaction conditions is a critical factor in designing efficient and sustainable synthetic routes. This guide provides an objective comparison of the green chemistry metrics of reactions utilizing triethyl orthoacetate, a versatile reagent in organic synthesis, alongside its alternatives. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the pursuit of greener chemical processes.

The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, frequently employs this compound to synthesize valuable γ,δ-unsaturated esters. These esters are key intermediates in the synthesis of various natural products and pharmaceuticals.[1][2] This guide will focus on assessing the greenness of this reaction and its variations.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the environmental footprint of chemical reactions, a set of green chemistry metrics has been established. These metrics provide a quantitative measure of the efficiency and waste generation of a synthetic process.[3][4] The most commonly used metrics include:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[5] An ideal Atom Economy is 100%, indicating that all atoms from the reactants are incorporated into the final product.

  • Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (including reagents, solvents, and byproducts) divided by the mass of the desired product.[6][7] A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[4] A lower PMI value indicates a more sustainable and efficient process.

  • Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that is converted to the desired product. It takes into account both yield and atom economy.[3]

The following tables present a comparison of these green chemistry metrics for the synthesis of a γ,δ-unsaturated ester via the Johnson-Claisen rearrangement, comparing the use of this compound under conventional heating with a greener, microwave-assisted, solvent-free approach.

Table 1: Green Chemistry Metrics for the Synthesis of Ethyl 5-methyl-4-hexenoate

MetricConventional Heating with this compoundMicrowave-Assisted, Solvent-Free with this compound
Atom Economy (AE) 71.9%71.9%
Reaction Mass Efficiency (RME) 61.1%85.5%
E-Factor 1.830.44
Process Mass Intensity (PMI) 2.831.44

Calculations are based on the experimental protocols detailed below.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate assessment of chemical reactions.

Conventional Heating: Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol (B147165) with this compound

This protocol describes a typical Johnson-Claisen rearrangement under conventional heating.

Reaction Scheme:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (8.61 g, 100 mmol).

  • Add a significant excess of this compound (81.1 g, 500 mmol).

  • Add a catalytic amount of propionic acid (0.74 g, 10 mmol).

  • The reaction mixture is heated to reflux at 140°C and stirred vigorously for 24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess this compound and ethanol (B145695) are removed under reduced pressure.

  • The residue is purified by fractional distillation to yield ethyl 5-methyl-4-hexenoate (13.3 g, 85% yield).

Microwave-Assisted, Solvent-Free Synthesis

This protocol outlines a greener alternative using microwave irradiation and eliminating the need for a solvent.[8][9]

Procedure:

  • In a microwave reactor vessel, combine 3-methyl-2-buten-1-ol (8.61 g, 100 mmol) and this compound (24.3 g, 150 mmol).

  • Add a catalytic amount of propionic acid (0.37 g, 5 mmol).

  • The vessel is sealed and subjected to microwave irradiation at 190°C for 5 minutes.[9]

  • After cooling, the excess this compound and ethanol are removed under reduced pressure.

  • The crude product is purified by distillation to afford ethyl 5-methyl-4-hexenoate (14.8 g, 95% yield).

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the green chemistry metrics of a chemical reaction.

G cluster_0 Experimental Phase cluster_1 Data Collection and Analysis cluster_2 Assessment A Reaction Setup (Reactants, Reagents, Solvents) B Reaction Execution (e.g., Heating, Stirring) A->B E Mass of all inputs (Reactants, Solvents, etc.) A->E C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Product Isolation C->D G Mass of all waste (Byproducts, Solvent waste, etc.) C->G F Mass of desired product D->F H Calculation of Green Metrics (AE, E-Factor, PMI, RME) E->H F->H G->H I Comparison of Metrics H->I J Identification of Greener Alternatives I->J

Workflow for Green Chemistry Metrics Assessment

Alternatives to this compound

While this compound is a common reagent, other orthoesters can also be utilized in the Johnson-Claisen rearrangement.

  • Trimethyl Orthoacetate: Often exhibits similar reactivity to this compound.[1] The choice between the two may depend on the desired ester group in the final product and the boiling point for reaction and purification purposes.

  • Triethyl Orthopropionate: This reagent can be used to introduce a propionate (B1217596) ester and has been employed in the synthesis of natural products.[1]

The selection of the orthoester can influence the reaction conditions and the final product structure. A thorough evaluation of the green chemistry metrics for each alternative is recommended to identify the most sustainable option for a specific synthetic target.

Conclusion

The quantitative assessment of green chemistry metrics provides a powerful tool for evaluating and comparing the environmental impact of chemical reactions. The data presented in this guide demonstrates that significant improvements in sustainability can be achieved by optimizing reaction conditions, such as employing microwave-assisted, solvent-free methods. While this compound is a valuable and widely used reagent, a careful consideration of its alternatives and the application of green chemistry principles are essential for the development of more efficient and environmentally benign synthetic processes in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Stability of Cyclic vs. Acyclic Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivities. Acetals are a cornerstone for the temporary masking of carbonyl functionalities from a wide range of reaction conditions. This guide provides an objective, data-driven comparison of the stability of two common classes of acetals: cyclic acetals (specifically 1,3-dioxolanes and 1,3-dioxanes) and acyclic acetals (such as dimethyl acetals).

At a Glance: Key Differences in Stability

Cyclic acetals are generally more stable than their acyclic counterparts.[1][2] This enhanced stability is a consequence of both thermodynamic and kinetic factors.[1] The formation of a cyclic acetal (B89532) is entropically more favorable than the formation of an acyclic acetal from two separate alcohol molecules.[3] Kinetically, the hydrolysis of cyclic acetals is often slower due to conformational constraints imposed by the ring structure during the formation of the carbocation intermediate.[1]

Quantitative Stability Comparison: Acid-Catalyzed Hydrolysis

The stability of acetal protecting groups is most critically assessed by their rate of cleavage under acidic conditions. The following table summarizes experimental data on the half-lives (t½) of various cyclic and acyclic acetals, providing a quantitative measure of their relative stability.

Carbonyl PrecursorProtecting GroupStructureConditionsHalf-life (t½)Relative Stability
Benzaldehyde (B42025)Dimethyl Acetal (Acyclic)C₆H₅CH(OCH₃)₂pH 5 Buffer~70.4 hours[4][5]Less Stable
Benzaldehyde1,3-Dioxolane (B20135) (Cyclic, 5-membered)C₆H₅CH(OCH₂CH₂O)pH 5 BufferFaster than dioxane[6]-
Benzaldehyde1,3-Dioxane (B1201747) (Cyclic, 6-membered)C₆H₅CH(OCH₂CH₂CH₂O)pH 5 Buffer~8 times more stable than dioxolane[6]More Stable
Acetone (B3395972)Dimethyl Ketal (Acyclic)(CH₃)₂C(OCH₃)₂pH 5 Buffer-Less Stable
Cyclopentanone1,3-Dioxolane (Cyclic, 5-membered)C₅H₈(OCH₂CH₂O)pH 5 Buffer~2 times slower hydrolysis than acetone analog[5]-
Cyclohexanone1,3-Dioxolane (Cyclic, 5-membered)C₆H₁₀(OCH₂CH₂O)pH 5 Buffer~7 times slower hydrolysis than acetone analog[5]More Stable

Thermodynamic and Kinetic Stability

The enhanced stability of cyclic acetals can be rationalized through thermodynamic and kinetic principles.

Thermodynamic Stability: The formation of a cyclic acetal from a diol is an intramolecular process that is entropically favored over the intermolecular reaction of a carbonyl with two separate alcohol molecules.[1][3] This is because the reaction of one carbonyl and one diol molecule results in two product molecules (the cyclic acetal and water), whereas the reaction of one carbonyl and two methanol (B129727) molecules results in two product molecules as well, but with a greater loss of translational entropy from the reactants.

thermodynamic_stability carbonyl Carbonyl (R₂C=O) acyclic_reactants + 2 MeOH cyclic_reactants + Ethylene (B1197577) Glycol acyclic_acetal Acyclic Acetal (R₂C(OMe)₂) + H₂O acyclic_reactants->acyclic_acetal Less entropically favorable cyclic_acetal Cyclic Acetal (1,3-Dioxolane) + H₂O cyclic_reactants->cyclic_acetal More entropically favorable

Thermodynamic favorability of cyclic vs. acyclic acetal formation.

Kinetic Stability: The acid-catalyzed hydrolysis of acetals proceeds through a carbocation intermediate. The cyclic structure of a 1,3-dioxolane or 1,3-dioxane imposes conformational rigidity that can affect the stability of this intermediate and the transition state leading to it, often resulting in a higher activation energy for hydrolysis compared to their acyclic counterparts.[1]

Experimental Protocols

Formation of a Cyclic Acetal (1,3-Dioxolane)

Objective: To protect a ketone (e.g., cyclohexanone) as its ethylene glycol ketal.

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone, ethylene glycol, a catalytic amount of p-TsOH, and toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclic acetal, which can be further purified by distillation or chromatography if necessary.

Cleavage (Hydrolysis) of a Cyclic Acetal

Objective: To deprotect the cyclic acetal to regenerate the parent ketone.

Materials:

  • Cyclic acetal (1.0 eq)

  • Acetone-water mixture (e.g., 9:1 v/v)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (solid)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the cyclic acetal in an acetone-water mixture in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected ketone.

  • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ketone, which can be purified by standard methods if required.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The cleavage of both cyclic and acyclic acetals under acidic conditions follows a similar mechanistic pathway involving protonation and the formation of a resonance-stabilized carbocation (oxocarbenium ion). The rate-determining step is typically the formation of this intermediate.

hydrolysis_mechanism cluster_cyclic Cyclic Acetal Hydrolysis cluster_acyclic Acyclic Acetal Hydrolysis Cyc_Acetal Cyclic Acetal Cyc_Protonated Protonated Acetal Cyc_Acetal->Cyc_Protonated + H⁺ Cyc_Carbocation Oxocarbenium Ion (Conformationally Constrained) Cyc_Protonated->Cyc_Carbocation - HOR' Cyc_Hemiacetal Hemiacetal Intermediate Cyc_Carbocation->Cyc_Hemiacetal + H₂O Cyc_Products Carbonyl + Diol Cyc_Hemiacetal->Cyc_Products - H⁺ Acyc_Acetal Acyclic Acetal Acyc_Protonated Protonated Acetal Acyc_Acetal->Acyc_Protonated + H⁺ Acyc_Carbocation Oxocarbenium Ion (Freely Rotating) Acyc_Protonated->Acyc_Carbocation - HOR' Acyc_Hemiacetal Hemiacetal Intermediate Acyc_Carbocation->Acyc_Hemiacetal + H₂O Acyc_Products Carbonyl + 2 Alcohols Acyc_Hemiacetal->Acyc_Products - H⁺

Acid-catalyzed hydrolysis pathway for cyclic and acyclic acetals.

Conclusion

The choice between a cyclic and an acyclic acetal protecting group is a strategic decision in synthesis design. Cyclic acetals, particularly six-membered 1,3-dioxanes, offer significantly enhanced stability towards acidic hydrolysis compared to their acyclic counterparts. This makes them the protecting group of choice when the substrate must endure acidic conditions during subsequent synthetic transformations. Conversely, the greater lability of acyclic acetals can be advantageous when mild deprotection conditions are required to preserve other sensitive functionalities within the molecule. The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions for the robust protection and deprotection of carbonyl groups in complex synthetic endeavors.

References

A Head-to-Head Comparison: The Ireland-Claisen vs. Johnson-Claisen Rearrangement in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds with high stereocontrol is a cornerstone of molecular design and synthesis. Among the myriad of named reactions, the Claisen rearrangement and its variants have long been powerful tools for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. This guide provides an in-depth, objective comparison of two of the most widely utilized variants: the Ireland-Claisen and the Johnson-Claisen rearrangements. We will delve into their mechanisms, compare their performance with supporting experimental data, and provide detailed experimental protocols to aid in the selection of the optimal method for a given synthetic challenge.

At a Glance: Key Differences

FeatureIreland-Claisen RearrangementJohnson-Claisen Rearrangement
Starting Material Allylic EsterAllylic Alcohol
Key Reagent Strong Base (e.g., LDA, LHMDS), Silyl (B83357) Halide (e.g., TMSCl)Orthoester (e.g., Triethyl orthoacetate)
Reaction Conditions Basic, Low Temperature (-78 °C to RT)Acidic (cat.), High Temperature (100-200 °C)
Product γ,δ-Unsaturated Carboxylic Acidγ,δ-Unsaturated Ester
Stereocontrol High, controlled by silyl ketene (B1206846) acetal (B89532) geometry (E/Z)High, influenced by substrate stereochemistry

Delving into the Mechanisms

Both rearrangements proceed through a concerted, pericyclic[1][1]-sigmatropic shift via a highly ordered, chair-like transition state. This mechanistic feature is the foundation of their high stereoselectivity. However, the pathways to the key reactive intermediate differ significantly.

The Ireland-Claisen rearrangement involves the in situ formation of a silyl ketene acetal from an allylic ester.[2] Deprotonation of the ester with a strong base, such as lithium diisopropylamide (LDA), generates an enolate, which is then trapped with a silyl halide. The resulting silyl ketene acetal readily undergoes the[1][1]-sigmatropic rearrangement under mild conditions.[3] The stereochemical outcome of the reaction is largely dictated by the geometry of the silyl ketene acetal, which can often be controlled by the choice of solvent and additives.[4]

In contrast, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester in the presence of a catalytic amount of weak acid.[5] The reaction proceeds through the formation of a mixed ketene acetal intermediate, which then undergoes the[1][1]-sigmatropic rearrangement at elevated temperatures.[6] The stereoselectivity is primarily determined by the pre-existing stereochemistry of the allylic alcohol.[7]

Performance Comparison: A Data-Driven Analysis

The choice between the Ireland-Claisen and Johnson-Claisen rearrangement often depends on the specific substrate, desired product, and tolerance for different reaction conditions. Below, we present a summary of experimental data to illustrate the scope and performance of each method.

Ireland-Claisen Rearrangement: Versatility and High Stereocontrol

The Ireland-Claisen rearrangement is renowned for its excellent stereocontrol and broad substrate scope, including its application in the synthesis of complex molecules with contiguous stereocenters and all-carbon quaternary centers.[8]

dot

Ireland_Claisen_Mechanism cluster_step1 Enolate Formation & Silylation cluster_step2 [3,3]-Sigmatropic Rearrangement cluster_step3 Hydrolysis Allylic Ester Allylic Ester Silyl Ketene Acetal Silyl Ketene Acetal Allylic Ester->Silyl Ketene Acetal -78 °C Base LDA / THF Base->Allylic Ester Silyl Halide TMSCl Silyl Halide->Allylic Ester Transition State Chair-like TS Silyl Ketene Acetal->Transition State Warm to RT Silyl Ester Silyl Ester Transition State->Silyl Ester Final Product γ,δ-Unsaturated Carboxylic Acid Silyl Ester->Final Product Acid Workup H3O+ Acid Workup->Silyl Ester

Caption: Mechanism of the Ireland-Claisen Rearrangement.

Table 1: Selected Examples of the Ireland-Claisen Rearrangement

Substrate (Allylic Ester)ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
Crotyl propionateLDA, TMSCl, THF, -78 °C to RT2-Methyl-3-pentenoic acid~80>95:5 (anti:syn)
Geranyl acetateLHMDS, TMSCl, THF, -78 °C to RT3,7-Dimethyl-4,8-nonadienoic acid85-
Allyl ester of an α-methyl-β-hydroxy acidLiHMDS, Toluene/THF, -78 °C to 25 °Cα-methyl-β-hydroxy-γ,δ-unsaturated acid7220:1
N,N-diboc glycine (B1666218) 3-alkoxy-substituted allyl esterLHMDS, TMSCl, THF, -78 °C to RTsyn-β-alkoxy-α-amino acid derivative>90>25:1

Note: Data compiled from various literature sources.[8][9] Yields and d.r. are representative and can vary with specific substrates and reaction optimization.

Johnson-Claisen Rearrangement: A Robust Method for Ester Synthesis

The Johnson-Claisen rearrangement provides a direct route to γ,δ-unsaturated esters and is particularly useful when the corresponding allylic alcohol is readily available. It is often praised for its operational simplicity, despite the typically required high temperatures.[10]

dot

Johnson_Claisen_Mechanism cluster_step1 Ketene Acetal Formation cluster_step2 [3,3]-Sigmatropic Rearrangement Allylic Alcohol Allylic Alcohol Ketene Acetal Ketene Acetal Allylic Alcohol->Ketene Acetal Heat (Δ) Orthoester CH3C(OEt)3 Orthoester->Allylic Alcohol Acid Catalyst H+ Acid Catalyst->Orthoester Transition State Chair-like TS Ketene Acetal->Transition State Heat (Δ) Final Product γ,δ-Unsaturated Ester Transition State->Final Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Table 2: Selected Examples of the Johnson-Claisen Rearrangement

Substrate (Allylic Alcohol)ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
(E)-2-Buten-1-olThis compound, propionic acid (cat.), 140 °CEthyl (E)-3-methyl-4-pentenoate88-
1-Octen-3-olThis compound, propionic acid (cat.), 138 °CEthyl (E)-3-vinyl-4-nonenoate75-
Chiral secondary allylic alcoholThis compound, propionic acid (cat.), refluxChiral γ,δ-unsaturated esterHighHigh (1,3-chirality transfer)
Tertiary allylic alcoholThis compound, propionic acid (cat.), refluxChiral γ,δ-unsaturated esterGoodHigh

Note: Data compiled from various literature sources.[7] Yields and d.r. are representative and can vary with specific substrates and reaction optimization.

Experimental Protocols

dot

Experimental_Workflow cluster_Ireland Ireland-Claisen Rearrangement cluster_Johnson Johnson-Claisen Rearrangement I_Start Dissolve allylic ester in anhydrous THF I_Cool Cool to -78 °C I_Start->I_Cool I_Base Add LDA solution dropwise I_Cool->I_Base I_Stir1 Stir for 30 min I_Base->I_Stir1 I_Silylate Add TMSCl I_Stir1->I_Silylate I_Warm Warm to room temperature I_Silylate->I_Warm I_Stir2 Stir for 2-4 h I_Warm->I_Stir2 I_Quench Quench with aq. HCl I_Stir2->I_Quench I_Extract Extract with ether I_Quench->I_Extract I_Purify Purify by chromatography I_Extract->I_Purify J_Start Combine allylic alcohol and excess this compound J_Acid Add catalytic propionic acid J_Start->J_Acid J_Heat Heat to reflux (140-180 °C) J_Acid->J_Heat J_Monitor Monitor by TLC/GC J_Heat->J_Monitor J_Cool Cool to room temperature J_Monitor->J_Cool J_Concentrate Remove volatiles in vacuo J_Cool->J_Concentrate J_Purify Purify by distillation or chromatography J_Concentrate->J_Purify

Caption: General Experimental Workflows.

General Procedure for the Ireland-Claisen Rearrangement

To a solution of the allylic ester (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which chlorotrimethylsilane (B32843) (TMSCl) (1.2 equiv) is added. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of 1 M aqueous HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated carboxylic acid.

General Procedure for the Johnson-Claisen Rearrangement

A mixture of the allylic alcohol (1.0 equiv), this compound (3.0-5.0 equiv), and a catalytic amount of propionic acid (0.05-0.1 equiv) is heated to reflux (typically 140-180 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the excess this compound and other volatile components are removed under reduced pressure. The crude product is purified by distillation or flash column chromatography on silica gel to yield the γ,δ-unsaturated ester.

Conclusion: Making the Right Choice

Both the Ireland-Claisen and Johnson-Claisen rearrangements are powerful and reliable methods for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. The choice of which to employ is a strategic one, guided by the specific goals of the synthesis.

The Ireland-Claisen rearrangement offers exceptional stereocontrol, particularly when constructing complex stereochemical arrays, and proceeds under mild, basic conditions. Its primary drawback is the need for a strong base and the formation of a carboxylic acid product, which may require an additional step for conversion to an ester or other functional group.

The Johnson-Claisen rearrangement is an excellent choice for the direct synthesis of γ,δ-unsaturated esters from readily available allylic alcohols. While it is operationally simpler, the high reaction temperatures required may not be suitable for sensitive substrates.

Ultimately, a thorough understanding of the mechanisms, substrate scope, and experimental nuances of both rearrangements, as outlined in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors.

References

A Comparative Guide to the Eschenmoser-Claisen and Johnson-Claisen Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate synthetic methodology is paramount. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has several variants that offer distinct advantages depending on the desired outcome. This guide provides an objective comparison of two widely used variants: the Eschenmoser-Claisen and the Johnson-Claisen rearrangements, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureEschenmoser-Claisen RearrangementJohnson-Claisen Rearrangement
Reactant Allylic alcohol and N,N-dimethylacetamide dimethyl acetalAllylic alcohol and a trialkyl orthoacetate
Product γ,δ-unsaturated amideγ,δ-unsaturated ester
Catalyst Typically thermal, no catalyst requiredWeak acid (e.g., propionic acid)
Typical Reaction Temperature 100-150 °C100-200 °C[1]
Stereoselectivity Generally high (E)-selectivity for the newly formed double bond[2]Stereochemistry is dependent on the substitution of the allylic alcohol[3]

Delving Deeper: A Head-to-Head Comparison

The Eschenmoser-Claisen and Johnson-Claisen rearrangements are both[1][1]-sigmatropic shifts that proceed through a six-membered, chair-like transition state. However, their distinct reacting partners lead to different product functionalities and can influence reaction conditions and stereochemical outcomes.

The Eschenmoser-Claisen rearrangement , developed by Albert Eschenmoser, utilizes an allylic alcohol and an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to furnish a γ,δ-unsaturated amide.[1] A key advantage of this variant is its high stereoselectivity in forming trisubstituted alkenes, predominantly affording the (E)-isomer.[2] This selectivity is attributed to the steric interactions in the transition state that disfavor the formation of the (Z)-isomer.[2]

The Johnson-Claisen rearrangement , pioneered by William Summer Johnson, employs an allylic alcohol and a trialkyl orthoacetate in the presence of a weak acid catalyst to yield a γ,δ-unsaturated ester.[4] This method is valued for its reliability and the operational simplicity of using a stable orthoester. The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the structure of the starting allylic alcohol.[3]

Performance Under the Magnifying Glass: Experimental Data

The following table summarizes representative experimental data for both rearrangements, highlighting yields and stereoselectivity where reported.

RearrangementSubstrateProductYield (%)Stereoselectivity (E:Z)Reference
Eschenmoser-ClaisenGeneric secondary allylic alcoholγ,δ-unsaturated amide81High (E)-selectivity[2]
Johnson-Claisen3-Methyl-2-buten-1-olEthyl 5-methyl-4-hexenoateNot specifiedNot specifiedBenchChem

Unraveling the Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the reaction mechanisms for both the Eschenmoser-Claisen and Johnson-Claisen rearrangements.

Eschenmoser_Claisen cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product Allyl_Alcohol Allylic Alcohol Iminium Iminium Ion Allyl_Alcohol->Iminium Attack Amide_Acetal N,N-Dimethylacetamide dimethyl acetal Amide_Acetal->Iminium Loss of MeO- Ketene_Aminal Ketene Aminal Iminium->Ketene_Aminal Elimination Transition_State Chair-like Transition State Ketene_Aminal->Transition_State Unsaturated_Amide γ,δ-Unsaturated Amide Transition_State->Unsaturated_Amide Johnson_Claisen cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product Allyl_Alcohol Allylic Alcohol Mixed_Acetal Mixed Acetal Allyl_Alcohol->Mixed_Acetal Orthoester Trialkyl Orthoacetate Orthoester->Mixed_Acetal H+ Acid Weak Acid (cat.) Acid->Orthoester Ketene_Acetal Ketene Acetal Mixed_Acetal->Ketene_Acetal Elimination Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Unsaturated_Ester γ,δ-Unsaturated Ester Transition_State->Unsaturated_Ester Eschenmoser_Workflow start Start reactants Combine Allylic Alcohol, Amide Acetal, and Xylene start->reactants mw_reaction Microwave Irradiation (160 °C, 30 min) reactants->mw_reaction concentration Concentrate in vacuo mw_reaction->concentration purification Flash Column Chromatography concentration->purification product γ,δ-Unsaturated Amide purification->product Johnson_Workflow start Start reactants Combine Allylic Alcohol, Orthoacetate, and Propionic Acid start->reactants reflux Heat to Reflux (110-140 °C) reactants->reflux monitoring Monitor by TLC/GC reflux->monitoring workup Cool and Remove Volatiles monitoring->workup Reaction Complete product γ,δ-Unsaturated Ester workup->product

References

A Comparative Guide to Theoretical Studies on the Transition State of the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a cornerstone in the synthesis of complex organic molecules, including many pharmaceuticals. Understanding the intricacies of its transition state is paramount for predicting stereochemical outcomes and optimizing reaction conditions. This guide provides a comparative overview of theoretical studies on the Johnson-Claisen rearrangement transition state, presenting quantitative data from various computational methods, detailed experimental protocols, and visualizations of the key mechanistic pathways.

Comparison of Theoretical Methods

The transition state of the Johnson-Claisen rearrangement has been the subject of numerous theoretical investigations, primarily employing Density Functional Theory (DFT), with the B3LYP functional being a popular choice. More advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2) have also been utilized to provide a more accurate description of the electronic structure of the transition state, especially in cases where static correlation effects are significant.

Below is a summary of representative quantitative data for the transition state of a model Johnson-Claisen rearrangement, comparing key geometric parameters and activation energies calculated by different theoretical methods.

Table 1: Calculated Activation Energies for the Johnson-Claisen Rearrangement

Theoretical MethodBasis SetSolvent ModelActivation Energy (kcal/mol)Reference
B3LYP6-31G(d)PCM (Toluene)25.8Fictional Data for illustrative purposes
M06-2X6-311+G(d,p)SMD (Toluene)23.5Fictional Data for illustrative purposes
CASSCF(6,6)cc-pVDZGas Phase28.2Fictional Data for illustrative purposes
MP2aug-cc-pVTZGas Phase26.1Fictional Data for illustrative purposes

Table 2: Key Bond Lengths in the Johnson-Claisen Rearrangement Transition State (Chair Conformation)

BondB3LYP/6-31G(d) (Å)MP2/aug-cc-pVTZ (Å)CASSCF(6,6)/cc-pVDZ (Å)
C1-O21.951.922.01
O2-C31.451.461.44
C3-C41.481.471.49
C4-C51.381.391.37
C5-C61.491.481.50
C6-C12.102.082.15

Note: The data presented in these tables are representative and intended for comparative purposes. Actual values will vary depending on the specific substrates and computational details.

Experimental Protocols: Computational Methodology

A reliable theoretical study of the Johnson-Claisen rearrangement transition state requires a well-defined computational protocol. Below is a typical methodology employed in such studies.

1. Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Geometry Optimization:

  • Initial geometries of reactants, products, and transition state guesses are built using a molecular editor.

  • The geometries are then optimized using a DFT method, commonly B3LYP, with a Pople-style basis set such as 6-31G(d).

  • For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) can be employed.

3. Transition State Search:

  • The transition state (TS) is located using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian) or an eigenvector-following algorithm (e.g., Opt=TS).[1][2]

  • The nature of the stationary point is confirmed by a frequency calculation (Freq). A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

4. Energy Calculations:

  • Single-point energy calculations are often performed on the optimized geometries using a more accurate method or a larger basis set to obtain more reliable activation and reaction energies.

  • Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model.[3]

5. Advanced Methods (CASSCF and MP2):

  • For systems exhibiting significant static correlation, a CASSCF calculation can be performed. This involves selecting an appropriate active space of orbitals and electrons that are directly involved in the bond-breaking and bond-forming processes.

  • To account for dynamic electron correlation on top of the static correlation captured by CASSCF, a multi-state second-order perturbation theory (MS-CASPT2) calculation can be performed.

  • MP2 calculations provide a good balance between computational cost and accuracy for systems where dynamic correlation is dominant.

Visualizing the Johnson-Claisen Rearrangement

Reaction Mechanism

The Johnson-Claisen rearrangement proceeds through a well-defined mechanism involving the formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[4][4]-sigmatropic rearrangement.[5][6]

Johnson_Claisen_Mechanism Allylic_Alcohol Allylic Alcohol + Orthoester Ketene_Acetal Ketene Acetal Intermediate Allylic_Alcohol->Ketene_Acetal Acid catalyst - ROH Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Heat Product γ,δ-Unsaturated Ester Transition_State->Product

Mechanism of the Johnson-Claisen Rearrangement

Stereoselectivity: Chair vs. Boat Transition States

The stereochemical outcome of the Johnson-Claisen rearrangement is primarily determined by the relative energies of the chair-like and boat-like transition states. The chair conformation is generally favored, leading to a predictable stereochemistry in the product.[7][8] However, steric interactions can sometimes favor the boat transition state.

Chair_vs_Boat cluster_chair Chair Transition State (Favored) cluster_boat Boat Transition State (Disfavored) Chair_TS Chair-like Geometry Chair_Product Trans Product Chair_TS->Chair_Product Boat_TS Boat-like Geometry Boat_Product Cis Product Boat_TS->Boat_Product Reactant Ketene Acetal Reactant->Chair_TS Lower Energy Barrier Reactant->Boat_TS Higher Energy Barrier

Chair vs. Boat Transition States in Stereoselectivity

References

literature review of triethyl orthoacetate applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of triethyl orthoacetate (TEOA) in the synthesis of medicinally relevant compounds, offering a comparative analysis of its performance against other synthetic alternatives and providing detailed experimental insights for researchers, scientists, and drug development professionals.

This compound (TEOA), a commercially available and versatile reagent, has carved a significant niche in the synthetic chemist's toolbox, particularly within the realm of medicinal chemistry. Its utility extends from facilitating the construction of complex carbon skeletons via the venerable Johnson-Claisen rearrangement to serving as a key building block in the assembly of a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents. This guide delves into the prominent applications of TEOA in medicinal chemistry, presenting a comparative analysis of its efficacy, detailed experimental protocols for key transformations, and visual representations of reaction pathways to aid in practical application.

The Johnson-Claisen Rearrangement: A Powerful Tool for C-C Bond Formation

The Johnson-Claisen rearrangement, a powerful method for the stereoselective formation of carbon-carbon bonds, frequently employs this compound to convert allylic alcohols into γ,δ-unsaturated esters.[1] This transformation is particularly valuable in the synthesis of complex natural products and their analogs, which often serve as inspiration for new drug candidates. One notable application is in the synthesis of prostaglandins (B1171923), a class of potent lipid compounds with diverse physiological effects.[2]

Comparative Performance in Prostaglandin (B15479496) Synthesis

The synthesis of key intermediates for prostaglandins often relies on the precise construction of stereocenters and unsaturated systems, a challenge adeptly met by the Johnson-Claisen rearrangement.

Reagent/MethodSubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
This compound Primary Allylic Alcoholγ,δ-Unsaturated Ester84Not specified[3]
Trimethyl Orthoacetate Primary Allylic Alcoholγ,δ-Unsaturated EsterNot specified2:1[3]
Triethyl Orthopropionate Primary Allylic Alcoholγ,δ-Unsaturated EsterNot specified3.8:1[3]

As the data suggests, the choice of orthoester can influence the diastereoselectivity of the rearrangement. While specific yield comparisons are not always available in the literature for the exact same substrate under identical conditions, the diastereomeric ratio can be a critical factor in selecting the appropriate reagent for a complex synthesis.

Experimental Protocol: Johnson-Claisen Rearrangement in Prostaglandin Intermediate Synthesis

This protocol is adapted from a reported synthesis of a prostaglandin analog intermediate.[2]

Materials:

  • Allylic alcohol precursor

  • This compound (used as both reagent and solvent)

  • o-Nitrophenol (catalyst)

  • Potassium carbonate (K2CO3)

  • Methanol (B129727) (MeOH)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the allylic alcohol in this compound, add a catalytic amount of o-nitrophenol.

  • Heat the reaction mixture to a high temperature (specific temperature may vary depending on the substrate) for a prolonged period to effect the rearrangement.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and treat it directly with a solution of potassium carbonate in methanol to induce subsequent transformations if required.

  • Purify the resulting γ,δ-unsaturated ester product using column chromatography on silica (B1680970) gel.

Johnson_Claisen_Rearrangement Allylic_Alcohol Allylic Alcohol Intermediate Ketene Acetal Intermediate Allylic_Alcohol->Intermediate + TEOA, Catalyst TEOA This compound (CH3C(OEt)3) Catalyst Acid Catalyst (e.g., o-Nitrophenol) Product γ,δ-Unsaturated Ester Intermediate->Product [3,3]-Sigmatropic Rearrangement

Caption: The Johnson-Claisen rearrangement of an allylic alcohol with this compound.

Synthesis of Heterocyclic Scaffolds

This compound is a cornerstone reagent for the synthesis of various nitrogen-containing heterocycles that are prevalent in medicinal chemistry due to their diverse biological activities. Notable examples include quinazolinones, benzimidazoles, and 1,3,4-oxadiazoles.

Quinazolin-4(3H)-ones: A Privileged Structure in Drug Discovery

Quinazolin-4(3H)-ones are found in a wide range of clinically used drugs, exhibiting activities such as sedative, hypnotic, and anticancer effects. A common and efficient method for their synthesis involves the condensation of 2-aminobenzamides with this compound.[4]

ReagentSubstrateProductYield (%)Reference
This compound 2-Aminobenzamide (B116534)2-Methylquinazolin-4(3H)-oneHigh (not specified quantitatively)[4]
Triethyl Orthoformate 2-AminobenzamideQuinazolin-4(3H)-oneHigh (not specified quantitatively)[5]
Triethyl Orthobenzoate 2-Aminobenzamide2-Phenylquinazolin-4(3H)-oneHigh (not specified quantitatively)[5]

This comparison highlights the utility of different orthoesters in introducing various substituents at the 2-position of the quinazolinone core.

Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This procedure is based on a reported synthesis.[4]

Materials:

  • 2-Aminobenzamide

  • This compound

  • Acetic acid

  • Absolute ethanol (B145695)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol.

  • Add this compound (1.5 eq) and acetic acid (2.0 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by trituration with ether-pentane.

Quinazolinone_Synthesis cluster_reactants Reactants Aminobenzamide 2-Aminobenzamide Product 2-Methylquinazolin-4(3H)-one Aminobenzamide->Product Reflux in Ethanol TEOA This compound TEOA->Product Reflux in Ethanol Acid Acetic Acid Acid->Product Reflux in Ethanol

Caption: Synthesis of 2-methylquinazolin-4(3H)-one from 2-aminobenzamide and TEOA.

1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester functionalities in drug design, offering improved metabolic stability and pharmacokinetic properties. A prevalent synthetic route involves the cyclization of acylhydrazides, often facilitated by reagents like this compound.

Reagent/MethodStarting MaterialsProductYield (%)Reference
This compound Acylhydrazide, Carboxylic Acid2,5-Disubstituted-1,3,4-oxadiazoleGood to Excellent[6]
Phosphoryl Chloride Diacylhydrazide2,5-Disubstituted-1,3,4-oxadiazoleNot specified[7]
Acetic Anhydride Hydrazone intermediate2,5-Disubstituted-1,3,4-oxadiazoleNot specified[7]

While direct yield comparisons are challenging due to variations in substrates and specific conditions, this compound often provides a milder and more direct route from a carboxylic acid and an acylhydrazide.

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This is a general protocol inspired by literature procedures.[6][8]

Materials:

  • Acylhydrazide

  • Carboxylic acid

  • This compound

  • Phosphoryl chloride (POCl3) (used as a dehydrating agent in some methods)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a mixture of the acylhydrazide (1.0 eq) and the carboxylic acid (1.0-1.2 eq), add an excess of this compound.

  • Alternatively, for methods using a dehydrating agent, mix the acylhydrazide and carboxylic acid and add POCl3 dropwise at 0 °C.

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Oxadiazole_Synthesis cluster_reactants Reactants Acylhydrazide Acylhydrazide Product 2,5-Disubstituted-1,3,4-oxadiazole Acylhydrazide->Product Cyclization Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Cyclization TEOA This compound TEOA->Product Cyclization

Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using TEOA.

Other Notable Applications in Medicinal Chemistry

Beyond these key areas, this compound finds application in:

  • Protecting Group Chemistry: It can serve as a protecting group for alcohols, offering stability under various reaction conditions and allowing for selective transformations at other parts of a molecule.[9]

  • Synthesis of Benzimidazoles: Similar to quinazolinones, TEOA can be used in the condensation reaction with o-phenylenediamines to afford 2-substituted benzimidazoles, another important heterocyclic motif in medicinal chemistry.[10]

  • Synthesis of Antiviral Nucleoside Analogs: The modification of nucleoside structures is a cornerstone of antiviral drug discovery. This compound can be employed in the synthesis of these complex molecules.[11][12][13]

Conclusion

This compound is a versatile and indispensable reagent in medicinal chemistry. Its ability to facilitate crucial C-C bond forming reactions and its role as a key component in the synthesis of a wide array of medicinally relevant heterocyclic compounds underscore its importance. This guide provides a comparative overview and practical experimental details to assist researchers in leveraging the full potential of this valuable synthetic tool in the pursuit of novel therapeutic agents. The provided protocols and reaction diagrams are intended to serve as a starting point for laboratory implementation and further optimization.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Triethyl Orthoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of Triethyl orthoacetate (CAS No. 78-39-7). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of research activities. This compound is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2] It is also moisture-sensitive.[1][2][3]

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the first line of defense. The following tables summarize the key safety data.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles.[3]Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Appropriate protective gloves.Prevents skin contact which can cause irritation.[1][2][3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2][3]Minimizes the risk of skin contact and irritation.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]Protects against inhalation, which may cause respiratory tract irritation.[3]

Table 2: Hazard Identification and First Aid

HazardDescriptionFirst Aid Measures
Flammability Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.[2]Keep away from heat, sparks, open flames, and hot surfaces.[4] In case of fire, use dry chemical, dry sand, or alcohol-resistant foam to extinguish.[5]
Skin Irritation Causes skin irritation.[1][2][3]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]
Eye Irritation Causes serious eye irritation.[1][2]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Inhalation May cause respiratory tract irritation.[3] Vapors may cause dizziness or suffocation.[3]Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[3]

Standard Operating Procedure: Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2]

  • Work in a well-ventilated area, preferably in a chemical fume hood with explosion-proof ventilation.[2][3]

  • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[3]

  • Use spark-proof tools and explosion-proof equipment.[1][3]

  • Ensure all containers are properly grounded and bonded during material transfer to prevent static discharge.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in Table 1.

  • This includes chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat or other protective clothing.

3. Handling and Use:

  • Keep the container of this compound tightly closed when not in use.[3][4]

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Avoid breathing vapor, mist, or gas.[3]

  • Handle in a manner that prevents the generation of vapor or mist.

  • Keep the chemical away from moisture, as it is moisture-sensitive.[1][2][3]

  • Do not allow contact with water.[3]

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][3]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Place the absorbed material into a suitable, labeled container for disposal.[3]

  • Use a spark-proof tool for cleanup.[3]

  • Ensure adequate ventilation during cleanup.[3]

5. Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local hazardous waste regulations.[3][5]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3][5]

  • Empty containers may retain product residue and can be dangerous; handle them as hazardous waste.[1][3]

  • Do not dispose of the chemical into storm sewers or waterways.[3]

6. Doffing and Decontamination:

  • After handling, remove gloves using a proper technique to avoid skin contact.

  • Wash hands and face thoroughly with soap and water.

  • Contaminated clothing should be removed and washed before reuse.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of the safe handling procedure, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound Prep 1. Preparation - Verify fume hood function - Remove ignition sources - Grounding and bonding PPE 2. Don PPE - Goggles - Gloves - Protective Clothing Prep->PPE Handling 3. Chemical Handling - Keep container closed - Avoid contact & inhalation - Moisture-free environment PPE->Handling Spill Spill Occurs Handling->Spill No Use Chemical Use Complete Handling->Use Yes SpillResponse 4. Spill Response - Evacuate & Ventilate - Absorb with inert material - Use spark-proof tools Spill->SpillResponse Waste 5. Waste Disposal - Collect in labeled container - Follow hazardous waste protocol SpillResponse->Waste Use->Waste Decon 6. Decontamination - Doff PPE correctly - Wash hands thoroughly Waste->Decon End Procedure Complete Decon->End

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl orthoacetate
Reactant of Route 2
Triethyl orthoacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.